molecular formula C13H15NS B1612814 4-Benzo[B]thiophen-3-YL-piperidine CAS No. 56839-05-5

4-Benzo[B]thiophen-3-YL-piperidine

Cat. No.: B1612814
CAS No.: 56839-05-5
M. Wt: 217.33 g/mol
InChI Key: DBUIVKOQVKOJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzo[B]thiophen-3-YL-piperidine is a useful research compound. Its molecular formula is C13H15NS and its molecular weight is 217.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUIVKOQVKOJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617176
Record name 4-(1-Benzothiophen-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56839-05-5
Record name 4-Benzo[b]thien-3-ylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56839-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Benzothiophen-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Benzo[B]thiophen-3-YL-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Benzo[b]thiophen-3-yl-piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delineates the strategic considerations for its synthesis, focusing on a robust and well-documented approach involving a Grignard reaction as the key carbon-carbon bond-forming step. Detailed experimental protocols, characterization data, and the underlying chemical principles are presented to equip researchers and drug development professionals with a practical and scientifically sound methodology for obtaining this valuable molecular intermediate.

Introduction: Significance of the Benzo[b]thiophene-Piperidine Scaffold

The fusion of a benzo[b]thiophene moiety with a piperidine ring creates a molecular architecture that is prevalent in a wide array of pharmacologically active compounds.[1][2] The benzo[b]thiophene core, a bioisostere of indole, is a privileged structure in drug discovery, contributing to the biological activity of numerous agents, including selective estrogen receptor modulators (SERMs) like Raloxifene, and various kinase inhibitors.[3][4] The piperidine ring, one of the most ubiquitous N-heterocycles in pharmaceuticals, imparts favorable pharmacokinetic properties, such as improved solubility and the ability to modulate receptor interactions.[2][5]

This compound hydrochloride serves as a crucial building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders and acting as receptor modulators.[6] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its handling and formulation in subsequent synthetic steps or biological assays.[7] This guide provides a detailed exploration of a reliable synthetic pathway to this important intermediate.

Retrosynthetic Analysis and Strategic Considerations

Several synthetic strategies can be envisioned for the construction of the this compound backbone. The choice of a specific route is often dictated by the availability of starting materials, scalability, and the desired purity of the final product.

cluster_routes Retrosynthetic Approaches cluster_grignard Route A Precursors cluster_reductive Route B Precursors cluster_coupling Route C Precursors Target This compound (Target Molecule) Grignard Route A: Grignard Reaction Target->Grignard C-C Disconnection ReductiveAmination Route B: Reductive Amination Target->ReductiveAmination C-N Disconnection Coupling Route C: Cross-Coupling Target->Coupling C-C Disconnection Grignard_SM1 3-Halo-benzo[b]thiophene Grignard->Grignard_SM1 Grignard_SM2 N-Protected-4-piperidone Grignard->Grignard_SM2 Reductive_SM1 3-Acetyl-benzo[b]thiophene ReductiveAmination->Reductive_SM1 Reductive_SM2 Piperidine ReductiveAmination->Reductive_SM2 Coupling_SM1 3-Halo-benzo[b]thiophene Coupling->Coupling_SM1 Coupling_SM2 4-Organometallic-piperidine Coupling->Coupling_SM2

Figure 1: High-level retrosynthetic strategies for this compound.

  • Route A: Grignard Reaction: This is a classic and highly effective method for forming the key C3-C4 bond. It involves the reaction of a benzo[b]thiophen-3-yl Grignard reagent with an N-protected 4-piperidone. Subsequent dehydration and reduction yield the target scaffold. This route is chosen for the detailed protocol due to its reliability and high yields.

  • Route B: Reductive Amination: This approach involves the condensation of a 3-acyl-benzo[b]thiophene with piperidine, followed by reduction of the resulting enamine or iminium intermediate. While viable, this route can sometimes lead to side products.

  • Route C: Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki or Buchwald-Hartwig coupling can be employed to connect a 3-halobenzo[b]thiophene with a suitably functionalized piperidine derivative.[7] This method is powerful but often requires expensive catalysts and ligands.

This guide will focus on the Grignard-based approach (Route A), which offers an excellent balance of efficiency, cost-effectiveness, and control.

Detailed Synthetic Protocol: A Grignard-Based Approach

The selected synthetic pathway is a multi-step process beginning with commercially available starting materials. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques. The overall workflow is depicted below.

start Benzo[b]thiophene step1 Step 1: Bromination (NBS, DMF) start->step1 intermediate1 3-Bromobenzo[b]thiophene step1->intermediate1 step2 Step 2: Grignard Formation (Mg, THF) intermediate1->step2 intermediate2 Benzo[b]thiophen-3-yl- magnesium bromide step2->intermediate2 step3 Step 3: Grignard Addition (THF, 0°C to RT) intermediate2->step3 start_piperidone 1-Boc-4-piperidone start_piperidone->step3 intermediate3 1-Boc-4-(benzo[b]thiophen-3-yl)- piperidin-4-ol step3->intermediate3 step4 Step 4: Dehydration (Acid Catalyst, Toluene) intermediate3->step4 intermediate4 1-Boc-4-(benzo[b]thiophen-3-yl)- 1,2,3,6-tetrahydropyridine step4->intermediate4 step5 Step 5: Reduction (H₂, Pd/C, EtOH) intermediate4->step5 intermediate5 1-Boc-4-(benzo[b]thiophen-3-yl)- piperidine step5->intermediate5 step6 Step 6: Deprotection & Salt Formation (HCl in Dioxane) intermediate5->step6 final_product 4-Benzo[b]thiophen-3-yl- piperidine hydrochloride step6->final_product

References

Introduction: The Strategic Importance of the Benzo[b]thiophene Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Benzo[b]thiophene Piperidine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzo[b]thiophene scaffold is one such core, recognized for its structural similarities to active biological compounds and its presence in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] When fused with a piperidine ring, a common motif in central nervous system (CNS) active agents, the resulting benzo[b]thiophene piperidine derivatives become a focal point for drug discovery programs targeting complex diseases.[4]

However, the journey from a promising molecular scaffold to a viable drug candidate is governed by a set of fundamental physicochemical properties. These properties dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, which ultimately determines its efficacy, safety, and dosing regimen.[5][6] This guide provides an in-depth exploration of the critical physicochemical properties of benzo[b]thiophene piperidine derivatives, offering both theoretical grounding and practical methodologies for their assessment. As a senior application scientist, my objective is not merely to list protocols but to explain the causality behind experimental choices, enabling researchers and drug development professionals to make informed decisions in their optimization campaigns.

Lipophilicity: Mastering the Balance of Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[7] It governs a molecule's ability to traverse cellular membranes, including the intestinal wall for oral absorption and the formidable blood-brain barrier (BBB) for CNS-targeted therapies.[8][9] For benzo[b]thiophene piperidine derivatives, modulating lipophilicity is a key strategy to optimize brain penetration and target engagement.[10] However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic clearance, and non-specific binding to plasma proteins and tissues.[8]

This property is quantified using the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.

Experimental Determination of Lipophilicity

The choice of method depends on the required throughput and accuracy. While the shake-flask method is considered the gold standard, chromatographic methods are favored in discovery settings for their speed and lower sample consumption.[11][12][13]

Table 1: Comparison of Lipophilicity Determination Methods

MethodPrincipleThroughputLogP/D RangeKey Considerations
Shake-Flask (OECD 107) Direct measurement of a compound's concentration in equilibrated n-octanol and aqueous phases.[13]Low-2 to 4Gold standard; resource-intensive.[11]
Reversed-Phase HPLC (RP-HPLC) Correlates a compound's retention time on a nonpolar stationary phase (e.g., C18) with known logP/D values of standards.[7]High0 to 6+Excellent for high-throughput screening; requires careful calibration.
Potentiometric Titration Determines lipophilicity from the shift in pKa measured in the presence and absence of an organic solvent (n-octanol).Medium0 to 5Measures logP of the neutral species; requires an ionizable group.[12]
Step-by-Step Protocol: LogD Determination by RP-HPLC

This protocol provides a self-validating system for determining logD at pH 7.4, a crucial parameter for predicting in vivo behavior.

  • Preparation of Standards: Prepare stock solutions (10 mM in DMSO) of 6-8 commercially available compounds with well-established logD₇.₄ values spanning the expected range of your benzo[b]thiophene piperidine derivatives.

  • Preparation of Test Compounds: Prepare 10 mM stock solutions of your test compounds in DMSO.

  • Mobile Phase & Buffer Preparation:

    • Aqueous Buffer: Prepare a 20 mM phosphate buffer and adjust the pH to 7.4.

    • Mobile Phase A: pH 7.4 phosphate buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Causality Note: Using a phosphate buffer at physiological pH is critical for measuring logD, which reflects the partitioning of both ionized and non-ionized species as they would exist in the bloodstream.[14]

  • Chromatographic Conditions:

    • Column: C18 stationary phase column.[7]

    • Gradient: A rapid gradient (e.g., 5% to 95% B in 5 minutes) is typically used for high-throughput screening.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the compounds' chromophores (the benzothiophene core typically absorbs around 254 nm).

  • Data Acquisition:

    • Inject a DMSO blank to establish a baseline.

    • Inject an unretained marker (e.g., thiourea) to determine the column dead time (t₀).

    • Inject each standard and test compound. Record the retention time (tᵣ).

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (tᵣ - t₀) / t₀.

    • Convert k' to log k'.

    • Plot a calibration curve of known logD₇.₄ values (Y-axis) versus the experimental log k' values (X-axis) for the standards.

    • Determine the logD₇.₄ of your test compounds by interpolating their log k' values onto the calibration curve. The linearity of this plot (R² > 0.95) validates the method's performance.

Ionization Constant (pKa): The Master Switch for ADME Properties

The vast majority of drugs are weak acids or bases. The ionization constant, or pKa, defines the pH at which a compound is 50% ionized and 50% non-ionized.[15] This parameter is fundamental because the ionization state of a molecule dramatically affects its properties.[6][16] For benzo[b]thiophene piperidine derivatives, the piperidine nitrogen is typically the primary basic center. Its pKa will dictate the degree of positive charge at different physiological pH values.

  • Solubility: Ionized forms are generally more water-soluble.[17]

  • Permeability: The neutral, non-ionized form is more lipophilic and more readily crosses biological membranes.[14][17]

  • Target Binding: Ionic interactions can be critical for binding to a biological target.

A drug's pKa profile dictates where it will be absorbed in the gastrointestinal tract and whether it can penetrate barriers like the BBB.[6] For CNS drugs, it's generally understood that compounds with a basic pKa above ~10.5 are often excluded from the brain due to being permanently charged at physiological pH.[6]

Experimental Determination of pKa

Potentiometric titration is the benchmark method for pKa determination.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis Compound Weigh Compound Solubilize Solubilize in Co-solvent (e.g., Methanol) Compound->Solubilize Dilute Dilute with Ionic Strength-Adjusted Water Solubilize->Dilute Titrate_Acid Titrate with HCl Dilute->Titrate_Acid Transfer to Titration Vessel Measure_pH Record pH vs. Titrant Volume Titrate_Acid->Measure_pH Titrate_Base Titrate with KOH Titrate_Base->Measure_pH Generate_Curve Generate Titration Curve Measure_pH->Generate_Curve Export Data Calculate_pKa Calculate pKa from Inflection Points Generate_Curve->Calculate_pKa Refine_pKa Refine using Bjerrum Plot Calculate_pKa->Refine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol: Potentiometric pKa Determination
  • System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, 10). Use an automated titrator for precise delivery of acid and base.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a minimal amount of a co-solvent (e.g., methanol) if necessary. Dilute with water of a known ionic strength (e.g., 0.15 M KCl) to a final concentration of ~1 mM.

    • Causality Note: Maintaining a constant ionic strength mimics physiological conditions and minimizes activity coefficient variations, leading to a more accurate pKa measurement.

  • Titration:

    • Titrate the sample with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

    • Titrate the acidified sample with a standardized strong base (e.g., 0.1 M KOH) to a high pH (e.g., pH 12), recording the pH after each incremental addition of titrant.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point on the titration curve. Specialized software uses derivatives of the curve to accurately locate the equivalence points and calculate the pKa.

    • For a basic piperidine nitrogen, the pKa is the pH at which half of the titrant required to fully protonate it has been added.

Metabolic Stability: Predicting In Vivo Longevity

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[18] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent or high doses.[19] In vitro assays are essential for identifying metabolic liabilities early in the discovery process.[20][21] For benzo[b]thiophene derivatives, potential sites of metabolism include the aromatic rings (oxidation) and the piperidine ring (N-dealkylation, oxidation).

Key In Vitro Metabolic Stability Assays

The choice of assay depends on the stage of the project and the specific metabolic pathways of interest.

  • Liver Microsomal Stability Assay: Uses subcellular fractions (microsomes) containing Phase I enzymes like the Cytochrome P450 (CYP) family.[19] This is a high-throughput, cost-effective assay for initial screening of metabolic liabilities related to oxidative metabolism.[18]

  • Hepatocyte Stability Assay: Uses intact liver cells, which contain both Phase I and Phase II (conjugative) enzymes, providing a more complete picture of overall hepatic metabolism.[19]

Table 2: Quantitative Data from a Hypothetical Metabolic Stability Study

Compound IDStructural ModificationMicrosomal t½ (min)Hepatocyte t½ (min)In Vitro Intrinsic Clearance (µL/min/mg protein)
BT-PIP-001Unsubstituted Piperidine1512115.5
BT-PIP-0024,4-difluoro-piperidine453838.5
BT-PIP-0035-fluoro-benzothiophene>6055<12.6

Insight from Data: The introduction of fluorine at the 4-position of the piperidine ring (BT-PIP-002) likely blocks a site of metabolism, increasing the half-life compared to the parent compound (BT-PIP-001). Fluorinating the benzothiophene ring (BT-PIP-003) has an even more profound stabilizing effect, suggesting that this is a primary site of oxidative metabolism. This demonstrates how structure-activity relationships (SAR) can be developed to improve metabolic stability.[22]

Step-by-Step Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM solution of the benzo[b]thiophene piperidine derivative in incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in incubation buffer.

    • NADPH (Cofactor): Prepare a solution of NADPH in buffer. This is the essential cofactor that initiates the CYP450 enzymatic cycle.

  • Incubation:

    • Pre-warm the test compound and microsomal solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction mixture contains the test compound, microsomes, and NADPH.

    • Causality Note: A control incubation is run in parallel without NADPH. The absence of compound loss in this control validates that disappearance is due to enzyme-catalyzed metabolism and not non-specific binding or instability.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is determined from the linear regression.

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Computational Modeling: In Silico Prediction of Physicochemical Properties

In modern drug discovery, in silico (computational) methods are used to predict ADME properties before a compound is even synthesized, saving significant time and resources.[23][24][25] These models use a compound's 2D or 3D structure to calculate descriptors that are then used in quantitative structure-property relationship (QSPR) models to predict properties like logP, pKa, and sites of metabolism.[26]

ADME_Prediction_Workflow cluster_input Input cluster_compute In Silico Modeling cluster_output Predicted Properties Structure Proposed Molecular Structure Descriptors Calculate Molecular Descriptors (Topological, Electronic etc.) Structure->Descriptors Generate 2D/3D Coordinates QSAR Apply QSAR/QSPR Models Descriptors->QSAR ML Machine Learning Algorithms QSAR->ML pKa pKa ML->pKa logP logP / logD ML->logP Sol Aqueous Solubility ML->Sol Metab Sites of Metabolism ML->Metab BBB BBB Permeability ML->BBB

Caption: A generalized workflow for in silico ADME property prediction.

While in silico tools provide valuable guidance, their predictions must always be confirmed by experimental data. They are best used to prioritize which benzo[b]thiophene piperidine derivatives to synthesize and to identify potential liabilities that may require chemical modification.

Conclusion

The successful development of benzo[b]thiophene piperidine derivatives as therapeutic agents is intrinsically linked to a deep understanding and strategic optimization of their physicochemical properties. Lipophilicity, ionization state (pKa), and metabolic stability are not independent variables; they form an interconnected web that defines a compound's ADME profile. An increase in lipophilicity to enhance BBB penetration may inadvertently decrease solubility or introduce a new metabolic liability. Therefore, a multi-parameter optimization approach, guided by a robust cycle of in silico prediction, chemical synthesis, and rigorous experimental profiling, is essential. This guide provides the foundational principles and actionable protocols to empower researchers to navigate the complex but rewarding path of transforming a promising chemical scaffold into a life-changing medicine.

References

4-Benzo[B]thiophen-3-YL-piperidine CAS number 56839-06-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Benzo[b]thiophen-3-yl-piperidine Hydrochloride (CAS: 56839-06-6): A Privileged Scaffold for CNS Drug Discovery

Executive Summary

This compound is a heterocyclic compound that represents a significant scaffold in medicinal chemistry and drug development. Its molecular architecture, combining the rigid, aromatic benzo[b]thiophene core with the flexible, basic piperidine ring, makes it a compelling starting point for the design of novel therapeutics, particularly for disorders of the central nervous system (CNS). The benzo[b]thiophene moiety is a recognized pharmacophore present in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial to anticancer and anti-inflammatory activities.[1][2] When coupled with a piperidine ring—a common feature in CNS-active drugs—the resulting structure holds substantial potential for interacting with key neurological targets.

This technical guide provides a comprehensive overview of this compound hydrochloride (CAS: 56839-06-6) for researchers, medicinal chemists, and drug development scientists. It delves into the molecule's physicochemical properties, outlines robust synthetic and analytical protocols, explores its biological significance and therapeutic potential based on analogous structures, and provides essential safety and handling information. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying scientific rationale to empower effective research and development.

Molecular Profile and Physicochemical Properties

The structural foundation of this compound is the fusion of two distinct and functionally important chemical motifs. The benzo[b]thiophene core provides a planar, electron-rich aromatic system that can engage in π-stacking and other non-covalent interactions with biological targets. The piperidine ring introduces a basic nitrogen atom (pKa ~10.5), which is typically protonated at physiological pH, enhancing water solubility and enabling ionic interactions.[3] This duality is critical for its pharmacokinetic and pharmacodynamic profile, influencing factors such as membrane permeability and receptor binding.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source
CAS Number 56839-06-6
IUPAC Name 4-(1-benzothien-3-yl)piperidine hydrochloride
Molecular Formula C₁₃H₁₆ClNS
Molecular Weight 253.8 g/mol
Canonical SMILES C1CC(CCN1)C2=CSC3=CC=CC=C23.Cl [4]
Physical Form Solid

| Storage | Store in a dark, dry, and well-ventilated place at room temperature.[5] |

Synthesis and Purification Strategies

The efficient and scalable synthesis of this compound is paramount for its application in research and library development. A convergent approach, where the two core fragments are synthesized separately and then coupled, is often the most logical strategy. The following protocols are based on established methodologies for similar chemical structures, providing a robust framework for laboratory synthesis.[1][3]

Diagram: Retrosynthetic Analysis

A logical disconnection approach for the target molecule simplifies the synthetic planning process by breaking it down into commercially available or easily accessible starting materials.

G cluster_0 Precursors Target This compound Disconnect1 C-C Bond Formation Target->Disconnect1 Benzothiophene Benzo[b]thiophene Synthon (e.g., 3-Bromo-benzo[b]thiophene) Disconnect1->Benzothiophene Piperidine Piperidine Synthon (e.g., N-Boc-4-piperidone) Disconnect1->Piperidine

Caption: Retrosynthetic pathway for the target scaffold.

Protocol 2.1: Synthesis via Grignard Reaction and Dehydration

This protocol details a robust method starting from a halogenated benzothiophene and a protected piperidone, a common strategy for constructing such carbon-carbon bonds.

Rationale: This approach is chosen for its reliability and the commercial availability of the starting materials. The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and can be easily removed in the final step.

Materials:

  • 3-Bromobenzo[b]thiophene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for activation)

  • N-Boc-4-piperidone

  • Trifluoroacetic acid (TFA)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen) with a crystal of iodine or a drop of 1,2-dibromoethane.

    • Add anhydrous THF, followed by a dropwise addition of 3-Bromobenzo[b]thiophene dissolved in THF. Maintain a gentle reflux to initiate and sustain the reaction.

    • Once the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.

  • Addition to Piperidone:

    • Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the Grignard reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Dehydration and Reduction:

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Dissolve the crude alcohol in DCM and add trifluoroacetic acid. Stir at room temperature for 1-2 hours to facilitate dehydration to the tetrahydropyridine intermediate.

    • Neutralize with NaHCO₃, and then add sodium triacetoxyborohydride in portions to reduce the endocyclic double bond. Stir for 4-6 hours.

  • Deprotection and Salt Formation:

    • Wash the reaction mixture with water, dry the organic layer over MgSO₄, and concentrate.

    • Purify the crude N-Boc protected product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

    • Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Protocol 2.2: Characterization and Purity Assessment

Rationale: Rigorous characterization is essential to confirm the identity and purity of the final compound, which is a prerequisite for any biological evaluation.

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expected signals would include aromatic protons for the benzothiophene ring system and aliphatic protons for the piperidine ring.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, typically aiming for >98% for research applications.

Biological Significance and Therapeutic Potential

While direct biological data for this compound is sparse in public literature, its structural components are well-represented in pharmacologically active agents, allowing for a well-grounded hypothesis of its potential.[2] The scaffold is a close analog to precursors of drugs targeting CNS disorders.[7]

The Privileged Benzothiophene-Piperidine Scaffold

The combination of a benzo[b]thiophene ring and a piperidine moiety is a classic example of a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets.

  • Brexpiprazole: A notable example is the antipsychotic drug brexpiprazole, which features a 1-(benzo[b]thiophen-4-yl)piperazine structure.[7][8] It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[7] This highlights the potential of the benzothiophene core to anchor ligands in the binding pockets of aminergic G-protein coupled receptors (GPCRs).

  • NMDA Receptor Antagonists: Related structures, such as 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, have been investigated as precursors for NMDA receptor antagonists, which have applications in treating neurological conditions like epilepsy and neuropathic pain.[9][10]

Diagram: Potential Biological Targets

Based on its structural similarity to known CNS drugs, this compound is a promising scaffold for modulating key neurotransmitter systems.

G cluster_0 Core Scaffold cluster_1 Potential CNS Targets Scaffold This compound D2R Dopamine D2 Receptors Scaffold->D2R Ant/Agonism HT1A Serotonin 5-HT1A Receptors Scaffold->HT1A Ant/Agonism HT2A Serotonin 5-HT2A Receptors Scaffold->HT2A Antagonism NMDA NMDA Receptors Scaffold->NMDA Antagonism

Caption: Hypothesized interactions with CNS receptors.

Analytical Methodologies

A validated analytical method is crucial for quality control, pharmacokinetic studies, and ensuring the reproducibility of biological assays. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.[11][12]

Protocol 4.1: Quantification by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC with UV detection is a widely accessible, robust, and sensitive method for the quantification and purity determination of aromatic heterocyclic compounds.[11]

Table 2: Suggested HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 5 min, return to 10% B over 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile diluent to a concentration of 0.5 mg/mL |

Validation System:

  • Linearity: Prepare a calibration curve with at least five concentrations to demonstrate a linear relationship between peak area and concentration.

  • Precision: Analyze replicate injections of the same sample to assess system and method precision (RSD < 2%).

  • Accuracy: Use a spike-and-recovery method to determine how well the method quantifies the analyte in a relevant matrix.

Safety, Handling, and Storage

As with any novel chemical entity, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on the parent structures and general laboratory chemical safety.[5][13]

  • Handling:

    • Always handle the compound in a well-ventilated chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13]

    • Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Storage:

    • Store in a tightly sealed container to protect from moisture and air.[5]

    • For long-term stability, storage under an inert gas (e.g., argon) is recommended.[5]

    • Keep in a cool, dry place away from strong oxidizing agents.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

Conclusion and Future Directions

This compound hydrochloride is more than a mere chemical structure; it is a gateway to a rich area of medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its potential as a scaffold for CNS-active agents is strongly supported by the pharmacological profiles of analogous compounds.

Future research should focus on:

  • Library Synthesis: Systematically modifying the scaffold, such as N-alkylation/arylation of the piperidine or substitution on the benzothiophene ring, to create a library of derivatives.

  • Biological Screening: Profiling this library against a panel of CNS targets, including dopamine, serotonin, and glutamate receptors, to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between structural modifications and biological activity to guide the optimization of lead compounds.

By leveraging the foundational information provided in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising molecular scaffold.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Benzo[b]thiophen-3-yl-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the spectroscopic properties of 4-Benzo[b]thiophen-3-yl-piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique structural amalgamation of a benzo[b]thiophene moiety and a piperidine ring bestows upon it a distinct chemical profile, making a thorough understanding of its spectroscopic signature crucial for its synthesis, identification, and application in research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its mass spectrometry and nuclear magnetic resonance data, alongside a plausible synthetic protocol.

Molecular Structure and Significance

This compound features a piperidine ring attached at its 4-position to the 3-position of a benzo[b]thiophene scaffold. This structural arrangement is a key feature in various pharmacologically active molecules. The benzo[b]thiophene core is a prominent isostere of indole, found in numerous biologically active compounds, while the piperidine ring is a common structural motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.

Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₅NS), the exact mass can be calculated to aid in its identification.

Expected Molecular Ion:

  • Molecular Formula: C₁₃H₁₅NS

  • Monoisotopic Mass: 217.0925 g/mol

  • Expected [M+H]⁺: m/z 218.0998

Predicted Fragmentation Pattern

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, fragmentation of the molecular ion provides valuable structural information. The fragmentation of this compound is likely to proceed through several key pathways, primarily involving the cleavage of the piperidine ring and the bond connecting it to the benzo[b]thiophene moiety.

M [C₁₃H₁₅NS]⁺˙ m/z = 217 F1 [C₁₂H₁₂NS]⁺ m/z = 202 M->F1 - •CH₃ F2 [C₈H₅S]⁺ m/z = 133 M->F2 - C₅H₁₀N F3 [C₅H₁₀N]⁺ m/z = 84 M->F3 - C₈H₅S

Figure 2: Predicted major fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. The following are predicted ¹H and ¹³C NMR spectral data for this compound, based on analysis of structurally related compounds and established chemical shift principles. The data for the related compound, 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, provides a strong basis for these predictions[1].

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzo[b]thiophene ring system and the aliphatic protons of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Thiophene)~ 7.40s-
H-4, H-7 (Benzene)~ 7.85 - 8.15m-
H-5, H-6 (Benzene)~ 7.35 - 7.45m-
H-4' (Piperidine, CH)~ 3.00m-
H-2', H-6' (Piperidine, ax)~ 2.80m-
H-2', H-6' (Piperidine, eq)~ 3.20m-
H-3', H-5' (Piperidine, ax)~ 1.80m-
H-3', H-5' (Piperidine, eq)~ 2.00m-
NH (Piperidine)~ 1.70br s-

Note: The chemical shifts of the piperidine protons can be significantly influenced by the solvent and the protonation state of the nitrogen.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Thiophene)~ 123.0
C-3 (Thiophene)~ 135.0
C-3a (Bridgehead)~ 138.0
C-4, C-7 (Benzene)~ 124.0 - 125.0
C-5, C-6 (Benzene)~ 122.0 - 123.0
C-7a (Bridgehead)~ 140.0
C-4' (Piperidine, CH)~ 40.0
C-2', C-6' (Piperidine, CH₂)~ 45.0
C-3', C-5' (Piperidine, CH₂)~ 33.0

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of 3-bromobenzo[b]thiophene with 4-piperidone, followed by a reductive amination step. This approach is adapted from known procedures for the synthesis of similar 4-arylpiperidines.

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration & Reduction A 3-Bromobenzo[b]thiophene C 3-Benzo[b]thienylmagnesium bromide A->C B Mg, THF B->C E 4-Hydroxy-4-(benzo[b]thiophen-3-yl)piperidine C->E D 4-Piperidone D->E G This compound E->G F 1. H⁺, heat 2. H₂, Pd/C F->G

Figure 3: Proposed synthetic workflow for this compound.

Step-by-Step Methodology
  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 3-bromobenzo[b]thiophene in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed, yielding the Grignard reagent, 3-benzo[b]thienylmagnesium bromide.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of 4-piperidone in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation of Intermediate: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 4-hydroxy-4-(benzo[b]thiophen-3-yl)piperidine intermediate.

  • Dehydration and Reduction: The crude intermediate is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After dehydration is complete, the reaction mixture is cooled and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere to reduce the resulting enamine and afford the final product, this compound.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Conclusion

The spectroscopic and synthetic data presented in this guide provide a comprehensive technical overview of this compound. While the NMR and MS data are predicted, they are based on sound chemical principles and data from closely related structures, offering a reliable reference for researchers. The proposed synthesis outlines a practical approach for obtaining this valuable compound. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

References

Solubility and stability of 4-Benzo[B]thiophen-3-YL-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Benzo[b]thiophen-3-yl-piperidine

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of solubility and stability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing a specific molecule of interest: this compound. This compound, wedding the privileged benzothiophene scaffold with a piperidine moiety, represents a chemical space rich with therapeutic potential.[1][2][3]

This document is not a mere recitation of protocols. Instead, it is designed as a strategic guide, grounded in the principles of scientific integrity and practical experience. We will delve into not just the "how" but the "why" behind each experimental choice, ensuring that the data generated is not only accurate but also meaningful for downstream applications, from formulation development to predicting in vivo behavior. The methodologies described herein are self-validating systems, designed to build a robust and reliable profile of the target molecule, in line with regulatory expectations.[4][5][6][7]

Physicochemical Foundation of this compound

Before embarking on experimental work, a thorough understanding of the molecule's inherent properties is paramount. These characteristics, derived from its structure, will govern its behavior in various environments.

The structure of this compound (CAS: 56839-05-5) features a lipophilic benzothiophene group and a basic piperidine ring.[8] This duality is the key to its physicochemical nature. The benzothiophene portion contributes to its aromaticity and potential for π-π stacking interactions, while the piperidine nitrogen introduces a basic center capable of protonation.

Table 1: Key Physicochemical Properties of this compound and its N-methylated Analog

PropertyValue (this compound)Value (4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine)Source / Method
CAS Number 56839-05-556839-02-2Chemical Registry
Molecular Formula C₁₃H₁₅NSC₁₄H₁₇NS-
Molecular Weight 217.33 g/mol 231.36 g/mol PubChem
Predicted logP ~3.3-3.73.697Computational (e.g., ChemDraw, PubChem)
Predicted pKa ~10.5 (for the piperidine nitrogen)~10.5Typical for piperidine rings[4]

The high predicted logP value suggests that the compound is inherently lipophilic, favoring solubility in nonpolar organic solvents.[4] However, the basicity of the piperidine nitrogen (pKa ~10.5) is a critical feature; at pH values significantly below its pKa, the nitrogen will be protonated, forming a cationic species with substantially increased aqueous solubility.[4][9][10]

Profiling the Solubility Landscape

Solubility is a critical determinant of a drug's bioavailability and developability. A comprehensive understanding requires its assessment in both aqueous and organic media. The "gold standard" for determining thermodynamic, or equilibrium, solubility is the shake-flask method.[9]

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and functionalities relevant to pharmaceutical processing and physiological conditions.

  • Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These are essential to understand the pH-dependent solubility and to simulate various physiological environments (e.g., stomach, intestines).

  • Organic Solvents:

    • Polar Protic (e.g., Ethanol, Isopropanol): Important for formulation and purification.

    • Polar Aprotic (e.g., Acetonitrile, DMSO): Common solvents for analysis and stock solution preparation.[10]

    • Nonpolar (e.g., Toluene, Hexane): To understand the lipophilic nature of the compound.[11][12]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Step 1: Preparation 1.1. Add an excess amount of solid this compound to several 2 mL glass vials. An excess is confirmed by the presence of visible solid material at the end of the experiment. 1.2. To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol).

Step 2: Equilibration 2.1. Tightly seal the vials. 2.2. Place the vials in a temperature-controlled orbital shaker set to 25 °C (or 37 °C for physiological relevance). 2.3. Agitate the samples for 24-48 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed by sampling at intermediate time points (e.g., 24, 36, 48 hours) during initial method development to ensure the concentration has plateaued.

Step 3: Sample Processing 3.1. After equilibration, let the vials stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle. 3.2. Carefully withdraw an aliquot of the supernatant using a syringe. 3.3. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean vial. This step is critical to remove any microscopic undissolved particles.

Step 4: Analysis 4.1. Accurately dilute the filtered saturate solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV). 4.2. Quantify the concentration of the dissolved compound against a standard calibration curve. 4.3. Calculate the solubility in mg/mL or µg/mL.

Illustrative Data Presentation

The results of the solubility studies should be summarized in a clear and concise table.

Table 2: Illustrative Solubility Profile of this compound at 25 °C

Solvent SystempHPredicted Solubility CategoryIllustrative Solubility (µg/mL)
0.1 M HCl1.0High> 1000
Acetate Buffer4.5Moderate50 - 100
Phosphate Buffer7.4Very Low< 1
EthanolN/AHigh> 2000
AcetonitrileN/AModerate500 - 1000
TolueneN/ALow10 - 50
HexaneN/AVery Low< 1
Workflow Visualization

A visual representation of the experimental workflow aids in understanding the logical flow of the process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_anal 4. Analysis prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and agitate at constant T (24-48 hours) prep2->equil1 Start Equilibration proc1 Settle undissolved solid equil1->proc1 End Equilibration proc2 Filter supernatant (0.22 µm) proc1->proc2 anal1 Dilute filtrate proc2->anal1 Prepare for Analysis anal2 Quantify via calibrated HPLC-UV anal1->anal2 anal3 Calculate solubility (mg/mL) anal2->anal3 G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Drug Substance Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (e.g., 80°C, solid & solution) start->therm photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze Stressed Samples vs. Control (Stability-Indicating HPLC) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis characterize Characterize Degradants (LC-MS, NMR) analysis->characterize If degradation > 5% pathway Elucidate Degradation Pathway characterize->pathway G cluster_main This compound cluster_products Potential Degradation Products parent sulfoxide Sulfoxide Derivative parent->sulfoxide [O] e.g., H₂O₂ n_oxide N-Oxide Derivative parent->n_oxide [O] e.g., H₂O₂ sulfone Sulfone Derivative sulfoxide->sulfone [O] (harsher cond.)

References

The Neuropharmacological Mechanisms of Benzo[b]thiophene-Based Compounds: A Privileged Scaffold for Modulating CNS Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of a Privileged Scaffold in Neuropharmacology

The benzo[b]thiophene core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse functionalization make it an ideal foundation for designing molecules that can effectively cross the blood-brain barrier and interact with a wide array of central nervous system (CNS) targets.[3] This guide synthesizes current knowledge on the mechanisms of action for benzo[b]thiophene-based compounds, moving beyond a simple catalog of activities to explore the causal relationships between molecular structure, target engagement, and physiological outcomes. We will dissect key neuropharmacological pathways, provide validated experimental protocols for their investigation, and offer insights grounded in extensive preclinical research.

Part 1: Modulation of Monoaminergic Systems

The monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—are fundamental to mood, cognition, and motor control. Their dysregulation is a hallmark of numerous psychiatric and neurodegenerative disorders. Benzo[b]thiophene derivatives have proven to be exceptionally versatile in modulating the proteins that govern this system: metabolic enzymes, transporters, and receptors.

Mechanism: Selective Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAOs) are mitochondrial flavoenzymes that catalyze the oxidative degradation of monoamine neurotransmitters.[4] The two isoforms, MAO-A and MAO-B, have distinct substrate preferences and distributions. In the CNS, MAO-B is more abundant in the brain and is primarily responsible for the degradation of dopamine.[4] Consequently, selective inhibition of MAO-B is a cornerstone therapeutic strategy for Parkinson's disease, aiming to elevate and prolong the action of endogenous dopamine in the striatum.

A series of benzo[b]thiophen-3-ol derivatives have been identified as potent and selective inhibitors of human MAO-B (hMAO-B).[4][5][6] Molecular docking studies suggest these compounds establish critical interactions within the enzyme's active site, positioning the benzo[b]thiophene core in a way that blocks substrate access to the flavin cofactor, thereby preventing catalysis.[5][6] The selectivity for MAO-B over MAO-A is a critical feature, as non-selective inhibition can lead to dangerous hypertensive crises (the "cheese effect") by preventing the breakdown of dietary tyramine.

MAO_Inhibition cluster_0 MAO-B Catalytic Cycle cluster_1 Inhibition Dopamine Dopamine FAD_ox FAD (Oxidized) Dopamine->FAD_ox Oxidation DOPAL DOPAL Dopamine->DOPAL FADH2_red FADH2 (Reduced) FAD_ox->FADH2_red Reduction FADH2_red->FAD_ox Re-oxidation O2 O2 FADH2_red->O2 H2O2 H2O2 O2->H2O2 Inhibitor Benzo[b]thiophene Inhibitor ActiveSite Active Site Inhibitor->ActiveSite Binds & Blocks

Figure 1: Inhibition of the MAO-B catalytic cycle by a benzo[b]thiophene compound.

Experimental Protocol: In Vitro hMAO-B Inhibition Assay

This protocol describes a continuous, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against recombinant human MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a sensitive fluorescent probe.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • hMAO-B Enzyme: Recombinant human MAO-B diluted in assay buffer to a working concentration (e.g., 5 µg/mL).

    • Substrate: Benzylamine prepared at a 2X final concentration in assay buffer.

    • Detection Reagent: Prepare a mix of Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) in assay buffer.

    • Test Compounds: Serially dilute benzo[b]thiophene derivatives in DMSO, then further dilute in assay buffer to the desired 2X final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of test compound or vehicle (buffer with DMSO) to appropriate wells.

    • Add 25 µL of the hMAO-B enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Add 25 µL of the Amplex Red/HRP detection reagent to all wells.

    • Initiate the reaction by adding 25 µL of the benzylamine substrate solution.

    • Immediately begin kinetic reading of fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: This protocol is self-validating by including positive (known inhibitor like selegiline) and negative (vehicle) controls. The kinetic read ensures that measurements are taken during the initial linear phase of the reaction, providing an accurate representation of enzyme velocity.

Mechanism: Dual Modulation of Serotonin Receptors and Transporters

Major depressive disorder is strongly linked to deficits in serotonergic neurotransmission. Many modern antidepressants function by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin. However, these drugs often have a significant therapeutic lag of several weeks. A leading hypothesis suggests that targeting specific serotonin autoreceptors, such as 5-HT₇, in conjunction with SERT inhibition could lead to a more rapid onset of action.[7]

Researchers have developed novel benzo[b]thiophene derivatives that exhibit a dual-action profile, with high affinity for both the 5-HT₇ receptor and SERT.[7][8][9] In animal models like the forced swimming test, compounds with this dual profile have demonstrated significant antidepressant-like activity after acute treatment, a notable improvement over the chronic treatment required for traditional SSRIs.[7]

Serotonin_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Transporter Vesicle Vesicle (5-HT) Serotonin Vesicle->Serotonin Release HT7R 5-HT7 Receptor Signaling Downstream Signaling HT7R->Signaling Compound Dual-Action Benzo[b]thiophene Compound->SERT Blocks Compound->HT7R Modulates Serotonin->SERT Reuptake Serotonin->HT7R Binding

Figure 2: Dual action of a benzo[b]thiophene derivative at the serotonergic synapse.
Mechanism: Subtype-Selective Dopamine Receptor Modulation

The dopamine system is a critical target for antipsychotic medications used to treat schizophrenia. First-generation ("typical") antipsychotics are primarily D₂ receptor antagonists, and while effective for positive symptoms, they often cause severe extrapyramidal side effects. "Atypical" antipsychotics generally have a broader receptor profile, including interactions with serotonin receptors. The development of compounds with high selectivity for specific dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅) is a key goal to create more effective drugs with fewer side effects.[10]

Thiophene and benzo[b]thiophene-based derivatives have been synthesized that display unique subtype selectivity.[10][11] For example, certain substituted hexahydrobenzo[f]thieno[c]quinolines have been identified as potent and selective D₁ receptor agonists.[12] This selectivity is crucial because D₁ and D₂ receptors often mediate opposing cellular effects through their coupling to different G-proteins (D₁-like receptors couple to Gαs to stimulate adenylyl cyclase, while D₂-like receptors couple to Gαi to inhibit it). Achieving subtype selectivity can therefore fine-tune the modulation of dopaminergic circuits, offering a more targeted therapeutic approach.

Part 2: Neuroprotection via Estrogen Receptor Modulation

Neuroprotection—the preservation of neuronal structure and function—is a paramount goal in treating neurodegenerative diseases like Alzheimer's and in mitigating damage from ischemic events like stroke. Raloxifene, a selective estrogen receptor modulator (SERM) built on a benzo[b]thiophene scaffold, has demonstrated significant neuroprotective properties.[13][14]

Mechanism: Multi-Receptor Signaling Cascades

Initially developed for osteoporosis and breast cancer prevention, raloxifene's neuroprotective actions are multifaceted.[15][16] It does not act as a simple estrogen mimic. Instead, its effects are context-dependent and mediated by a combination of classical nuclear estrogen receptors (ERα, ERβ) and the membrane-associated G-protein-coupled estrogen receptor (GPER, also known as GPR30).[13][17]

Key Neuroprotective Actions of Raloxifene:

  • Anti-Oxidative Stress: Raloxifene mitigates neuronal damage by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant systems.[15][16] This action is partly mediated through the GPER pathway, which activates pro-survival signaling cascades like PI3K/Akt and MAPK.[16]

  • Anti-Apoptotic Effects: In models of hypoxia, raloxifene has been shown to prevent the loss of mitochondrial membrane potential and inhibit the activation of caspase-3, a key executioner of apoptosis.[17]

  • Modulation of Aβ Toxicity: In models relevant to Alzheimer's disease, raloxifene can protect neurons from amyloid-beta (Aβ) oligomer-induced toxicity.[15] This is achieved by inhibiting Aβ aggregation, promoting its degradation, and preventing Aβ-induced calcium dysregulation and oxidative stress.[15]

Raloxifene_Neuroprotection cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene GPER GPER Raloxifene->GPER ERa ERα Raloxifene->ERa PI3K PI3K/Akt Pathway GPER->PI3K Activates MAPK MAPK Pathway GPER->MAPK Activates ROS Reduced ROS PI3K->ROS MAPK->ROS Survival Survival ROS->Survival Promotes Cell Survival Gene Gene Expression (Pro-survival) ERa->Gene Gene->Survival

Figure 3: Raloxifene's neuroprotective signaling pathways.

Experimental Protocol: Measuring Aβ-Induced ROS in SH-SY5Y Cells

This protocol quantifies intracellular ROS production in a human neuroblastoma cell line (SH-SY5Y) following exposure to Aβ oligomers, assessing the protective effect of a test compound.

Principle: The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer (e.g., 50,000 cells/well) and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Remove the culture medium and replace it with fresh, serum-free medium containing the benzo[b]thiophene compound (e.g., Raloxifene) at various concentrations or a vehicle control.

    • Incubate for 1-2 hours at 37°C. This allows the compound to enter the cells and exert its protective effects.

  • H₂DCFDA Loading:

    • Prepare a 10 µM working solution of H₂DCFDA in serum-free medium.

    • Remove the compound-containing medium and add 100 µL of the H₂DCFDA solution to each well.

    • Incubate for 45 minutes at 37°C in the dark.

  • Aβ Oligomer Challenge:

    • During the dye incubation, prepare Aβ₁₋₄₂ oligomers according to an established protocol.

    • Wash the cells once with pre-warmed PBS to remove excess dye.

    • Add 100 µL of serum-free medium containing the Aβ oligomers (e.g., 5 µM final concentration) or vehicle to the appropriate wells. Include a positive control for ROS induction (e.g., H₂O₂).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) at time zero and then every 5-10 minutes for 1-2 hours.

  • Data Analysis:

    • For each well, subtract the background fluorescence (wells with cells but no dye).

    • Calculate the change in fluorescence over time.

    • Normalize the results to the Aβ-only treated wells (100% ROS production) and untreated wells (basal ROS).

    • Plot the percentage reduction in ROS production against compound concentration to determine potency.

Part 3: Emerging Mechanisms and Future Directions

The versatility of the benzo[b]thiophene scaffold extends beyond the major pathways discussed. Active research is exploring its potential in other areas of neuropharmacology.

Quantitative Data Summary

Compound ClassTarget(s)Potency RangeTherapeutic IndicationReference
Benzo[b]thiophen-3-olsMAO-BIC₅₀: 0.005 - 2.74 µMParkinson's Disease[4]
Arylpiperazine Derivatives5-HT₇ ReceptorKᵢ: 9.08 - 254 nMDepression[7][18]
Thieno[c]quinolinesDopamine D₁ ReceptorKᵢ: < 20 nMParkinson's Disease[12]
RaloxifeneERα, GPERNeuroprotection at nM-µMNeurodegeneration[15][19]
Pyrrolidine-2,5-dionesSodium ChannelsED₅₀: ~10-30 mg/kg (in vivo)Epilepsy, Neuropathic Pain[20]

Future Outlook:

The future of benzo[b]thiophene-based drug discovery lies in the rational design of multi-target-directed ligands (MTDLs) . Given the complex, multifactorial nature of diseases like Alzheimer's, compounds that can simultaneously modulate targets like cholinesterases, MAO-B, and Aβ aggregation pathways are highly sought after.[21] The benzo[b]thiophene core provides a robust and adaptable platform for developing such next-generation therapeutics. Continued exploration of structure-activity relationships, coupled with advanced computational modeling, will be essential to unlock the full potential of this remarkable scaffold.

References

A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Benzo[b]thiophene Pyrrolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of pharmacologically significant scaffolds is a cornerstone of rational drug design. This guide delves into the discovery of a novel class of hybrid molecules: benzo[b]thiophene pyrrolidine-2,5-dione derivatives . This endeavor is not a random amalgamation of moieties; rather, it is a deliberate strategy to harness the distinct and synergistic therapeutic potentials of two "privileged structures."

The benzo[b]thiophene core is a bicyclic aromatic system where a benzene ring is fused to a thiophene ring.[1][2] It is a prominent feature in numerous clinically approved drugs and compounds under investigation, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The electron-rich sulfur atom and the planar structure of the benzo[b]thiophene ring are crucial for its interaction with various biological targets.[3]

Concurrently, the pyrrolidine-2,5-dione (succinimide) ring is a five-membered heterocyclic motif renowned for its presence in a multitude of bioactive compounds, particularly those targeting the central nervous system (CNS).[6][7] Its structural rigidity and capacity for stereospecific substitution make it an ideal scaffold for exploring three-dimensional pharmacophore space, a critical factor for enhancing binding affinity and selectivity to biological targets.[7] The pyrrolidine-2,5-dione framework is a key component of established anticonvulsant drugs, underscoring its value in the development of new CNS agents.[7]

This guide provides a comprehensive overview of the design rationale, synthetic execution, and biological validation of novel derivatives that covalently link these two powerful scaffolds. We will explore the causality behind the experimental choices, present detailed protocols for synthesis and evaluation, and analyze the resulting structure-activity relationships (SAR) that guide future optimization efforts.

Part 1: Design Rationale and Synthetic Strategy

The primary hypothesis guiding this research is that by tethering the benzo[b]thiophene moiety to the 3-position of a pyrrolidine-2,5-dione ring, it is possible to create novel chemical entities with potent anticonvulsant and antinociceptive activities. The design leverages the established neurotropic potential of the succinimide ring while utilizing the benzo[b]thiophene group to modulate target interaction and pharmacokinetic properties.[8]

The synthetic approach is a multi-step sequence designed for modularity, allowing for the introduction of diverse functionalities at the N-1 position of the pyrrolidine-2,5-dione ring to probe the SAR. The overall workflow is depicted below.

G cluster_0 Phase 1: Synthesis of the Core Intermediate cluster_1 Phase 2: Construction of Final Derivatives A Benzo[b]thiophene-2-carboxaldehyde C Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate A->C Knoevenagel Condensation B Diethyl Malonate B->C E Michael Addition Intermediate C->E Michael Addition D KCN D->E F 2-(Benzo[b]thiophen-2-yl)succinic acid (Core Intermediate) E->F Hydrolysis H Final Benzo[b]thiophene Pyrrolidine-2,5-dione Derivatives F->H Cyclocondensation G Primary Amine (R-NH2) (e.g., Aminoalkylpiperazines) G->H

Caption: General Synthetic Workflow for Target Compounds.

Causality in Synthetic Route Selection

The chosen synthetic pathway begins with the formation of a key intermediate, 2-(Benzo[b]thiophen-2-yl)succinic acid .[8]

  • Knoevenagel Condensation: The reaction between benzo[b]thiophene-2-carboxaldehyde and diethyl malonate is a classic Knoevenagel condensation.[8] This C-C bond-forming reaction is highly efficient for converting aldehydes into α,β-unsaturated esters. The use of a piperidine/acetic acid catalyst system in toluene provides a favorable environment for the reaction to proceed to high yield.

  • Michael Addition & Hydrolysis: The subsequent addition of potassium cyanide (KCN) to the activated double bond of the malonate derivative is a crucial step.[8] This Michael addition introduces the cyano group that, upon acidic or basic hydrolysis, will be converted into the second carboxylic acid group of the succinic acid derivative. This two-step process is a reliable method for creating the required 1,2-dicarboxylic acid structure.

  • Cyclocondensation: The final ring-forming step involves the thermal cyclocondensation of the 2-(benzo[b]thiophen-2-yl)succinic acid intermediate with a variety of primary amines.[7][8] Heating the mixture at high temperatures (e.g., 180 °C) drives the reaction forward by eliminating two molecules of water, directly forming the stable five-membered pyrrolidine-2,5-dione ring. This one-pot cyclization is synthetically efficient and allows for the straightforward introduction of diverse side chains (R-groups) by simply varying the starting amine.

Part 2: Experimental Protocols

The following protocols are detailed to ensure reproducibility and are presented as self-validating systems with clear endpoints and characterization methods.

Synthesis of 2-(Benzo[b]thiophen-2-yl)succinic acid (Core Intermediate)

Step A: Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate

  • To a solution of benzo[b]thiophene-2-carboxaldehyde (1 eq.) in toluene, add piperidine (0.3 eq.) and acetic acid (0.3 eq.).

  • Add diethyl malonate (1.28 eq.) dropwise to the solution.

  • Reflux the mixture using a Dean-Stark apparatus to remove water for approximately 4-6 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture, wash sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.[8]

  • Validation: Confirm structure and purity (>95%) using ¹H NMR, LC-MS. The expected product is typically a yellow solid.[8]

Step B: 2-(Benzo[b]thiophen-2-yl)succinic acid

  • Dissolve the diethyl malonate derivative (1 eq.) from Step A in ethanol.

  • Add a solution of potassium cyanide (KCN) (1.5 eq.) in water dropwise, maintaining the temperature below 20°C.

  • Stir the reaction at room temperature for 12-18 hours.

  • Acidify the mixture with concentrated HCl and reflux for 8-12 hours to facilitate hydrolysis of both the ester and nitrile groups.

  • Cool the mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the target succinic acid.[8]

  • Validation: Confirm structure using LC-MS (verifying the expected molecular weight) and assess purity by UPLC (>97%).[8]

General Procedure for Final Pyrrolidine-2,5-dione Derivatives
  • Combine 2-(benzo[b]thiophen-2-yl)succinic acid (1 eq.) and the desired primary amine (e.g., 1-(3-aminopropyl)-4-(3-(trifluoromethyl)phenyl)piperazine) (1.1 eq.) in a reaction vessel.

  • Heat the mixture without solvent at 180 °C for 1.5-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the final derivative.

  • Validation: Full characterization via ¹H NMR, ¹³C NMR, HRMS, and purity determination by HPLC (>98%).

Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized compounds were subjected to a hierarchical screening process to determine their therapeutic potential and safety profile. The workflow prioritizes early identification of neurotoxicity before proceeding to more complex efficacy models.

G A Synthesized Compound Library B In Vitro Safety Panel - Hepatocytotoxicity - Neurocytotoxicity - Mutagenicity (Ames Test) A->B C Acute Neurotoxicity (In Vivo) Rotarod Test (TD50) B->C Compounds with low toxicity D Primary Anticonvulsant Screening (In Vivo) - Maximal Electroshock (MES) Test - 6 Hz Seizure Model C->D Determine Protective Index (TD50/ED50) E Secondary Efficacy Screening (for promising candidates) - scPTZ Seizure Model - Formalin Test (Analgesia) - Neuropathic Pain Model D->E F Lead Compound Identified E->F G Mechanism of Action Studies (e.g., Radioligand Binding Assays) F->G

Caption: Hierarchical Workflow for Biological Evaluation.

Anticonvulsant and Neurological Toxicity Screening

The primary evaluation was conducted using well-established rodent models for epilepsy and a standard test for motor impairment.[8]

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes, and protection is defined as the absence of the hind limb tonic extensor component of the seizure.

  • 6 Hz Seizure Test: This test identifies compounds that are effective against psychomotor seizures, which are often resistant to conventional antiepileptic drugs. A prolonged, low-frequency electrical stimulus is applied, and protection is noted if the animal does not display a minimal clonic seizure.[8]

  • Rotarod Test: This test assesses acute neurological toxicity or motor impairment. Mice are placed on a rotating rod, and the time they remain on the rod is measured. The dose at which 50% of the animals fall off the rod is defined as the TD₅₀ (Toxic Dose 50%).[8]

Structure-Activity Relationship (SAR) and Data Summary

A library of compounds was synthesized, primarily varying the N-alkyl-arylpiperazine or morpholine moiety. The biological data for a representative set of compounds are summarized below.

Compound IDR Group (at N-1 of succinimide)MES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/MES ED₅₀)
25 -CH₂CH₂-Piperazinyl-Ph-3-CF₃41.245.1> 200> 4.85
28 -CH₂CH₂CH₂-Piperazinyl-Ph-3-CF₃35.539.8> 200> 5.63
31 -CH₂CH₂CH₂-Piperazinyl-Ph-3-SCF₃33.136.4> 200> 6.04
33 -CH₂CH₂CH₂-Morpholinyl27.4 30.8 > 200> 7.30

Data synthesized from literature reports.[8]

From this data, several key SAR insights emerge:

  • Linker Length: Increasing the alkyl linker length from two carbons (e.g., compound 25 ) to three carbons (e.g., compound 28 ) between the succinimide ring and the terminal amine generally leads to a modest increase in anticonvulsant potency.

  • Arylpiperazine Substitution: The presence of electron-withdrawing groups like -CF₃ and -SCF₃ at the meta-position of the phenylpiperazine ring (compounds 28 , 31 ) is favorable for activity.

  • Terminal Amine: Surprisingly, replacing the bulky and substituted arylpiperazine moiety with a simple morpholine ring (compound 33 ) resulted in the most potent compound in the series. This suggests that the steric bulk of the arylpiperazine is not essential for potent activity and that a more compact, polar group is highly beneficial.

  • Safety Profile: All listed compounds exhibited a favorable safety profile, with no neurotoxicity observed at high doses (TD₅₀ > 200 mg/kg), leading to promising Protective Indices (PI). Compound 33 displayed the highest PI, marking it as the lead candidate for further development.[8]

Part 4: Lead Compound Characterization and Mechanism of Action

Compound 33 emerged as the lead candidate due to its superior anticonvulsant potency and excellent safety margin.[8] Further evaluation revealed significant analgesic effects in both tonic pain (formalin test) and neuropathic pain models.[8] In vitro safety studies confirmed that compound 33 is non-hepatotoxic, non-neurotoxic, and non-mutagenic at high concentrations.[8]

To elucidate its mechanism of action, binding assays were performed. The results strongly suggest that the anticonvulsant effect of these compounds is mediated through interaction with neuronal voltage-sensitive sodium channels (VSSCs) , a well-validated target for antiepileptic drugs.[8]

G cluster_0 Normal Neuronal Firing cluster_1 In Presence of Lead Compound 33 Na_Channel_Open Voltage-Sensitive Na+ Channel (VSSC) Open State Na+ Influx Action_Potential Action Potential Propagation Na_Channel_Open:p1->Action_Potential Causes Reduced_Firing Reduced Neuronal Excitability Compound33 Compound 33 Na_Channel_Blocked VSSC Inactivated State Na+ Influx Blocked Compound33->Na_Channel_Blocked:p1 Binds to & Stabilizes Na_Channel_Blocked->Reduced_Firing Leads to

Caption: Proposed Mechanism of Action via VSSC Modulation.

The binding data indicate that compound 33 likely interacts with site 2 of the VSSC, stabilizing the channel in its inactivated state. This prevents the rapid influx of sodium ions required for action potential propagation, thereby reducing neuronal hyperexcitability that underlies seizure activity.

Conclusion and Future Directions

The systematic exploration of benzo[b]thiophene pyrrolidine-2,5-dione derivatives has successfully identified a novel class of potent anticonvulsant and analgesic agents. The strategic combination of these two privileged scaffolds, guided by a modular synthetic approach and a hierarchical biological evaluation workflow, has led to the discovery of lead compound 33 . This molecule demonstrates a compelling profile of high efficacy across multiple seizure and pain models, coupled with an excellent in vitro and in vivo safety profile.

Future work should focus on:

  • Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies of compound 33 to assess its drug-like properties, including oral bioavailability and blood-brain barrier penetration.

  • Further SAR Exploration: Synthesizing analogs of compound 33 with modifications on the benzo[b]thiophene ring to further optimize potency and selectivity.

  • In-depth Mechanistic Studies: Utilizing electrophysiological techniques (e.g., patch-clamp) to precisely characterize the interaction of compound 33 with different VSSC subtypes.

The findings presented in this guide validate the initial design strategy and provide a robust foundation for the development of a new generation of therapeutics for epilepsy and neuropathic pain.

References

The Benzo[b]thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The benzo[b]thiophene scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, stands as a quintessential "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a planar, lipophilic nature and an electron-rich sulfur atom, render it an exceptional pharmacophore capable of diverse interactions with biological targets. This versatility has led to its incorporation into several clinically successful drugs and a vast library of compounds with potent therapeutic activities. This guide provides a comprehensive analysis of the benzo[b]thiophene core, elucidating its fundamental properties, key synthetic strategies, and its role in the mechanism of action of approved pharmaceuticals. We will delve into its broad therapeutic applications, from established roles in oncology and infectious diseases to emerging potential in treating neurodegenerative disorders. Supported by detailed experimental protocols and mechanistic diagrams, this document serves as a technical resource for researchers and scientists engaged in the design and development of next-generation therapeutics.

Chapter 1: The Benzo[b]thiophene Scaffold: Physicochemical Properties and Synthetic Strategies

Core Structure and Physicochemical Profile

The benzo[b]thiophene ring system is a stable, aromatic compound with the chemical formula C₈H₆S.[1][2] Its structure is planar, a feature that facilitates π-π stacking interactions with aromatic residues in protein binding pockets. The presence of the sulfur heteroatom introduces unique electronic properties and serves as a potential hydrogen bond acceptor, enhancing binding affinity with various enzymes and receptors.[3]

The inherent lipophilicity of the scaffold is a critical determinant of its pharmacokinetic profile, often improving membrane permeability and oral bioavailability. However, this property must be carefully balanced during drug design to avoid issues with aqueous solubility. The scaffold's stability and relative inertness to metabolic degradation contribute to the favorable in-vivo characteristics of many of its derivatives.

Table 1: Key Physicochemical Properties of the Benzo[b]thiophene Core

PropertyValueSource
Molecular Formula C₈H₆S[2]
Molecular Weight 134.2 g/mol [2]
Appearance Colorless to white low-melting solid[2]
Melting Point 28 - 34 °C[2]
Boiling Point 221 - 222 °C[2]
Density ~1.149 g/mL[2]
Nature Aromatic, Planar, Lipophilic[1]
Foundational Synthetic Strategies

The construction of the benzo[b]thiophene skeleton is a well-trodden path in organic synthesis, with numerous methodologies developed over the years.[4] The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and thiophene rings. Classic methods like the Fiesselmann Thiophene Synthesis and the Gewald Reaction remain highly relevant for creating polysubstituted thiophenes, which can then be elaborated into the fused ring system.[5][6]

More contemporary approaches frequently utilize transition-metal catalysis (e.g., Rhodium, Palladium, Copper) to achieve highly regioselective cyclizations and cross-coupling reactions, providing efficient access to complex derivatives from readily available starting materials.[4][7] Electrophilic cyclization of substrates like o-alkynyl thioanisoles is another powerful strategy for regiocontrolled synthesis.[8]

G cluster_0 Key Synthetic Approaches Start Simple Precursors (e.g., Carbonyls, Alkynes, Thiophenols) Gewald Gewald Reaction (Multi-component) Start->Gewald Reactants Fiesselmann Fiesselmann Synthesis (From Acetylenic Esters) Start->Fiesselmann Reactants MetalCat Transition-Metal Catalyzed Cyclization/Coupling Start->MetalCat Reactants ElecCycl Electrophilic Cyclization (e.g., from o-alkynyl thioanisoles) Start->ElecCycl Reactants Product Substituted Benzo[b]thiophene Core Gewald->Product Fiesselmann->Product MetalCat->Product ElecCycl->Product

Caption: High-level overview of major synthetic pathways to the benzo[b]thiophene core.

Chapter 2: Approved Drugs and Their Mechanisms of Action: Case Studies

The therapeutic success of the benzo[b]thiophene scaffold is best exemplified by several FDA-approved drugs, each leveraging the core structure to achieve a distinct and potent mechanism of action.

Table 2: Selected FDA-Approved Drugs Containing the Benzo[b]thiophene Scaffold

Drug NameClassPrimary Indication(s)Molecular Target
Raloxifene Selective Estrogen Receptor Modulator (SERM)Osteoporosis, Breast Cancer PreventionEstrogen Receptors (ERα, ERβ)[9]
Zileuton 5-Lipoxygenase InhibitorAsthma (Prophylaxis and Chronic Treatment)5-Lipoxygenase (5-LOX)[10]
Sertaconazole Azole AntifungalSuperficial Fungal InfectionsLanosterol 14α-demethylase & Fungal Membrane[11]
Raloxifene: A Tissue-Selective Estrogen Receptor Modulator

Raloxifene is a second-generation SERM that exhibits tissue-specific estrogen agonist and antagonist effects.[9][12] Its biological actions are mediated through high-affinity binding to estrogen receptors (ERα and ERβ).[13][14] The binding of the raloxifene-ER complex to estrogen response elements on DNA recruits different co-activator and co-repressor proteins in different tissues. This differential recruitment is the molecular basis for its selective activity.[14]

  • In Bone (Agonist Effect): Raloxifene mimics the effects of estrogen, activating estrogenic pathways that inhibit bone resorption and turnover, thereby increasing bone mineral density.[9][14]

  • In Breast and Uterine Tissue (Antagonist Effect): It competes with estrogen for ER binding, blocking estrogen's proliferative signals and reducing the risk of estrogen receptor-positive breast cancer without stimulating uterine tissue.[12][13]

G cluster_bone Bone Tissue (Agonist Action) cluster_breast Breast Tissue (Antagonist Action) Raloxifene_B Raloxifene ER_B Estrogen Receptor (ERα/ERβ) Raloxifene_B->ER_B Binds Coactivators Co-activators Recruited ER_B->Coactivators Gene_B Gene Transcription (Anti-resorptive genes) Coactivators->Gene_B Activates Effect_B Decreased Bone Resorption (Therapeutic Effect) Gene_B->Effect_B Raloxifene_Br Raloxifene ER_Br Estrogen Receptor (ERα/ERβ) Raloxifene_Br->ER_Br Binds Estrogen Estrogen Estrogen->ER_Br Blocked Corepressors Co-repressors Recruited ER_Br->Corepressors Gene_Br Gene Transcription (Proliferative genes) Corepressors->Gene_Br Inhibits Effect_Br Blocked Cell Proliferation (Therapeutic Effect) Gene_Br->Effect_Br G Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA via PLA₂ PLA2 Phospholipase A₂ Leukotrienes Leukotrienes (LTA₄, LTB₄, etc.) AA->Leukotrienes via 5-LOX LOX5 5-Lipoxygenase (5-LOX) Zileuton Zileuton Zileuton->LOX5 Inhibits Inflammation Inflammation Bronchoconstriction Leukotrienes->Inflammation G cluster_0 Mechanism 1: Enzyme Inhibition cluster_1 Mechanism 2: Membrane Disruption Sertaconazole Sertaconazole Enzyme Lanosterol 14α-demethylase (CYP51) Sertaconazole->Enzyme Inhibits BBT Benzo[b]thiophene (Tryptophan Mimic) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Membrane1 Fungal Cell Membrane Integrity Ergosterol->Membrane1 Maintains Membrane2 Fungal Cell Membrane BBT->Membrane2 Integrates into Pores Pore Formation Membrane2->Pores Induces Leakage ATP Leakage Pores->Leakage Death Fungicidal Cell Death Leakage->Death

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Benzo[b]thiophen-3-yl)piperidine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Implementation of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This application note provides a comprehensive guide for the synthesis of 4-(benzo[b]thiophen-3-yl)piperidine, a scaffold of interest in drug discovery, utilizing the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization, empowering researchers to confidently and successfully implement this transformative methodology.

Theoretical Framework: The Buchwald-Hartwig Amination Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][3] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, a 3-halobenzo[b]thiophene), forming a Pd(II) intermediate.[4][5] The choice of ligand is critical at this stage, with bulky, electron-rich phosphine ligands promoting this often rate-determining step, especially for less reactive aryl chlorides.[1][6]

  • Amine Coordination and Deprotonation: The amine (piperidine) then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic amido species.[7] The choice of base is crucial; sterically hindered strong bases like sodium tert-butoxide (NaOtBu) are commonly employed to facilitate this step without competing nucleophilic attack on the aryl halide.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[1][4]

The selection of the appropriate ligand is a key determinant of the reaction's success. Early catalyst systems utilized ligands like P(o-tolyl)₃, but subsequent generations have seen the development of more sophisticated and highly effective bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos, which enhance catalyst stability and activity, particularly for challenging substrates.[1][7]

Visualizing the Catalytic Cycle

To further elucidate the mechanistic pathway, the following diagram illustrates the key steps in the Buchwald-Hartwig amination for the synthesis of 4-(benzo[b]thiophen-3-yl)piperidine.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X = 3-halobenzo[b]thiophene Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (Piperidine) Pd(II)_Complex->Amine_Coordination + Piperidine - HX (with base) Amido_Complex Ar-Pd(II)(NR₂)L₂ Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR₂ Product 4-(Benzo[b]thiophen-3-yl)piperidine Reductive_Elimination->Product ArX 3-Halobenzo[b]thiophene Amine Piperidine

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(Benzo[b]thiophen-3-yl)piperidine

This protocol provides a robust starting point for the synthesis. As with any cross-coupling reaction, careful attention to anhydrous and anaerobic conditions is critical for reproducibility and high yields.

Materials and Equipment:

  • 3-Bromobenzo[b]thiophene

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (e.g., XPhos Pd G3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood and under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 3-bromobenzo[b]thiophene (1.0 equivalent) and piperidine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (toluene or dioxane, to a concentration of approximately 0.1-0.2 M with respect to the aryl halide).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific catalyst system and the reactivity of the aryl halide.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(benzo[b]thiophen-3-yl)piperidine.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. The following table outlines common issues, their potential causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst due to oxygen or moisture exposure.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[7] Degas solvents thoroughly.
Insufficiently active catalyst system for the substrate.Screen different generations of Buchwald-Hartwig ligands (e.g., move from bidentate to sterically hindered monophosphine ligands).[1] Consider using a pre-formed catalyst for better consistency.[7]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for potential decomposition.
Formation of Side Products Hydrodehalogenation (replacement of the halide with hydrogen).This can be caused by the presence of water or β-hydride elimination.[1] Ensure anhydrous conditions. A more sterically hindered ligand may suppress β-hydride elimination.
Homocoupling of the aryl halide (biaryl formation).This is more common with highly reactive aryl halides. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[7]
Reaction Stalls Catalyst decomposition.Use a more robust ligand to stabilize the palladium center. Consider a lower reaction temperature for a longer duration.[7]
Product inhibition.In some cases, a higher catalyst loading may be necessary to overcome inhibition by the product.[7]

Summary of Key Reaction Parameters

The choice of reaction components is critical for a successful Buchwald-Hartwig amination. The following table provides a general overview of commonly used parameters for the coupling of aryl halides with secondary amines like piperidine.

Parameter Commonly Used Options Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3)Pre-catalysts often provide more reproducible results.[7]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich monophosphine ligands are generally preferred for their high activity and broad substrate scope.[1]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are essential. NaOtBu is a common choice. Weaker bases may require higher temperatures and lead to lower yields.[7][8]
Solvent Toluene, Dioxane, THFAprotic, non-coordinating solvents are typically used. The choice can affect the solubility of the base and the reaction temperature.[8][9]
Temperature 80 - 120 °CThe optimal temperature depends on the reactivity of the substrates and the catalyst system.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-(benzo[b]thiophen-3-yl)piperidine. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications.

References

Analytical methods for purity assessment of 4-Benzo[B]thiophen-3-YL-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Analytical Methods for Purity Assessment of 4-Benzo[b]thiophen-3-yl-piperidine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This compound, a heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry, where even trace impurities can alter pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive, multi-faceted strategy for the purity assessment of this compound, moving beyond rote procedures to explain the scientific rationale behind the selection and integration of orthogonal analytical techniques. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are robust, reliable, and form a self-validating system for regulatory compliance and scientific rigor.[4][5][6][7]

The Imperative for an Orthogonal Analytical Approach

Purity is not a singular value but a comprehensive profile. A single analytical method provides only one perspective and is susceptible to blind spots. For instance, a standard HPLC-UV method may excel at quantifying known, UV-active impurities but will fail to detect non-chromophoric species, inorganic salts, or residual solvents. Therefore, a truly trustworthy purity assessment relies on an orthogonal approach, where multiple techniques with different chemical and physical principles are employed to build a complete and validated picture of the material's composition.[8] This guide details the strategic application of chromatography, spectroscopy, and thermal analysis to ensure a comprehensive evaluation of this compound.

Chromatographic Methods: The Core of Separation and Quantification

Chromatographic techniques are fundamental for separating the primary compound from its impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) for Related Substances

Expertise & Causality: Reversed-Phase HPLC (RP-HPLC) is the principal technique for purity analysis of non-volatile organic molecules like this compound.[9][10] The method's power lies in its ability to separate compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The benzothiophene moiety provides a strong chromophore, making UV detection highly sensitive and suitable for this analysis. The inclusion of an acid (e.g., trifluoroacetic acid) in the mobile phase is critical; it protonates the basic piperidine nitrogen, ensuring a consistent charge state and preventing peak tailing, which is essential for accurate integration and quantification.

Experimental Protocol: RP-HPLC for Purity and Impurity Profiling

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). This results in a stock concentration of ~500 µg/mL.

    • For the primary analysis, further dilute this stock solution to a working concentration of ~100 µg/mL using the diluent.

  • Chromatographic Conditions:

    • The parameters below are a validated starting point and should be optimized as needed.

    ParameterRecommended Setting
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
    Gradient 0-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection UV at 230 nm
  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the working standard solution (~100 µg/mL).

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time of the main peak is ≤ 2.0%.

  • Data Analysis:

    • Impurities are quantified using the principle of area normalization, assuming an equal response factor for closely related structures.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For accurate quantification of specific impurities, a reference standard for each impurity is required to generate a calibration curve.

Trustworthiness through Validation: This protocol's reliability is established by validating it according to ICH Q2(R2) guidelines.[4][5][7]

Validation ParameterTypical Acceptance Criteria
Specificity Peak purity analysis (via DAD) shows no co-eluting peaks.
Linearity R² ≥ 0.999 for a 5-point calibration curve (e.g., 1-150 µg/mL).
Accuracy 98.0% - 102.0% recovery from spiked samples at three levels.
Precision (%RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ~0.05% of the nominal concentration.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Expertise & Causality: Synthesis of this compound inevitably involves organic solvents, which must be controlled in the final product. Headspace GC-MS is the gold standard for this analysis. By heating the sample in a sealed vial, volatile solvents partition into the headspace gas, which is then injected into the GC. This technique prevents the non-volatile API from contaminating the GC system. MS detection provides definitive identification of each solvent by comparing its mass spectrum to a library, offering higher confidence than FID.

Experimental Protocol: Residual Solvent Analysis

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) and seal immediately.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Headspace Sampler: Vial Equilibration at 80 °C for 15 min.

    • Oven Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

Spectroscopic Methods: Identity and Structural Verification

Spectroscopy provides an orthogonal confirmation of the molecule's identity and structure, crucial for identifying process-related impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for unambiguous structure elucidation.[11] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. For purity, Quantitative NMR (qNMR) is a powerful primary method that allows for direct quantification of the main component against a certified internal standard, without relying on the response factor of the analyte.[8] This is particularly useful for certifying the purity of a reference standard itself.

Protocols:

  • Structural Confirmation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a ≥400 MHz spectrometer.

    • Confirm that all observed signals and correlations are consistent with the proposed structure of this compound.

  • Purity by qNMR:

    • Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve in a known volume of DMSO-d₆.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full signal relaxation for accurate integration.

    • Calculate purity using the integral ratio of a unique analyte proton signal to a unique internal standard proton signal, corrected for molar mass and the number of protons.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[12] It is the definitive tool for identifying unknown impurities. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely forming the [M+H]⁺ ion in positive mode due to the basic piperidine nitrogen. High-Resolution Mass Spectrometry (HRMS), such as with a QTOF analyzer, provides highly accurate mass measurements, enabling the determination of the elemental formula of an unknown impurity, which is a critical step in its identification.[13]

Thermal Analysis: Assessing Bulk Properties

Thermal methods provide information about the bulk material, offering a different perspective on purity and physical form.

Differential Scanning Calorimetry (DSC) for Absolute Purity

Expertise & Causality: For highly crystalline materials (>98.5% pure), DSC offers a rapid method to determine absolute purity.[14] This technique is based on the thermodynamic principle of melting point depression: impurities lower and broaden the melting peak of a pure substance.[15][16] The Van't Hoff equation is used to calculate the mole fraction of eutectic impurities from the shape of the melting endotherm. This method is powerful because it requires no impurity reference standards.[14] However, it is not suitable for amorphous materials or compounds that decompose upon melting.[16]

Experimental Protocol: Purity by DSC

  • Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample in the DSC cell alongside an empty reference pan.

  • Heat the sample under a nitrogen purge (50 mL/min) at a slow heating rate (e.g., 1-2 °C/min) through its melting range.

  • Calculate the purity using the instrument's software based on the Van't Hoff equation.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures changes in mass as a function of temperature. It is an excellent orthogonal method for quantifying the total content of volatiles, including water and residual solvents.[17][18] This provides a complementary value to the specific solvent content determined by GC. A significant mass loss before the onset of thermal decomposition indicates the presence of these volatiles.

Experimental Protocol: TGA for Volatile Content

  • Place 5-10 mg of the sample into a TGA pan.

  • Heat the sample from ambient temperature to a point beyond decomposition (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • The percentage of mass loss in the region before decomposition corresponds to the total volatile content.

Integrated Analytical Workflow and Data Synergy

No single method tells the whole story. The strength of this approach lies in the integration of results from these orthogonal techniques.

Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Identification cluster_2 Bulk Property Assessment cluster_3 Final Purity Assignment HPLC HPLC-UV Purity (Related Substances) LCMS LC-HRMS (Impurity ID) HPLC->LCMS Investigate Unknowns Report Certificate of Analysis (Mass Balance) HPLC->Report GC Headspace GC-MS (Residual Solvents) GC->Report NMR NMR (Identity & qNMR) NMR->Report DSC DSC (Absolute Purity) DSC->Report TGA TGA (Volatiles/Water) TGA->Report Batch API Batch (this compound) Batch->HPLC Batch->GC Batch->NMR Batch->DSC Batch->TGA

Caption: Integrated workflow for comprehensive purity assessment.

The final purity value is often reported as a mass balance calculation: Purity (%) = 100% - (% Related Substances by HPLC) - (% Residual Solvents by GC) - (% Water/Volatiles by TGA) - (% Non-volatile Inorganics) . The value from DSC provides a cross-validating check on this calculation.

Logic Purity {Purity Assessment of this compound} Chromatography Chromatography Separates components based on physicochemical interactions Purity->Chromatography Spectroscopy Spectroscopy Identifies molecules based on interaction with electromagnetic radiation Purity->Spectroscopy Thermal Thermal Analysis Measures bulk properties as a function of temperature Purity->Thermal HPLC HPLC-UV Quantifies organic impurities Chromatography->HPLC GCMS GC-MS Quantifies volatile impurities Chromatography->GCMS NMR NMR Confirms structure & quantifies assay Spectroscopy->NMR LCMS LC-MS Identifies unknown impurities Spectroscopy->LCMS DSC DSC Measures total eutectic purity Thermal->DSC TGA TGA Measures total volatile content Thermal->TGA HPLC->LCMS Provides separated peaks for identification

Caption: Logical relationship between orthogonal analytical techniques.

References

Application Note: A Robust HPLC-MS Protocol for the Comprehensive Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast range of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals and agrochemicals.[1][2] Its prevalence in drug discovery makes the robust and reliable characterization of piperidine-containing molecules a critical task in pharmaceutical development, quality control, and metabolic studies.[2][3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as an indispensable tool for this purpose, offering high sensitivity, selectivity, and the ability to provide detailed structural information.[3][4]

However, the successful analysis of piperidine derivatives by HPLC-MS is not without its challenges. The inherent basicity of the piperidine nitrogen can lead to poor peak shapes and interactions with silica-based stationary phases. Furthermore, some derivatives lack strong chromophores, making detection by conventional UV-Vis detectors problematic.[5][6] This application note provides a comprehensive, field-proven protocol for the characterization of piperidine derivatives using HPLC-MS. It explains the causality behind experimental choices, ensuring a self-validating system for researchers, scientists, and drug development professionals.

Core Principles and Methodological Rationale

The successful HPLC-MS analysis of piperidine derivatives hinges on a few core principles:

  • Control of Analyte Ionization: The basic nitrogen atom in the piperidine ring is readily protonated. By using an acidic mobile phase modifier, such as formic acid, we can ensure consistent protonation of the analyte, leading to improved peak shapes and enhanced sensitivity in positive ion mode mass spectrometry.[1][5]

  • Appropriate Stationary Phase Selection: A C18 reversed-phase column is a versatile and effective starting point for the separation of a wide range of piperidine derivatives.[1][3] The choice of a modern, end-capped C18 column minimizes secondary interactions with residual silanols on the stationary phase, which can cause peak tailing with basic compounds.

  • Soft Ionization for Molecular Ion Preservation: Electrospray Ionization (ESI) is the preferred ionization technique as it is a "soft" ionization method that typically produces intact protonated molecules [M+H]⁺.[1] This is crucial for determining the molecular weight of the parent compound.

  • Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: Collision-Induced Dissociation (CID) in a tandem mass spectrometer (like a triple quadrupole or Q-TOF) provides characteristic fragmentation patterns that act as a "fingerprint" for the molecule, enabling confident structural identification.[4][7]

Experimental Workflow

The overall workflow for the characterization of piperidine derivatives by HPLC-MS is summarized in the diagram below.

HPLC-MS Workflow for Piperidine Derivatives cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Analysis & Characterization prep_start Start: Piperidine Derivative Sample dissolve Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) prep_start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter prep_end Prepared Sample for Injection filter->prep_end hplc HPLC Separation (Reversed-Phase C18) prep_end->hplc Inject ms MS Detection (ESI+) Full Scan hplc->ms msms MS/MS Fragmentation Product Ion Scan ms->msms data_proc Process Data: Peak Integration & Mass Extraction msms->data_proc mw_confirm Confirm Molecular Weight from Full Scan ([M+H]⁺) data_proc->mw_confirm frag_analysis Analyze Fragmentation Pattern from MS/MS data_proc->frag_analysis struct_elucid Structural Elucidation & Identification frag_analysis->struct_elucid

Caption: A generalized workflow for the characterization of piperidine derivatives.

Detailed Protocols

Sample Preparation

This protocol outlines a general method for preparing piperidine derivatives for HPLC-MS analysis. For complex matrices like biological fluids or plant extracts, a more extensive sample clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required.[1]

Materials:

  • Piperidine derivative standard or sample

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • 0.22 µm syringe filters (e.g., PTFE or nylon)

  • HPLC vials with inserts

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the piperidine derivative and dissolve it in 1 mL of methanol or acetonitrile in a volumetric flask to create a 1 mg/mL stock solution.[1]

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare working standards at desired concentrations (e.g., 1 µg/mL).

  • Sample Preparation: If the sample is a solid, dissolve it in methanol or acetonitrile to a suitable concentration. If it is in a complex matrix, perform the necessary extraction steps.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could clog the HPLC system.[5]

HPLC-MS Analysis

The following parameters provide a robust starting point for the analysis. Optimization may be necessary depending on the specific properties of the piperidine derivatives being analyzed.

Instrumentation:

  • HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]

HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)Provides good retention and separation for a wide range of piperidine derivatives.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures consistent protonation of the basic piperidine nitrogen, leading to better peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography with good elution strength.[5]
Gradient 5% to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrateA generic gradient suitable for screening a variety of piperidine derivatives with different polarities.[5]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.[1][3]
Injection Volume 1 - 5 µLSmaller injection volumes can minimize peak distortion.[1]

Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe basic nitrogen of the piperidine ring is readily protonated, making positive ion mode highly sensitive.[1][7]
Scan Mode Full Scan (e.g., m/z 100-1000)To determine the protonated molecular ion [M+H]⁺ of the parent compound.[1]
Capillary Voltage 3.5 kVTypical starting voltage for ESI.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Gas Flow 600 L/hrTo remove solvent droplets.
MS/MS Scan Mode Product Ion ScanTo generate a fragmentation spectrum for structural elucidation.[1]
Collision Energy Ramped (e.g., 10-40 eV)A ramp of collision energies ensures the capture of both low and high-energy fragments.

Data Analysis and Interpretation

A systematic approach to data analysis is crucial for the accurate characterization of piperidine derivatives.

  • Molecular Weight Confirmation: In the full scan data, locate the peak corresponding to your compound of interest. The most abundant ion in the mass spectrum should correspond to the protonated molecule [M+H]⁺. This confirms the molecular weight of the derivative.

  • Fragmentation Pattern Analysis: The MS/MS spectrum provides a wealth of structural information. Common fragmentation pathways for piperidine derivatives include:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable iminium ion. The largest substituent at the α-carbon is often lost preferentially.[1]

    • Ring Fission: The piperidine ring itself can open and fragment, leading to a series of smaller ions.[1]

    • Neutral Loss: A common fragmentation pathway in ESI-MS/MS is the loss of small, neutral molecules from the protonated parent ion. For example, piperidine alkaloids frequently show a neutral loss of water ([M+H - H₂O]⁺) or acetic acid ([M+H - CH₃COOH]⁺).[4][7]

    • Substituent-Driven Fragmentation: The nature of the substituents on the piperidine ring will heavily influence the fragmentation pattern.[1]

The diagram below illustrates some of these key fragmentation pathways.

Piperidine Fragmentation cluster_main Common Fragmentation Pathways cluster_alpha α-Cleavage cluster_ring Ring Fission cluster_neutral Neutral Loss parent [M+H]⁺ (Protonated Piperidine Derivative) alpha_frag Iminium Ion + Radical parent->alpha_frag Loses substituent at α-carbon ring_frag Acyclic Fragment Ions parent->ring_frag Ring opening neutral_frag [M+H - Neutral Molecule]⁺ (e.g., H₂O, CH₃COOH) parent->neutral_frag Loss of small molecule

Caption: Key fragmentation pathways for piperidine derivatives in MS/MS.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with column silanols.- Inappropriate mobile phase pH.- Use a modern, end-capped C18 column.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid).
Low Sensitivity - Inefficient ionization.- Sample degradation.- Confirm you are in positive ion mode.- Optimize ESI source parameters (voltages, temperatures, gas flows).- Check sample stability.
No Peak Detected - Compound not eluting from the column.- Compound not ionizing.- Modify the gradient to be more aggressive (higher % organic).- Try a different ionization source if available (e.g., APCI).
Complex/Uninterpretable MS/MS Spectra - In-source fragmentation.- Co-eluting interferences.- Reduce source temperature or capillary voltage.- Improve chromatographic separation by optimizing the HPLC gradient.

Conclusion

This application note provides a detailed and robust protocol for the characterization of piperidine derivatives by HPLC-MS. By understanding the principles behind the method and following the outlined steps, researchers can achieve reliable and reproducible results. The combination of optimized chromatographic separation with the detailed structural information from tandem mass spectrometry makes this a powerful technique for advancing research and development in fields where piperidine-containing molecules are of interest.

References

Application Notes and Protocols for Evaluating the Antiseizure Properties of Benzo[b]thiophene Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Antiseizure Drug Discovery

The quest for novel, more effective, and safer antiseizure medications (ASMs) is a paramount challenge in neuroscience and drug development. Epilepsy, a neurological disorder affecting millions worldwide, is characterized by recurrent, unprovoked seizures.[1] While numerous ASMs are available, a significant portion of patients are resistant to current treatments, underscoring the urgent need for new therapeutic agents.[1] The benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including promising anticonvulsant properties.[2][3][4][5]

Traditionally, the discovery of ASMs has heavily relied on in vivo screening models like the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests.[1][6][7][8][9][10][11][12][13][14] While these models have been instrumental, they are resource-intensive and may not fully elucidate the underlying mechanisms of action. Modern drug discovery now emphasizes a tiered approach, beginning with robust in vitro assays to identify and characterize promising compounds at an early stage.[15][16] This strategy not only increases throughput but also provides crucial mechanistic insights, allowing for a more rational design of subsequent in vivo studies.[15][17]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art in vitro assays for evaluating the antiseizure potential of novel chemical entities, with a particular focus on the promising class of benzo[b]thiophene compounds.

The Rationale for Mechanism-Based In Vitro Screening

The underlying pathophysiology of seizures involves an imbalance between excitatory and inhibitory neurotransmission, leading to neuronal hyperexcitability.[18] Consequently, the primary molecular targets for ASMs are key players in regulating neuronal firing, including voltage-gated ion channels and ligand-gated ion channels.[17] A well-designed battery of in vitro models can form an effective and potentially high-throughput screening platform to predict the clinical usefulness of ASMs.[15][16]

This guide will detail protocols for assays targeting:

  • Voltage-Gated Sodium Channels (VGSCs): Critical for the initiation and propagation of action potentials. Many established ASMs, such as phenytoin and carbamazepine, act by blocking these channels.[19]

  • GABA-A Receptors: The primary inhibitory neurotransmitter receptors in the central nervous system. Positive allosteric modulation of GABA-A receptors enhances inhibition and is a key mechanism for benzodiazepines and barbiturates.[20][21][22][23][24]

  • NMDA Receptors: A subtype of glutamate receptors that play a crucial role in excitatory neurotransmission. Antagonism of NMDA receptors can reduce neuronal excitability.[25][][27][28][29]

  • Neuronal Network Activity: High-content, cell-based assays to assess the overall effect of compounds on neuronal network excitability and synchrony.[30][31][32][33][34][35]

Section 1: Voltage-Gated Sodium Channel Modulation

Hyperactivity of voltage-gated sodium channels is a cornerstone of seizure generation.[19] Therefore, identifying compounds that modulate the function of these channels is a primary strategy in antiseizure drug discovery. Automated patch-clamp electrophysiology is the gold standard for studying these channels with high throughput and accuracy.[36][37][38][39]

Automated Patch-Clamp Electrophysiology for Sodium Channel Blockers

This protocol describes a method to assess the state-dependent block of voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.7) by benzo[b]thiophene compounds using an automated patch-clamp system.[19][39]

Causality behind Experimental Choices: The voltage protocol is designed to probe the compound's interaction with the channel in different conformational states (resting, open, and inactivated), which is crucial for identifying mechanistically diverse blockers.[19] A long compound incubation period is included to detect "slow binders."[19]

Experimental Workflow:

cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing Nav subtype harvest Harvest and prepare single-cell suspension cell_culture->harvest load_cells Load cells onto patch-clamp chip harvest->load_cells seal_formation Establish giga-ohm seals load_cells->seal_formation whole_cell Achieve whole-cell configuration seal_formation->whole_cell voltage_protocol Apply state-dependent voltage protocol whole_cell->voltage_protocol compound_app Apply benzo[b]thiophene compound voltage_protocol->compound_app record_currents Record sodium currents compound_app->record_currents measure_peak Measure peak current amplitude record_currents->measure_peak calc_inhibition Calculate percentage inhibition measure_peak->calc_inhibition dose_response Generate dose-response curves calc_inhibition->dose_response determine_ic50 Determine IC50 values dose_response->determine_ic50

Caption: Automated patch-clamp workflow for VGSC analysis.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human Nav subtype of interest (e.g., Nav1.1, Nav1.2, or Nav1.7) under standard conditions.

  • Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in the appropriate extracellular solution.

  • Automated Patch-Clamp System Setup: Prepare the automated patch-clamp system (e.g., QPatch, SyncroPatch) according to the manufacturer's instructions.[19][39] Fill the intracellular and extracellular solution reservoirs.

  • Compound Preparation: Prepare a stock solution of the benzo[b]thiophene compound in DMSO. Serially dilute the compound in the extracellular solution to the desired final concentrations. The final DMSO concentration should be ≤ 0.2%.[33]

  • Experiment Execution:

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated protocol for cell capture, sealing, and whole-cell configuration.

    • Apply a state-dependent voltage protocol to elicit sodium currents. A typical protocol involves a series of depolarizing steps from a holding potential of -100 mV to -10 mV.[36]

    • Record baseline currents.

    • Apply the benzo[b]thiophene compound at various concentrations and record the resulting currents.

  • Data Analysis:

    • Measure the peak inward sodium current for each voltage step before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary Table:

ParameterTypical Value/Range
Cell LineHEK293 expressing Nav1.1, Nav1.2, or Nav1.7
Holding Potential-100 mV
Test Pulse-10 mV to 0 mV
Compound Concentrations0.01 µM to 100 µM
Incubation Time5 - 10 minutes
Positive ControlPhenytoin, Carbamazepine

Section 2: GABA-A Receptor Modulation

Enhancing the activity of GABA-A receptors is a well-established mechanism for antiseizure drugs.[20] This can be achieved by direct activation of the receptor or by positive allosteric modulation, which potentiates the effect of the endogenous ligand, GABA.

Fluorometric Imaging Plate Reader (FLIPR) Assay for GABA-A Receptor Potentiation

This high-throughput assay measures changes in intracellular chloride concentration, an indicator of GABA-A receptor activation, using a chloride-sensitive fluorescent dye.[21]

Causality behind Experimental Choices: The use of a sub-maximal concentration of GABA (EC20) allows for the sensitive detection of positive allosteric modulators that enhance the receptor's response to its natural agonist.

Experimental Workflow:

cluster_prep Cell Preparation cluster_flipr FLIPR Assay cluster_analysis Data Analysis cell_culture CHO-K1 cells expressing GABA-A receptor subunits plating Plate cells in 96- or 384-well plates cell_culture->plating dye_loading Load cells with a chloride-sensitive dye plating->dye_loading baseline_fluor Measure baseline fluorescence dye_loading->baseline_fluor add_compound Add benzo[b]thiophene compound baseline_fluor->add_compound add_gaba Add GABA (EC20 concentration) add_compound->add_gaba measure_fluor Measure fluorescence change add_gaba->measure_fluor calc_response Calculate fluorescence response measure_fluor->calc_response dose_response Generate dose-response curves calc_response->dose_response determine_ec50 Determine EC50 for potentiation dose_response->determine_ec50 cluster_prep Cell Preparation cluster_assay Calcium Influx Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing NMDA receptor subunits plating Plate cells in 96- or 384-well plates cell_culture->plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4) plating->dye_loading baseline_fluor Measure baseline fluorescence dye_loading->baseline_fluor add_compound Add benzo[b]thiophene compound baseline_fluor->add_compound add_agonists Add glutamate and glycine add_compound->add_agonists measure_fluor Measure fluorescence change add_agonists->measure_fluor calc_inhibition Calculate percentage inhibition of calcium influx measure_fluor->calc_inhibition dose_response Generate dose-response curves calc_inhibition->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 cluster_prep Neuronal Culture Preparation cluster_mea MEA Recording and Treatment cluster_analysis Data Analysis culture_neurons Culture primary cortical neurons on MEA plates maturation Allow network to mature (14-21 days) culture_neurons->maturation baseline_rec Record baseline spontaneous activity maturation->baseline_rec induce_hyper Induce hyperexcitability (e.g., with 4-AP) baseline_rec->induce_hyper record_hyper Record hyperexcitable activity induce_hyper->record_hyper add_compound Add benzo[b]thiophene compound record_hyper->add_compound record_post Record post-treatment activity add_compound->record_post spike_detection Spike detection and sorting record_post->spike_detection burst_analysis Burst analysis spike_detection->burst_analysis network_sync Network synchrony analysis burst_analysis->network_sync compare_activity Compare pre- and post-treatment activity network_sync->compare_activity

References

Application of 4-Benzo[b]thiophen-3-yl-piperidine in CNS Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the 4-benzo[b]thiophen-3-yl-piperidine scaffold in the investigation and potential treatment of Central Nervous System (CNS) disorders. This guide offers in-depth scientific context, validated experimental protocols, and practical insights to facilitate the exploration of this promising chemical series.

Introduction: The Significance of the this compound Scaffold

The this compound core structure represents a privileged scaffold in CNS drug discovery. Its unique three-dimensional arrangement, combining a rigid benzo[b]thiophene moiety with a flexible piperidine ring, allows for precise interactions with various CNS targets.[1] The lipophilic nature of the benzo[b]thiophene group facilitates penetration of the blood-brain barrier, a critical prerequisite for centrally acting therapeutics.[1] Derivatives of this scaffold have shown significant potential as modulators of monoamine neurotransmitter systems, which are deeply implicated in the pathophysiology of numerous CNS disorders, including depression, Parkinson's disease, anxiety, and attention-deficit hyperactivity disorder.[2][3][4]

The primary mechanism of action for many compounds in this class is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][5][6] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can effectively boost dopaminergic and serotonergic signaling, thereby alleviating symptoms associated with their dysregulation.[2]

Part 1: Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound derivatives in CNS disorders are primarily attributed to their ability to modulate monoamine neurotransmission. The following section details the underlying signaling pathways and the mechanism of reuptake inhibition.

Monoamine Reuptake Inhibition

Monoamine transporters (DAT, SERT, and NET) are transmembrane proteins located on presynaptic neurons. Their primary function is to clear neurotransmitters (dopamine, serotonin, and norepinephrine, respectively) from the synaptic cleft, thus terminating the signal.[2] this compound derivatives act as competitive inhibitors at these transporters, binding to the transporter protein and preventing the reuptake of the endogenous neurotransmitter. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing postsynaptic receptor activation.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) Neurotransmitter Vesicle->Neurotransmitter Release MAT Monoamine Transporter (DAT/SERT) MAO Monoamine Oxidase (MAO) MAT->MAO Metabolism Neurotransmitter->MAT Reuptake Receptor Postsynaptic Dopamine/Serotonin Receptor Neurotransmitter->Receptor Binding Inhibitor 4-Benzo[b]thiophen- 3-yl-piperidine Derivative Inhibitor->MAT Inhibition

Figure 1: Mechanism of Monoamine Reuptake Inhibition.

Part 2: Experimental Protocols for In Vitro Characterization

Thorough in vitro characterization is essential to determine the potency, selectivity, and mechanism of action of novel this compound derivatives. The following protocols are standard methodologies for assessing their interaction with monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[2] This method measures the ability of a test compound to displace a known radiolabeled ligand from the transporter.[7]

Objective: To determine the binding affinity (Ki) of a test compound for DAT and SERT.

Materials:

  • HEK293 cells stably expressing human DAT or SERT.[2]

  • Cell culture medium and reagents.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[8]

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.[2]

  • Non-specific binding inhibitors: Benztropine for DAT and fluoxetine for SERT.

  • Test compounds (this compound derivatives).

  • 96-well microplates and filtration apparatus.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.[7]

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[7]

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining total binding, add only the membrane and radioligand.

    • For determining non-specific binding, add the membrane, radioligand, and a high concentration of a known non-radiolabeled inhibitor.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[7]

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

A Prepare Cell Membranes Expressing DAT or SERT B Set up 96-well Plate: Membranes + Radioligand + Test Compound A->B C Incubate to Reach Binding Equilibrium B->C D Filter to Separate Bound and Unbound Ligand C->D E Wash Filters D->E F Measure Radioactivity E->F G Calculate Specific Binding and Determine IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Figure 2: Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Assays

These assays directly measure the functional inhibition of neurotransmitter transport into cells.[9]

Objective: To determine the potency (IC50) of a test compound to inhibit dopamine or serotonin uptake.

Materials:

  • HEK293 cells stably expressing human DAT or SERT.[2]

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Krebs-Henseleit buffer).[2]

  • Radiolabeled substrates: [³H]dopamine or [³H]serotonin ([³H]5-HT).[10]

  • Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT, paroxetine for SERT).[2]

  • Test compounds.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Plating:

    • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluency.[9]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period.

    • Initiate the uptake by adding the radiolabeled substrate ([³H]dopamine or [³H]5-HT).[10]

    • Incubate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C.[9]

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[10]

  • Lysis and Counting:

    • Lyse the cells to release the intracellular contents.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to calculate the IC50 value.

Assay Type Measures Key Output Advantages Disadvantages
Radioligand Binding Compound's ability to displace a known radioligand from the transporter.Ki (binding affinity)High precision, provides direct measure of affinity.Indirect measure of functional activity.
Neurotransmitter Uptake Compound's ability to block the transport of a neurotransmitter into cells.IC50 (potency)Direct measure of functional inhibition.Can be influenced by factors other than direct binding.

Table 1: Comparison of In Vitro Assays for Monoamine Transporter Inhibition.

Part 3: In Vivo Evaluation in Animal Models of CNS Disorders

Following promising in vitro results, the efficacy of this compound derivatives should be evaluated in relevant animal models of CNS disorders.

Animal Models for Depression

Depression is a common non-motor symptom of Parkinson's disease and a major psychiatric disorder.[11][12] Animal models are crucial for screening potential antidepressant compounds.[13]

  • Forced Swim Test (FST): This is a widely used test to screen for antidepressant activity.[14][15] It is based on the principle that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment reduces the duration of immobility.[15]

  • Tail Suspension Test (TST): Similar to the FST, this test induces a state of despair in mice by suspending them by their tails.[15][16] The duration of immobility is measured, and a decrease is indicative of antidepressant-like effects.[16]

  • Sucrose Preference Test: This test assesses anhedonia, a core symptom of depression, by measuring the preference of rodents for a sweetened solution over plain water.[11] A reversal of reduced sucrose preference by a test compound suggests antidepressant efficacy.

Animal Models for Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[17] Neurotoxin-based models are commonly used to mimic this pathology.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons, leading to parkinsonian symptoms in primates and mice.[17][18] This model is useful for evaluating the neuroprotective and symptomatic effects of test compounds.

  • 6-OHDA (6-hydroxydopamine) Model: 6-OHDA is another neurotoxin that, when injected into specific brain regions, causes degeneration of dopaminergic neurons.[12][18] This model is widely used in rats to study the motor deficits of Parkinson's disease and the effects of potential therapies.[12]

Protocol for the Forced Swim Test (in mice):

  • Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Gently place each mouse individually into the cylinder of water.

    • Record the behavior of the mouse for a period of 6 minutes.

    • The last 4 minutes of the test are typically scored for immobility (floating without struggling).[14]

  • Data Analysis:

    • Calculate the total duration of immobility for each mouse.

    • Compare the immobility times between the treated and control groups using appropriate statistical tests. A significant reduction in immobility in the treated group is indicative of an antidepressant-like effect.

A Compound Administration (i.p., p.o.) B Acclimatization Period A->B C Place Mouse in Forced Swim Cylinder B->C D Record Behavior for 6 min C->D E Score Immobility (last 4 min) D->E F Statistical Analysis of Immobility Duration E->F G Assess Antidepressant-like Effect F->G

Figure 3: Workflow for the Forced Swim Test.

Part 4: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the coupling of a functionalized benzo[b]thiophene with a piperidine derivative.[1]

A representative synthetic scheme involves the reaction of 3-bromobenzo[b]thiophene with a suitable piperidine precursor via a Buchwald-Hartwig amination reaction.[1]

General Synthetic Route:

  • Preparation of 3-bromobenzo[b]thiophene: This starting material can be synthesized from benzo[b]thiophene through bromination.

  • Buchwald-Hartwig Amination: The 3-bromobenzo[b]thiophene is reacted with the desired piperidine derivative in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., BINAP).[1]

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

It is important to note that specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for each specific derivative to achieve high yields and purity.[1][19]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics for a range of CNS disorders. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of this chemical class. Future research should focus on optimizing the potency and selectivity of these compounds for specific monoamine transporters, as well as exploring their potential effects on other CNS targets. Further in-depth in vivo studies are warranted to fully elucidate their therapeutic efficacy and safety profiles, paving the way for potential clinical development.

References

Application Notes and Protocols for Serotonin and Dopamine Receptor Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Serotonin and Dopamine Receptors in Neuroscience and Drug Discovery

Serotonin (5-hydroxytryptamine, 5-HT) and dopamine (DA) are pivotal neurotransmitters in the central nervous system, modulating a vast array of physiological and psychological processes, including mood, cognition, motor control, and reward.[1][2][3] Their actions are mediated by a diverse superfamily of receptors, primarily G protein-coupled receptors (GPCRs), which represent major targets for therapeutic intervention in numerous neurological and psychiatric disorders such as depression, schizophrenia, Parkinson's disease, and anxiety.[1][3][4]

The serotonin receptor system is remarkably complex, with at least 14 distinct subtypes grouped into 7 families (5-HT1 to 5-HT7).[5][6] Similarly, the dopamine receptor system is comprised of five main subtypes, categorized into the D1-like (D1, D5) and D2-like (D2, D3, D4) families.[2][4][7] This diversity allows for fine-tuned regulation of neuronal signaling but also presents a significant challenge in drug development: achieving receptor subtype selectivity to maximize therapeutic efficacy and minimize off-target side effects.

Receptor binding assays are the cornerstone of pharmacological research, providing a direct measure of the interaction between a ligand (e.g., a drug candidate) and its receptor target.[8][9][10] These assays are indispensable for determining the affinity (how tightly a ligand binds) and density of receptors, as well as for screening compound libraries to identify new therapeutic leads. This guide provides a comprehensive overview and detailed protocols for conducting robust and reliable radioligand binding assays for serotonin and dopamine receptor ligands.

Pillar 1: The "Why" - Foundational Principles of Receptor Binding Assays

At its core, a radioligand binding assay quantifies the interaction between a receptor and a ligand that has been labeled with a radioisotope (e.g., ³H or ¹²⁵I).[11] The fundamental principle relies on the law of mass action, which describes the equilibrium between the free ligand, the free receptor, and the ligand-receptor complex.

There are two primary types of binding assays that provide distinct, yet complementary, information:

  • Saturation Binding Assays: These experiments are designed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).[12][13][14] Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity. Bmax reflects the total concentration of receptors in the sample.[12][13][15] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of radioligand until saturation is reached.[9][16]

  • Competition (or Inhibition) Binding Assays: These assays are used to determine the affinity of an unlabeled test compound for the receptor.[14][17] This is accomplished by measuring the ability of the test compound to compete with a fixed concentration of a specific radioligand for binding to the receptor. The resulting data yield the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the unlabeled ligand's affinity.[18][19][20]

A critical concept in all binding assays is the distinction between total binding , non-specific binding (NSB) , and specific binding .

  • Total Binding: The total amount of radioligand bound to the receptor preparation.

  • Non-Specific Binding: The portion of the radioligand that binds to components other than the target receptor, such as lipids, other proteins, or the filter apparatus.[21] This is determined by measuring binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[21]

  • Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[17][21]

A well-optimized assay should have low non-specific binding, ideally less than 20% of the total binding, to ensure a robust signal-to-noise ratio.[21]

G cluster_0 Binding Components Total Total Binding (Radioligand + Receptor Prep) Specific Specific Binding (Binding to Target Receptor) Total->Specific Subtract NSB Non-Specific Binding (NSB) (Radioligand + Receptor Prep + Excess Unlabeled Ligand) NSB->Specific Subtract

Caption: Calculation of Specific Binding.

Pillar 2: Self-Validating Protocols for Robust Data Generation

The trustworthiness of binding assay data hinges on meticulous protocol execution and the inclusion of appropriate controls. The following sections provide detailed, step-by-step methodologies designed to be self-validating systems.

Protocol 1: Preparation of Receptor-Rich Cell Membranes

For most GPCR binding assays, isolated cell membranes are the preferred receptor source over intact cells.[22][23] Membranes offer a more stable and concentrated source of receptors, free from the complexities of cellular uptake, metabolism, and signaling events that can occur in whole cells.[22][24] This protocol is suitable for cells recombinantly expressing a target receptor (e.g., HEK293 or CHO cells) or for native tissue.

Materials:

  • Cell pellet or tissue

  • Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 (ice-cold)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Homogenization Buffer (approx. 10-20 volumes of the pellet weight).

  • Homogenization: Disrupt the cells using a Dounce homogenizer (15-20 strokes) or a polytron on a low setting. Causality Check: This step mechanically shears the cell membranes, releasing intracellular contents while keeping the membrane-bound receptors intact.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in ice-cold Wash Buffer and repeat the high-speed centrifugation (Step 4). Causality Check: This wash step removes cytosolic proteins and other contaminants that could interfere with the assay.

  • Final Preparation: Resuspend the final pellet in an appropriate volume of assay buffer or a storage buffer (e.g., Wash Buffer with 10% glycerol).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay. This is crucial for normalizing binding data (e.g., expressing Bmax in fmol/mg protein).[17]

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Saturation Radioligand Binding Assay

This protocol determines the Kd and Bmax for a specific radioligand.

Materials:

  • Receptor membrane preparation

  • Radioligand (e.g., [³H]Ketanserin for 5-HT2A receptors, [³H]Spiperone for D2 receptors)

  • Unlabeled ("cold") ligand for NSB determination (e.g., Mianserin for 5-HT2A, Haloperidol for D2)

  • Assay Buffer (receptor-specific, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Filtration apparatus (cell harvester) and glass fiber filters (e.g., GF/B) pre-soaked in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce NSB.[17]

  • Scintillation fluid and liquid scintillation counter.

Experimental Setup:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical range spans from 0.1 to 10 times the expected Kd.[25]

  • For each concentration of radioligand, prepare triplicate wells for:

    • Total Binding: Radioligand + Membrane Preparation + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + Membrane Preparation + a saturating concentration of unlabeled ligand (typically 100-1000 fold the Kd of the unlabeled ligand).[21]

Procedure:

  • Add Assay Buffer, radioligand dilutions, and either buffer (for Total) or unlabeled ligand (for NSB) to the wells of the 96-well plate.

  • Initiate the binding reaction by adding the membrane preparation to all wells. The final volume should be consistent across all wells (e.g., 200 µL).

  • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time must be determined empirically in preliminary kinetic experiments.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.[17] This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand. Causality Check: Rapid filtration and washing are critical to prevent dissociation of the radioligand from the receptor.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Caption: Saturation Binding Assay Workflow.

Protocol 3: Competition Radioligand Binding Assay

This protocol determines the affinity (Kᵢ) of an unlabeled test compound.

Materials:

  • Same as for the saturation assay, plus the unlabeled test compound(s).

Experimental Setup:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • Use a single, fixed concentration of radioligand, typically at or below its Kd value.[11][26] Causality Check: Using a low concentration of radioligand increases the sensitivity of the assay to competition by the test compound.

  • Prepare triplicate wells for:

    • Total Binding: Radioligand + Membrane Preparation + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + Membrane Preparation + a saturating concentration of a standard unlabeled ligand.

    • Competition: Radioligand + Membrane Preparation + serial dilutions of the test compound.

Procedure:

  • The procedure is identical to the saturation assay, except that instead of varying the radioligand concentration, you are varying the concentration of the unlabeled test compound.

  • Incubate, filter, wash, and count as described in Protocol 2.

Alternative Technology: Scintillation Proximity Assay (SPA)

For high-throughput screening, the filtration-based method can be cumbersome. The Scintillation Proximity Assay (SPA) offers a homogeneous "mix-and-measure" alternative that requires no separation step.[27][28][29]

Principle: In SPA, the receptor membranes are captured onto microscopic beads that contain a scintillant.[30] When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce light, which is then measured.[30][31] Unbound radioligand in the solution is too far away to cause a signal.[30]

G cluster_0 Unbound State cluster_1 Bound State Bead1 SPA Bead Receptor1 Receptor Radioligand1 Radioligand Label1 No Signal (Radioligand is too distant) Bead2 SPA Bead Receptor2 Receptor Bead2->Receptor2 Radioligand2 Radioligand Receptor2->Radioligand2 Signal Light Signal Radioligand2->Signal Energy Transfer

Caption: Principle of Scintillation Proximity Assay (SPA).

Pillar 3: Data Analysis and Interpretation

Accurate data analysis is as critical as the experimental execution. Modern pharmacology relies on non-linear regression analysis for the most accurate determination of binding parameters.[9][15]

Analysis of Saturation Binding Data
  • Calculate Specific Binding: For each concentration of radioligand, subtract the average NSB CPM from the average Total Binding CPM.

  • Convert CPM to Molar Concentration: Convert the specific binding CPM values into molar units (e.g., fmol/mg protein) using the specific activity of the radioligand and the protein concentration of your membrane prep.

  • Non-linear Regression: Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data to the "one-site specific binding" equation using software like GraphPad Prism.[13][25]

    • Equation: Y = (Bmax * X) / (Kd + X)

    • The software will directly calculate the best-fit values for Bmax and Kd.[15]

ParameterDescriptionUnitsDetermined By
Kd Equilibrium Dissociation ConstantnM, pMSaturation Assay
Bmax Maximum Receptor Densityfmol/mg proteinSaturation Assay
Analysis of Competition Binding Data
  • Data Normalization: Plot the specific binding CPM against the log concentration of the unlabeled test compound. Normalize the data so that 100% represents binding in the absence of the competitor and 0% represents the non-specific binding.

  • Non-linear Regression: Fit the normalized data to a "log(inhibitor) vs. response -- variable slope" equation to determine the IC₅₀.

  • Cheng-Prusoff Correction: Convert the experimentally determined IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[19][20][32] This correction accounts for the concentration of radioligand used in the assay.

    • Equation: Ki = IC₅₀ / (1 + ([L] / Kd))

    • Where:

      • Kᵢ: Inhibition constant for the test compound.

      • IC₅₀: Concentration of test compound that inhibits 50% of specific binding.

      • [L]: Concentration of radioligand used in the assay.

      • Kd: Dissociation constant of the radioligand (determined from saturation experiments).

ParameterDescriptionUnitsDetermined By
IC₅₀ Half-maximal Inhibitory ConcentrationnM, µMCompetition Assay
Kᵢ Inhibition ConstantnM, µMCompetition Assay (calculated from IC₅₀)

Exemplary Ligands for Serotonin and Dopamine Receptor Assays

The choice of radioligand is critical for a successful binding assay. The ideal radioligand exhibits high affinity, high specificity for the target receptor, and low non-specific binding.[11]

Receptor SubtypeRadioligandUnlabeled Ligand for NSB
Serotonin 5-HT1A [³H]8-OH-DPATSerotonin, Spiperone
Serotonin 5-HT2A [³H]Ketanserin, [¹²⁵I]DOIMianserin, Risperidone
Dopamine D₁-like [³H]SCH 23390Butaclamol, Dopamine
Dopamine D₂-like [³H]Spiperone, [³H]RacloprideHaloperidol, Sulpiride

Note: This table is not exhaustive. The optimal choice of ligands may vary based on the specific receptor and experimental goals.

Conclusion

Radioligand binding assays remain a gold standard for characterizing ligand-receptor interactions.[8][14] By understanding the underlying principles, adhering to meticulous and self-validating protocols, and applying rigorous data analysis, researchers can generate high-quality, reproducible data. This information is fundamental to advancing our understanding of serotonin and dopamine receptor pharmacology and is a critical step in the discovery and development of novel therapeutics for a myriad of CNS disorders.

References

Application Notes and Protocols for the Synthesis and Evaluation of BTCP Analogues as Trypanothione Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as potent and selective inhibitors of trypanothione reductase (TryR). TryR is a clinically validated drug target essential for the survival of trypanosomatid parasites, which are responsible for debilitating diseases such as Leishmaniasis, Chagas disease, and Human African Trypanosomiasis. These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in antiparasitic drug discovery. We detail robust synthetic routes, enzymatic and cellular screening assays, and data interpretation strategies to facilitate the development of novel therapeutics targeting the unique redox metabolism of these pathogens.

Introduction: Targeting the Achilles' Heel of Trypanosomatids

Trypanosomatid parasites, including species of Leishmania and Trypanosoma, are the causative agents of severe diseases affecting millions worldwide. The limited efficacy, high toxicity, and growing resistance associated with current treatments create an urgent need for new therapeutic agents. A highly promising strategy for drug development is to target biochemical pathways that are essential for the parasite but absent in the human host.

The trypanothione-based redox system is the parasite's primary defense against oxidative stress and is a cornerstone of its survival within the host.[1] This system relies on the dithiol trypanothione (T(SH)₂) and the FAD-dependent enzyme trypanothione reductase (TryR), which is responsible for recycling oxidized trypanothione disulfide (TS₂) back to its reduced form using NADPH.[2][3] Crucially, humans lack TryR and instead utilize a distinct glutathione-based system centered on glutathione reductase (GR). This fundamental difference makes TryR an outstanding and highly selective target for antiparasitic drug design.[1][2][4]

Among the various classes of TryR inhibitors, derivatives of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have emerged as a particularly promising scaffold.[5] Identified through high-throughput screening, BTCP analogues act as competitive inhibitors, binding within the large substrate-binding cavity of TryR.[5] The development of these analogues aims to optimize potency against TryR, improve selectivity over human GR, and enhance whole-cell activity against the parasites while minimizing toxicity to mammalian cells.[5][6]

Section 1: Chemical Synthesis of BTCP Analogues

The synthesis of BTCP analogues is a modular process, allowing for systematic modification of three key structural components: the piperidine ring, the cyclohexyl linker, and the benzothiophene moiety. This modularity is critical for establishing a robust structure-activity relationship (SAR).

G cluster_0 Retrosynthetic Analysis BTCP Target BTCP Analogue Bond1 C-N Bond Formation BTCP->Bond1 Bond2 C-C Bond Formation (e.g., Grignard Reaction) BTCP->Bond2 Intermediate1 Substituted Piperidine Bond1->Intermediate1 StartingMaterial3 Piperidine Precursor Intermediate1->StartingMaterial3 Intermediate2 Aryl-Cyclohexanone Bond2->Intermediate2 Bond3 Cyclohexyl Synthesis Intermediate2->Bond3 StartingMaterial1 Benzothiophene Derivative Bond3->StartingMaterial1 StartingMaterial2 Cyclohexanone Precursor Bond3->StartingMaterial2

Caption: General retrosynthetic strategy for BTCP analogues.

Protocol 1.1: Synthesis of N-Benzyl-4-piperidone (Key Intermediate)

N-substituted 4-piperidones are versatile starting materials for the piperidine core of BTCP analogues. The benzyl group serves as a common protecting group and can be modified or removed in later steps.

Rationale: This protocol utilizes a classical cyclization reaction. The choice of a primary amine (benzylamine) and a suitable dielectrophile (1,5-dichloro-3-pentanone or precursors) allows for the efficient formation of the piperidine ring under relatively mild conditions.[7] The base is crucial for neutralizing the HCl generated during the reaction, driving the cyclization to completion.

Materials:

  • Benzylamine

  • 1,5-dichloro-3-pentanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,5-dichloro-3-pentanone (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq). The carbonate acts as both a base and a scavenger for the generated acid.

  • Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-benzyl-4-piperidone as a pale yellow oil.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Assembly of the Core BTCP Scaffold via Grignard Reaction

This protocol describes the key C-C bond-forming step to connect the aryl moiety (benzothiophene) to the piperidine-cyclohexyl core.

Rationale: The Grignard reaction is a powerful and reliable method for forming carbon-carbon bonds. 2-Bromobenzo[b]thiophene is converted into a highly nucleophilic Grignard reagent, which then attacks the electrophilic carbonyl carbon of a cyclohexanone precursor. The subsequent dehydration step establishes the cyclohexenylidene scaffold, which can then be reduced to the final cyclohexyl ring.

Materials:

  • 2-Bromobenzo[b]thiophene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Tetrahydrofuran (THF), anhydrous

  • 1-Benzyl-4-hydroxy-4-(benzo[b]thiophen-2-yl)piperidine-1-carboxylate (or similar ketone precursor)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Add a single crystal of iodine until the color dissipates, indicating activation.

    • Add anhydrous THF, followed by the dropwise addition of a solution of 2-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF. Maintain a gentle reflux. The formation of the Grignard reagent is indicated by a color change and the disappearance of the magnesium.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Slowly add a solution of the appropriate N-substituted 4-piperidone derivative (e.g., N-Boc-4-piperidone, 1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Quenching:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the resulting tertiary alcohol intermediate by silica gel chromatography.

    • The subsequent steps to form the final BTCP analogue typically involve dehydration to form an alkene, followed by reduction (e.g., catalytic hydrogenation) and potential modification of the N-substituent. These steps follow standard organic chemistry procedures.

    • Thoroughly characterize the final compound by NMR and high-resolution mass spectrometry (HRMS).

Section 2: Biological Evaluation and Screening Cascade

Once synthesized and purified, the BTCP analogues must be evaluated for their biological activity through a cascade of assays designed to assess enzyme inhibition, parasite killing, and host cell toxicity.

G Compound Synthesized BTCP Analogue Assay1 Primary Screen: Trypanothione Reductase (TryR) Inhibition Assay Compound->Assay1 Result1 Determine IC50 Assay1->Result1 Assay2 Selectivity Screen: Human Glutathione Reductase (hGR) Inhibition Assay Result1->Assay2 Assay3 Cellular Efficacy: Anti-parasitic Assay (e.g., T. brucei, Leishmania) Result1->Assay3 Result2 Determine IC50 Calculate Selectivity (hGR/TryR) Assay2->Result2 SAR Structure-Activity Relationship (SAR) Analysis Result2->SAR Result3 Determine IC50 / EC50 Assay3->Result3 Assay4 Toxicity Screen: Mammalian Cell Cytotoxicity Assay Result3->Assay4 Result4 Determine CC50 Calculate Selectivity Index (CC50/IC50) Assay4->Result4 Result4->SAR

Caption: Workflow for the biological evaluation of BTCP analogues.

Protocol 2.1: In Vitro Trypanothione Reductase (TryR) Inhibition Assay

Principle: This spectrophotometric assay measures the activity of TryR by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of the substrate, trypanothione disulfide (TS₂).[1][8] An alternative, often more robust method for high-throughput screening is a coupled assay using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), where the reduction of TS₂ is coupled to the reduction of DTNB, producing the yellow 2-nitro-5-thiobenzoate anion (TNB²⁻), which is monitored at 412 nm.[9]

Materials:

  • Recombinant TryR (e.g., from L. infantum or T. cruzi)

  • NADPH

  • Trypanothione disulfide (TS₂)

  • Assay Buffer: 40-50 mM HEPES, pH 7.4-7.5, 1 mM EDTA, 40 mM NaCl.[1]

  • Synthesized BTCP analogues dissolved in 100% DMSO

  • 96-well or 384-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of NADPH in assay buffer. Determine its precise concentration by measuring absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • In a microplate well, add the following in order:

    • Assay Buffer

    • TryR enzyme solution (final concentration ~20-50 nM, to be optimized for a linear reaction rate).[1]

    • Test compound (final concentration typically ranging from 0.01 to 100 µM; final DMSO concentration ≤1%).

    • TS₂ substrate (final concentration ~100-150 µM).[1]

  • Incubate the plate at 25°C for 5 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding NADPH (final concentration ~100 µM).[1][8]

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Controls: Include wells with no enzyme (negative control) and wells with enzyme and DMSO but no inhibitor (positive control, 100% activity).

Data Analysis:

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each concentration.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

  • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2.2: Cellular Anti-parasitic and Cytotoxicity Assays

Principle: The ultimate goal is to kill the parasite with minimal harm to the host. This requires assessing the compound's potency against the whole parasite and its toxicity towards a representative mammalian cell line. The ratio of these values provides the Selectivity Index (SI), a critical parameter in drug discovery. Viability is typically measured using metabolic indicators like resazurin (AlamarBlue), which is reduced by viable cells to the fluorescent product resorufin.

Materials:

  • Parasite culture (T. brucei bloodstream forms or L. infantum axenic amastigotes)

  • Mammalian cell line (e.g., L6 rat myoblasts or HEK293)

  • Appropriate culture media (e.g., HMI-9 for T. brucei, M199 for Leishmania, DMEM for mammalian cells)

  • Resazurin sodium salt solution

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure (General Outline):

  • Seed the 96-well plates with the appropriate cell type (parasite or mammalian) at a pre-determined density to ensure logarithmic growth over the assay period.

  • Add serial dilutions of the test compounds to the wells. Include a positive control drug (e.g., pentamidine for parasites, doxorubicin for mammalian cells) and a no-drug control.

  • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for 48-72 hours.

  • Add resazurin solution to each well and incubate for another 4-24 hours, depending on the cell type's metabolic rate.

  • Measure the fluorescence using a plate reader.

Data Analysis:

  • Calculate percent viability relative to the no-drug control.

  • Plot percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ (for parasites) or CC₅₀ (for mammalian cells).

  • Calculate the Selectivity Index (SI) = CC₅₀ (mammalian cells) / IC₅₀ (parasite). A higher SI value is desirable.

Section 3: Data Interpretation and SAR

Systematic analysis of the data generated from the screening cascade is essential for guiding the next round of synthesis and optimization.

Data Summary Table
Compound IDR¹ (Piperidine-N)R² (Benzothiophene)TryR IC₅₀ (µM)[10]hGR IC₅₀ (µM)Selectivity (hGR/TryR)T. brucei IC₅₀ (µM)L6 Cell CC₅₀ (µM)Selectivity Index (SI)
BTCP-01BenzylH1.5>100>673.250.515.8
BTCP-02MethylH5.2>100>1910.8>100>9.3
BTCP-03Benzyl5-Chloro0.8>100>1251.145.241.1
BTCP-04Benzyl5-Methoxy2.1>100>474.580.117.8

Note: Data are representative and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights
  • Piperidine N-Substituent: As seen comparing BTCP-01 and BTCP-02 , larger, more hydrophobic groups like benzyl are often preferred over smaller alkyl groups, suggesting a hydrophobic pocket in this region of the binding site.

  • Benzothiophene Substitution: The addition of an electron-withdrawing group like chlorine at the 5-position (BTCP-03 ) significantly improved both enzymatic and cellular potency compared to the unsubstituted parent (BTCP-01 ). This indicates a favorable interaction, possibly halogen bonding, within the active site. Conversely, an electron-donating methoxy group (BTCP-04 ) was less favorable.

  • Correlation: A strong correlation between enzyme inhibition (TryR IC₅₀) and anti-parasitic activity (T. brucei IC₅₀) suggests that the compound's primary mechanism of action in the cell is through the inhibition of TryR.

G cluster_0 Trypanothione Reductase (TryR) Active Site cluster_1 Substrates cluster_2 Inhibitor TryR TS2 Binding Cavity TS2 TS2 TS2->TryR Normal Binding NADPH NADPH BTCP BTCP Analogue BTCP->TryR Competitive Inhibition

Caption: Mechanism of competitive inhibition of TryR by BTCP analogues.

Conclusion

The BTCP scaffold represents a validated and promising starting point for the development of novel drugs against trypanosomatid parasites. The protocols outlined in this guide provide a robust framework for the iterative process of inhibitor design, synthesis, and evaluation. By systematically exploring the structure-activity relationships and optimizing for potency, selectivity, and drug-like properties, researchers can advance the development of BTCP analogues into viable clinical candidates to combat these neglected tropical diseases.

References

Application Notes and Protocols: The Strategic Use of 4-Benzo[b]thiophen-3-yl-piperidine in the Development of Multi-Target Ligands for Pain Management

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Analgesia

The management of chronic pain remains a significant challenge in modern medicine, largely due to the multifaceted nature of pain signaling and the limitations of current single-target analgesics. The traditional "one-target, one-drug" approach often fails to provide adequate relief and is frequently associated with a plethora of side effects, including tolerance, dependence, and abuse potential, particularly with opioid-based therapies.[1][2] This has spurred a paradigm shift towards the development of multi-target ligands, single chemical entities designed to modulate multiple pain-related targets simultaneously. Such an approach offers the potential for synergistic analgesic effects, a broader spectrum of activity, and an improved safety profile.

This application note explores the therapeutic potential of the 4-benzo[b]thiophen-3-yl-piperidine scaffold as a promising starting point for the design of novel multi-target analgesics. We will delve into the rationale for targeting a combination of the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and the sigma-1 receptor (S1R) to achieve a more holistic approach to pain relief. Furthermore, we will provide detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of derivatives based on this privileged scaffold.

The Scientific Rationale: A Triad of Targets for Synergistic Analgesia

The selection of MOR, DOR, and S1R as a target triad is based on their well-established, yet distinct, roles in pain modulation.

  • Mu-Opioid Receptor (MOR): As the primary target for traditional opioid analgesics like morphine, MOR activation provides potent pain relief. However, it is also responsible for the majority of the undesirable side effects.[2]

  • Delta-Opioid Receptor (DOR): Activation of DOR also produces analgesia, but with a potentially lower liability for abuse and respiratory depression compared to MOR agonists. Dual MOR/DOR agonists have been explored as a strategy to enhance analgesic efficacy while mitigating some of the MOR-related side effects.

  • Sigma-1 Receptor (S1R): This unique intracellular chaperone protein has emerged as a critical modulator of pain signaling. S1R antagonists have been shown to potentiate opioid analgesia, reduce neuropathic pain, and attenuate the development of opioid tolerance.[1][2][3][4][5]

The combination of MOR agonism (or partial agonism) with S1R antagonism in a single molecule is a particularly attractive strategy.[1][3][4][5] This dual-action approach aims to provide the potent analgesia of MOR activation while the S1R antagonism works to counteract the negative aspects of opioid signaling, such as tolerance and the facilitation of neuropathic pain states.[2][3][4]

The this compound Scaffold: A Versatile Chemical Starting Point

The this compound core structure presents a synthetically accessible and versatile scaffold for the development of multi-target ligands. The benzothiophene moiety offers a rigid, lipophilic anchor that can be readily functionalized, while the piperidine ring provides a key basic nitrogen atom, a common feature in many opioid and sigma-1 receptor ligands, allowing for crucial ionic interactions with the target receptors.[6][7][8] The modular nature of this scaffold allows for systematic modifications to fine-tune the affinity and efficacy at each of the three target receptors.

Proposed Synthetic Workflow

The synthesis of a library of this compound derivatives can be achieved through a multi-step synthetic route, allowing for diversification at key positions to explore the structure-activity relationship (SAR). A general synthetic scheme is outlined below, with specific examples of diversification strategies.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Diversification Strategies start Commercially Available Benzo[b]thiophene intermediate1 3-Bromo-benzo[b]thiophene start->intermediate1 Bromination intermediate2 4-(Benzo[b]thiophen-3-yl)-pyridin-1-ium salt intermediate1->intermediate2 Reaction with Pyridine core_scaffold 4-(Benzo[b]thiophen-3-yl)piperidine intermediate2->core_scaffold Catalytic Hydrogenation diversification1 N-Alkylation/Arylation of Piperidine core_scaffold->diversification1 diversification2 Substitution on the Benzothiophene Ring core_scaffold->diversification2 diversification3 Modification of the Piperidine Ring core_scaffold->diversification3 final_compounds Library of Final Compounds diversification1->final_compounds R1-X diversification2->final_compounds R2, R3... diversification3->final_compounds e.g., hydroxylation caption Synthetic workflow for this compound derivatives. G cluster_0 Primary Screening: Binding Affinity cluster_1 Secondary Screening: Functional Activity cluster_2 Lead Candidate Selection start Synthesized Compound Library binding_assay Radioligand Binding Assays (MOR, DOR, S1R) start->binding_assay functional_assay_opioid cAMP Inhibition Assay (MOR, DOR) binding_assay->functional_assay_opioid functional_assay_s1r Calcium Flux Assay (S1R) binding_assay->functional_assay_s1r sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay_opioid->sar_analysis functional_assay_s1r->sar_analysis lead_selection Selection of Lead Candidates for In Vivo Studies sar_analysis->lead_selection caption In vitro screening funnel for multi-target ligand identification. G cluster_0 In Vivo Pain Models cluster_1 Safety and Side Effect Profiling lead_candidate Lead Candidate acute_pain Acute Nociceptive Pain (e.g., Hot Plate, Tail Flick) lead_candidate->acute_pain inflammatory_pain Inflammatory Pain (e.g., Formalin Test, CFA) lead_candidate->inflammatory_pain neuropathic_pain Neuropathic Pain (e.g., SNL, CCI) lead_candidate->neuropathic_pain motor_impairment Motor Coordination (e.g., Rotarod Test) lead_candidate->motor_impairment sedation Sedative Effects (e.g., Open Field Test) lead_candidate->sedation tolerance Tolerance Development (Chronic Dosing) lead_candidate->tolerance abuse_liability Abuse Potential (e.g., Conditioned Place Preference) lead_candidate->abuse_liability caption In vivo evaluation workflow for lead candidates.

References

Application Notes and Protocols for Investigating the Bioactivation of Benzo[b]thiophene Piperazine Derivatives in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of metabolic bioactivation of drug candidates containing a benzo[b]thiophene piperazine scaffold. The focus is on in vitro methodologies using liver microsomes to identify and characterize potentially reactive metabolites. Such metabolites can play a significant role in drug-induced toxicities. These protocols emphasize a mechanistic understanding, robust experimental design, and the use of modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure data integrity and reliable interpretation.

Introduction: The Imperative of Proactive Bioactivation Screening

The metabolic transformation of xenobiotics is a double-edged sword. While primarily a detoxification process to facilitate elimination, it can sometimes lead to the formation of chemically reactive metabolites.[1][2] These electrophilic species, if not sufficiently quenched by endogenous nucleophiles like glutathione (GSH), can covalently bind to cellular macromolecules such as proteins and DNA.[1][3] This covalent binding is often an initiating event in a cascade leading to idiosyncratic adverse drug reactions (IADRs) and organ toxicities, most notably hepatotoxicity.[4][5]

The benzo[b]thiophene piperazine moiety is a common structural motif in many biologically active compounds.[6][7] Both the benzo[b]thiophene and the piperazine rings are recognized "structural alerts," indicating a potential for metabolic activation.[8][9] Therefore, a thorough investigation into the bioactivation potential of drug candidates containing this scaffold is a critical step in early drug discovery and development to mitigate potential safety liabilities.[1][10]

This guide outlines a systematic approach to investigating the bioactivation of benzo[b]thiophene piperazine derivatives using human liver microsomes (HLMs), a well-established and cost-effective in vitro model that contains a rich complement of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[11][12][13]

Mechanistic Insights: Potential Bioactivation Pathways

A foundational understanding of the potential metabolic "hotspots" within the benzo[b]thiophene piperazine scaffold is crucial for designing robust experiments and interpreting the resulting data.

Bioactivation of the Benzo[b]thiophene Ring

The benzo[b]thiophene ring system is susceptible to oxidative metabolism by CYP enzymes, which can lead to the formation of reactive intermediates.[2] Two primary pathways are of concern:

  • Arene Oxide Formation: The benzene portion of the benzothiophene can be oxidized to a reactive arene oxide intermediate. This epoxide is electrophilic and can be attacked by nucleophiles. The formation of dihydrodiol metabolites is often indicative of an arene oxide precursor.[14]

  • Thiophene S-oxidation: The sulfur atom in the thiophene ring can be oxidized to a thiophene-S-oxide.[8][15] This species is a reactive electrophile that can participate in Michael addition reactions with nucleophiles like GSH.[16] The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to hepatotoxicity linked to the formation of a reactive thiophene-S-oxide intermediate.[2]

Bioactivation of the Piperazine Ring

The piperazine ring is also a known site for metabolic activation. Oxidation of the piperazine ring can lead to the formation of electrophilic species.[17][18][19][20][21] A notable bioactivation pathway involves a six-electron oxidation of the piperazine ring to form a reactive intermediate that can be trapped by glutathione.[17][18][21] In some cases, this can be followed by a novel ring contraction to form a substituted imidazoline.[17][18][20][21]

Experimental Workflow and Protocols

A systematic workflow is essential for the successful identification and characterization of reactive metabolites. The following sections detail the key experimental stages.

Overall Experimental Workflow

The process begins with incubating the test compound with liver microsomes in the presence of a trapping agent, followed by sample processing and analysis by LC-MS/MS to detect and structurally elucidate any trapped adducts.

workflow cluster_incubation Step 1: In Vitro Incubation cluster_processing Step 2: Sample Processing cluster_analysis Step 3: LC-MS/MS Analysis TestCompound Test Compound (Benzo[b]thiophene Piperazine Derivative) Incubation Incubate at 37°C TestCompound->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation Cofactors NADPH (Cofactor for CYPs) Cofactors->Incubation TrappingAgent Glutathione (GSH) (Trapping Agent) TrappingAgent->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Quench Quench Reaction (e.g., cold Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS UPLC-QTOF-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing & Interpretation LCMS->DataProcessing caption Figure 1. Experimental workflow for reactive metabolite trapping.

Caption: Figure 1. Experimental workflow for reactive metabolite trapping.

Protocol 1: Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes

This protocol describes a standard incubation for the detection of GSH-trapped reactive metabolites.[10] Glutathione is an endogenous nucleophile that effectively traps a wide range of electrophilic metabolites, forming stable adducts that can be detected by LC-MS/MS.[10][22]

Materials:

  • Test Compound (Benzo[b]thiophene Piperazine Derivative)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Reduced Glutathione (GSH)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), cold

  • Methanol (MeOH)

  • Formic Acid (FA)

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare the incubation mixture in microcentrifuge tubes. A typical 200 µL incubation mixture is detailed in Table 1.

    • It is crucial to run parallel control incubations:

      • -NADPH Control: To confirm that adduct formation is CYP-mediated.

      • -HLM Control: To rule out non-enzymatic reactions.

      • -Test Compound Control: To identify any interfering peaks from the matrix.

  • Pre-incubation:

    • Pre-incubate the mixture (without the NADPH regenerating system) for 5 minutes at 37°C in a shaking water bath to allow the test compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes (400 µL) of cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at >13,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[23]

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Table 1: Typical Incubation Mixture Composition

ComponentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer (pH 7.4)100 mM168100 mM
Pooled Human Liver Microsomes20 mg/mL101.0 mg/mL
Test Compound1 mM (in DMSO)210 µM
Glutathione (GSH)100 mM105 mM
NADPH Regenerating System10x201x
Total Volume 200 µL

Note: The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.5%) to avoid inhibition of microsomal enzymes.[12]

Protocol 2: LC-MS/MS Analysis for GSH Adducts

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the predominant analytical tool for the characterization of reactive metabolites.[4] High-resolution mass spectrometry (e.g., QTOF or Orbitrap) is highly recommended for accurate mass measurements, which aids in the confident identification of metabolites.[23][24]

Instrumentation:

  • UPLC system coupled to a QTOF or Orbitrap Mass Spectrometer.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate the parent compound from its metabolites and potential adducts (e.g., 5-95% B over 10 minutes).

  • Injection Volume: 5 µL

MS/MS Data Acquisition Strategies:

Several data acquisition strategies can be employed to screen for GSH adducts:[10]

  • Precursor Ion Scanning (PIS): In positive ion mode, GSH adducts often show a characteristic neutral loss of the pyroglutamic acid moiety (129 Da). In negative ion mode, a precursor ion scan for m/z 272.0883 (corresponding to the γ-glutamyl-dehydroalanyl-glycine fragment) can be used.[10][25]

  • Neutral Loss Scanning (NLS): A neutral loss of 129 Da in positive ion mode is a common signature for GSH adducts.[10]

  • Data-Independent Acquisition (DIA) or MSE: This approach involves acquiring full scan MS and MS/MS data for all ions in a single run, allowing for post-acquisition data mining for specific signatures of GSH adducts.[23]

pathway cluster_benzothiophene Benzo[b]thiophene Bioactivation cluster_piperazine Piperazine Bioactivation Benzothiophene Benzo[b]thiophene -Piperazine AreneOxide Arene Oxide Intermediate Benzothiophene->AreneOxide CYP450 ThiopheneSOxide Thiophene-S-Oxide Intermediate Benzothiophene->ThiopheneSOxide CYP450 GSHAdduct1 GSH Adduct (from Arene Oxide) AreneOxide->GSHAdduct1 GSHAdduct2 GSH Adduct (from Thiophene-S-Oxide) ThiopheneSOxide->GSHAdduct2 Piperazine Benzo[b]thiophene -Piperazine PiperazineOx Oxidized Piperazine Intermediate Piperazine->PiperazineOx CYP450 (6e- oxidation) GSHAdduct3 GSH Adduct (from Oxidized Piperazine) PiperazineOx->GSHAdduct3 GSH Glutathione (GSH) GSH->GSHAdduct1 GSH->GSHAdduct2 GSH->GSHAdduct3 caption Figure 2. Potential bioactivation pathways and GSH trapping.

Caption: Figure 2. Potential bioactivation pathways and GSH trapping.

Data Interpretation and Characterization

The identification of a potential GSH adduct is the first step. Structural characterization is then required.

  • Mass Shift: A GSH adduct will have a mass increase of 305.0682 Da (C10H11N3O6S) compared to the parent metabolite.

  • MS/MS Fragmentation: The fragmentation pattern of the GSH adduct in MS/MS provides structural information. The characteristic neutral loss of 129 Da (pyroglutamic acid) is a strong indicator. Other fragments can help pinpoint the site of conjugation on the parent molecule.

  • Chromatographic Separation: Co-elution of the parent compound and its metabolites with potential adducts should be carefully examined.

Advanced Protocol: Covalent Binding Assessment

While GSH trapping is an excellent screening tool, a quantitative assessment of the overall potential for reactive metabolite formation can be achieved through a covalent binding study.[5][26][27] This typically involves incubating a radiolabeled version of the test compound with liver microsomes.[1][3] After incubation, the proteins are precipitated, washed extensively to remove non-covalently bound radioactivity, and the amount of radioactivity covalently bound to the protein is quantified by liquid scintillation counting.[1] This provides a quantitative measure of the extent of bioactivation.

Table 2: Covalent Binding Thresholds of Concern

Covalent Binding (pmol equiv/mg protein)Level of Concern
< 50Low
50 - 100Intermediate
> 100High

Note: These are general guidelines, and the interpretation of covalent binding data should also consider the clinical dose and the overall metabolic profile of the compound.[5][26]

Conclusion and Future Directions

The in vitro methods described in this guide provide a robust framework for assessing the bioactivation potential of drug candidates containing the benzo[b]thiophene piperazine scaffold. Early identification of metabolic liabilities allows medicinal chemists to design next-generation compounds with an improved safety profile, for instance, by blocking the sites of metabolic activation.[18][20] A thorough understanding of a compound's metabolic fate is a cornerstone of modern drug development, ensuring the progression of safer and more effective medicines.

References

Troubleshooting & Optimization

Purification of 4-Benzo[B]thiophen-3-YL-piperidine by crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 4-Benzo[b]thiophen-3-yl-piperidine by crystallization, designed for researchers, scientists, and professionals in drug development. This guide offers detailed troubleshooting, frequently asked questions, and validated protocols to ensure the successful isolation of this compound.

Introduction: The Critical Role of Crystallization

This compound is a heterocyclic compound, and its piperidine ring is a vital component in many pharmaceuticals.[1] The purity of such intermediates is paramount in drug development, as even minor impurities can affect downstream reactions, biological activity, and final product stability. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, including piperidine derivatives.[2][3] It relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] A successful crystallization process not only removes impurities but also allows for the isolation of a specific polymorphic form, which is crucial for the physicochemical properties of an active pharmaceutical ingredient (API).[4][5]

This technical support guide provides practical, field-proven insights into the crystallization of this compound, addressing common challenges and offering robust solutions.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I've dissolved my crude this compound in a hot solvent, but upon cooling, it has separated as an oil, not crystals. What should I do?

Answer: This phenomenon, known as "oiling out," is a common challenge in the crystallization of piperidine derivatives.[3] It occurs when the solute's solubility is so high that it separates from the solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.

Causality and Remediation Strategy:

  • Excessive Supersaturation: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent (1-5% of the total volume) to reduce the supersaturation level.[6]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into an ordered crystal lattice.[6] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Inappropriate Solvent Polarity: The high logP value of similar compounds suggests significant lipophilicity.[7] If the solvent is too nonpolar, the compound may remain too soluble even at low temperatures. Conversely, a solvent that is too polar may cause the compound to crash out of solution. Consider using a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., dichloromethane or ethanol) and slowly add a "poor," miscible anti-solvent (e.g., hexane or water) at a slightly elevated temperature until slight turbidity is observed.[2][3] Then, allow it to cool slowly.

Question 2: My solution is clear and at room temperature (or in an ice bath), but no crystals are forming. How can I induce crystallization?

Answer: The failure to form crystals, even in a supersaturated solution, is often due to a high energy barrier for nucleation. Several techniques can be employed to overcome this.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This will act as a template for further crystal growth.

  • Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated.[6] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Flash Freeze: As a last resort, you can try to rapidly cool a small portion of the solution in a dry ice/acetone bath to force the formation of some solid. This solid can then be used to seed the main solution.

Visual Troubleshooting Workflow

G start Crystallization Attempt oiling_out Problem: Oiling Out start->oiling_out Observation no_crystals Problem: No Crystals Form start->no_crystals Observation low_yield Problem: Low Yield start->low_yield Observation reheat_add_solvent Re-heat and add more solvent oiling_out->reheat_add_solvent Solution 1 slow_cooling Allow for slower cooling oiling_out->slow_cooling Solution 2 solvent_system Try a solvent/anti-solvent system oiling_out->solvent_system Solution 3 scratch Scratch with glass rod no_crystals->scratch Solution 1 seed Add seed crystal no_crystals->seed Solution 2 reduce_solvent Reduce solvent volume no_crystals->reduce_solvent Solution 3 check_filtrate Check filtrate for dissolved product low_yield->check_filtrate Solution 1 cool_longer Cool for a longer period/at lower temp low_yield->cool_longer Solution 2 optimize_solvent Re-optimize solvent choice low_yield->optimize_solvent Solution 3 success Pure Crystals Obtained reheat_add_solvent->success slow_cooling->success solvent_system->success scratch->success seed->success reduce_solvent->success check_filtrate->success cool_longer->success optimize_solvent->success G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystal Growth cluster_isolation Isolation & Drying crude Crude Solid solvent Select Solvent crude->solvent dissolve Dissolve crude solid in minimum hot solvent solvent->dissolve hot_filtration Hot Filtration (Optional) if colored impurities exist dissolve->hot_filtration cool_rt Slowly cool to room temperature hot_filtration->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry final_product final_product dry->final_product Pure Crystalline Product

References

Overcoming challenges in the synthesis of 4-(1-piperazinyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(1-piperazinyl)benzo[b]thiophene. This resource is designed for researchers, medicinal chemists, and process development professionals. 4-(1-piperazinyl)benzo[b]thiophene is a critical intermediate in the synthesis of pharmaceuticals, most notably Brexpiprazole, an atypical antipsychotic.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(1-piperazinyl)benzo[b]thiophene?

There are two main strategies for constructing the core C-N bond:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most common and generally preferred method. It involves the cross-coupling of a 4-halobenzo[b]thiophene (typically 4-bromo) with piperazine using a palladium catalyst, a phosphine ligand, and a base.[3][4] This method offers mild conditions and good functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This route involves reacting a 4-halobenzo[b]thiophene with piperazine, often at high temperatures. For this reaction to be efficient, the aromatic ring typically requires activation by strong electron-withdrawing groups, which the benzo[b]thiophene system lacks.[5][6] Therefore, this method is less common and may require harsh conditions, potentially leading to lower yields and more side products.[7] An improved five-step sequence starting from 2-chloro-6-fluorobenzaldehyde has been developed to circumvent the need for expensive catalysts and avoid side products seen in coupling reactions.[7]

Q2: Which synthetic route is better for scale-up?

For industrial production, the choice depends on balancing cost, efficiency, and purity.

  • The Buchwald-Hartwig amination is often used, but the cost of the palladium catalyst and ligand can be a significant factor.[3] Process optimization focuses on minimizing catalyst loading and ensuring efficient removal of residual palladium from the final product.

  • Alternative multi-step routes that avoid palladium catalysis, such as the one starting from 2-chloro-6-fluorobenzaldehyde, are designed specifically for economical and scalable production and can be highly advantageous.[7]

Q3: What is the most challenging precursor to synthesize and why?

The synthesis of the 4-bromobenzo[b]thiophene starting material is often a key challenge.[8] Traditional methods can involve harsh reagents like polyphosphoric acid (PPA) at high temperatures and may result in oily products that are difficult to purify via crystallization.[8] Achieving high purity of this intermediate is critical for the success of the subsequent C-N coupling step.

Troubleshooting Guide

This guide is structured to address specific problems you may encounter during the synthesis. We will focus primarily on the Buchwald-Hartwig amination pathway, as it is the most frequently employed.

Part 1: Synthesis of the 4-Bromobenzo[b]thiophene Precursor
Problem: Low yield or failed cyclization during the synthesis of the benzo[b]thiophene core.

Possible Causes:

  • Insufficiently Anhydrous Conditions: Reagents like polyphosphoric acid (PPA) are highly hygroscopic. Absorbed moisture can quench the reaction.

  • Suboptimal Reaction Temperature: The cyclization-dehydration step is highly temperature-dependent. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and charring.

  • Poor Quality Starting Materials: The purity of the precursors, such as 3-bromophenol or 2-bromo-6-fluorobenzaldehyde, is crucial.[8][9]

Suggested Solutions:

  • Ensure Rigorous Anhydrous Conditions: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of inert gas (N₂ or Argon). Use freshly opened or properly stored anhydrous solvents and reagents.

  • Optimize Temperature Control: Use an oil bath with a thermocouple for precise temperature monitoring. For the PPA-mediated cyclization of the intermediate derived from 3-bromophenol, a temperature range of 120-130°C is recommended.[8]

  • Purify Intermediates: If starting from multi-step sequences, ensure each intermediate is purified and characterized before proceeding. For instance, the crude etherification product of 3-bromophenol should be thoroughly washed to remove unreacted phenol before cyclization.[8]

Experimental Protocol: Synthesis of 4-Bromobenzo[b]thiophene

This protocol is adapted from a reported procedure.[8]

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, add 3-bromophenol (18.9g, 0.1 mol), 2-bromo-1,1-dimethoxyethane (16.9g, 0.1 mol), and 250 mL of DMF.

  • Begin stirring and add potassium carbonate (20.7g, 0.15 mol).

  • Heat the mixture at 35-45°C for 8 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 200 mL of ethyl acetate and wash sequentially with 100 mL of 10% NaOH and 100 mL of saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ether intermediate.

  • In a separate 250 mL four-necked flask, add 100 mL of chlorobenzene and 20g of polyphosphoric acid (PPA). Heat the mixture to 120-130°C with stirring.

  • Slowly add the crude intermediate, dissolved in 20 mL of chlorobenzene, to the hot PPA mixture over 1 hour.

  • After the addition is complete, stir the system under reflux for 5 hours, then cool to room temperature.

  • Decant the chlorobenzene layer and extract the residue twice with 50 mL portions of chlorobenzene.

  • Combine the organic phases, wash with 50 mL of 10% NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain 4-bromobenzo[b]thiophene as an oil.[8]

Part 2: C-N Coupling via Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle

Problem: Reaction fails to initiate, stalls at low conversion, or gives inconsistent yields.

Possible Causes:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere technique is a common cause of failure.

  • Poor Reagent Quality: Piperazine is hygroscopic; water will inhibit the catalyst. The quality of the 4-bromobenzo[b]thiophene is also critical.

  • Incorrect Catalyst/Ligand/Base Combination: The electronic and steric properties of the phosphine ligand are crucial for an efficient reaction. The choice of base must be compatible with the substrates and catalyst system.[10][11]

  • Insufficient Mixing: In heterogeneous mixtures (e.g., with certain bases), poor stirring can lead to localized concentration gradients and incomplete reaction.

Suggested Solutions:

  • Implement Strict Inert Atmosphere Technique: Degas the reaction solvent (e.g., toluene, dioxane) by bubbling with argon or nitrogen for at least 30 minutes prior to use. Assemble the reaction under a positive pressure of inert gas.

  • Use High-Purity, Anhydrous Reagents: Use anhydrous piperazine. If necessary, dry it by standard methods. Ensure the 4-bromobenzo[b]thiophene is pure.

  • Optimize the Catalyst System: A common system for this transformation involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a bulky electron-rich phosphine ligand like (R)-(+)-BINAP, and a strong, non-nucleophilic base like sodium tert-butoxide.[3] The choice of ligand is critical; different ligands can dramatically affect reaction outcomes.[10]

Table 1: Comparison of Buchwald-Hartwig Reaction Conditions
ParameterCondition A (Reported)[3]Condition B (Alternative)[12]Rationale for Alternative
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium(II) acetate (Pd(OAc)₂)Pd(OAc)₂ is often more air-stable and cost-effective; it is reduced in situ to Pd(0).
Ligand (R)-(+)-BINAPXantphosXantphos has a large bite angle, which can promote reductive elimination and suppress side reactions.
Base Sodium tert-butoxide (NaOtBu)Cesium carbonate (Cs₂CO₃)Cs₂CO₃ is a milder base, which can be beneficial if the substrate is sensitive to strongly basic conditions.
Solvent Toluene1,4-DioxaneDioxane has a higher polarity and boiling point, which can improve solubility and allow for higher reaction temperatures if needed.
Temperature Reflux (approx. 110°C)100-110°CGenerally, temperatures around 100°C are sufficient for this coupling.
Problem: Significant formation of side products, such as debromination or homocoupling.

Possible Causes:

  • Suboptimal Ligand Choice: Ligands that are not bulky enough or that dissociate too readily from the palladium center can lead to side reactions.

  • Incorrect Stoichiometry: An incorrect ratio of aryl halide to amine can favor side reactions.

  • Reaction Temperature Too High: Excessive heat can promote catalyst decomposition and undesired pathways.

Suggested Solutions:

  • Screen Different Ligands: If BINAP is not providing clean conversion, consider other ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or Josiphos-type ferrocenyl ligands are often effective in suppressing side reactions.[10]

  • Use a Slight Excess of Piperazine: Employing 1.5-2.0 equivalents of piperazine can help ensure the desired coupling pathway is favored over competitive side reactions. Note that using a large excess of anhydrous piperazine (e.g., >10 equivalents) can sometimes serve as both the reactant and the solvent, but this complicates purification.[3]

  • Control the Temperature Carefully: Do not overheat the reaction. Start at a moderate temperature (e.g., 90-100°C) and only increase if the reaction is proceeding too slowly.

Part 3: Work-up and Purification
Problem: Difficulty in removing residual palladium from the final product.

Possible Causes:

  • Palladium can exist in various forms in the crude product, some of which are soluble in organic solvents and difficult to remove by simple filtration.

Suggested Solutions:

  • Filtration through Celite®: After the reaction is complete, cool the mixture, dilute with a suitable solvent like ethyl acetate or dichloromethane, and filter through a pad of Celite®. This will remove the bulk of the precipitated palladium black.

  • Aqueous Washes: Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide to scavenge dissolved palladium. A wash with aqueous potassium carbonate solution can also help in the workup.[13]

  • Charcoal Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb residual palladium.[13] Be mindful that this can sometimes lead to a loss of product due to adsorption.

  • Silica Gel Chromatography: This is the most effective method for complete removal. The final product can be purified on a silica gel column.

Problem: Challenges in isolating the pure product (free base vs. salt).

Possible Causes:

  • The free base of 4-(1-piperazinyl)benzo[b]thiophene can be an oil or a low-melting solid, making it difficult to handle and purify by crystallization.

  • Excess piperazine can be difficult to remove from the free base product.

Suggested Solutions:

  • Isolation as a Hydrochloride Salt: The most reliable method for obtaining a stable, crystalline, and easily purified solid is to convert the product to its dihydrochloride salt.[7]

    • Protocol: After purification of the free base by chromatography, dissolve it in a suitable solvent like tetrahydrofuran (THF) or isopropanol. .

    • Cool the solution in an ice bath (0°C).

    • Slowly add a solution of 6N HCl.[7]

    • Stir the resulting slurry, collect the precipitate by filtration, wash with a cold solvent (like THF or diethyl ether), and dry under vacuum.

  • Removal of Excess Piperazine: If isolating the free base, excess piperazine can be removed by extensive washing of the organic solution with water during the work-up, as piperazine has some water solubility. A final purification by column chromatography is usually necessary.

Workflow

References

Minimizing byproduct formation in 4-Benzo[B]thiophen-3-YL-piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Benzo[b]thiophen-3-yl-piperidine

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] However, its synthesis is often plagued by the formation of stubborn byproducts that can complicate purification and compromise yield and purity.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights into identifying, troubleshooting, and minimizing these byproduct formations. We will move beyond simple protocols to explain the causal mechanisms behind these side reactions, empowering you to optimize your synthetic strategy with a rational, evidence-based approach.

Section 1: Troubleshooting Common Synthetic Routes

The attachment of the piperidine moiety to the 3-position of the benzo[b]thiophene core is typically achieved through two primary pathways: Reductive Amination and Nucleophilic Substitution/Cross-Coupling . Each route presents a unique set of challenges and potential byproducts.

Strategy A: Reductive Amination

This popular method involves the condensation of a benzo[b]thiophen-3(2H)-one with piperidine to form an enamine or iminium ion intermediate, which is then reduced in situ.[2][3] While highly effective, precise control of reaction conditions is paramount.

FAQ 1.1: My reductive amination reaction has stalled, leaving significant amounts of unreacted ketone. What is causing this and how can I fix it?

Answer:

This is a common issue often rooted in inefficient formation of the iminium/enamine intermediate or an inappropriate choice of reducing agent.

  • Causality (Iminium Formation): The initial condensation is a reversible equilibrium reaction that liberates water. If this water is not effectively removed or sequestered, the equilibrium will not favor the intermediate necessary for reduction. Furthermore, the reaction is often pH-sensitive. Mildly acidic conditions (pH 4-6) are typically required to protonate the ketone's carbonyl group, activating it for nucleophilic attack by the piperidine amine, but strongly acidic conditions will protonate the piperidine, rendering it non-nucleophilic.

  • Causality (Reducing Agent): The choice of reducing agent is critical. A reagent that is too harsh may reduce the ketone directly before it can condense with the amine. A reagent that is too mild or requires specific pH conditions that are not met will be ineffective. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions, and shows excellent selectivity for the iminium ion over the ketone.[4]

Troubleshooting Protocol:

  • Catalytic Acid: Introduce a catalytic amount of acetic acid (AcOH) or Ti(i-PrO)₄ to the reaction mixture to facilitate iminium ion formation.

  • Water Removal: If using a solvent like toluene or dichloroethane (DCE), consider using a Dean-Stark apparatus to azeotropically remove water. Alternatively, add molecular sieves (3Å or 4Å) to the reaction vessel.

  • Optimize Reducing Agent: If using sodium borohydride (NaBH₄), the reaction may be too slow. Switch to the more reactive and selective sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][4]

  • Staged Addition: Add the piperidine and ketone to the solvent first and allow them to stir for 1-2 hours to maximize intermediate formation before introducing the reducing agent.

FAQ 1.2: My final product is contaminated with a byproduct that has a similar mass but different retention time. Could this be a positional isomer or an over-reduced product?

Answer:

This is highly probable. The two most likely culprits are a structural isomer or an over-reduced species where the thiophene ring has been partially saturated.

  • Causality (Isomerization): The enamine intermediate formed from the benzo[b]thiophen-3-one can potentially isomerize, leading to the formation of a double bond between C2 and C3. Subsequent reduction could then lead to the piperidine ring being attached at the 2-position, although this is less common for this specific substrate. More likely is that the starting material, benzo[b]thiophen-3(2H)-one, could exist in equilibrium with its tautomer, benzo[b]thiophen-3-ol, which could lead to O-alkylation side products if an alkylating agent is present.

  • Causality (Over-Reduction): Aggressive reducing agents, particularly under harsh conditions (e.g., catalytic hydrogenation with H₂/Pd at high pressure/temperature), can reduce the aromatic thiophene ring, leading to a dihydro- or tetrahydrobenzo[b]thiophene derivative. This is less of a concern with milder hydride reagents like NaBH(OAc)₃.

Troubleshooting & Characterization:

  • Confirm Structure: Isolate the byproduct using preparative HPLC or careful column chromatography. The structure must be definitively confirmed using 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity.

  • Use Milder Conditions: If over-reduction is suspected, switch from catalytic hydrogenation to a chemical reducing agent like NaBH(OAc)₃. Ensure the reaction is run at a controlled temperature (e.g., 0 °C to room temperature).

  • Analytical Monitoring: Use LC-MS to monitor the reaction. The mass of an over-reduced product will be 2 or 4 atomic mass units higher than the desired product.

Diagram 1: Reductive Amination Pathways

Ketone Benzo[b]thiophen-3(2H)-one Intermediate Iminium / Enamine Intermediate Ketone->Intermediate + H⁺, - H₂O Byproduct1 Stalled Reaction: Unreacted Ketone Ketone->Byproduct1 Inefficient Condensation or Wrong pH Piperidine Piperidine Piperidine->Intermediate + H⁺, - H₂O Product Desired Product: This compound Intermediate->Product + [H⁻] (e.g., NaBH(OAc)₃) Byproduct2 Over-Reduction Byproduct (e.g., Dihydro-derivative) Product->Byproduct2 Harsh Reducing Agent (e.g., H₂/Pd, high pressure)

Caption: Main vs. side pathways in reductive amination.

Strategy B: N-Alkylation / Buchwald-Hartwig Cross-Coupling

This approach involves reacting piperidine with a benzo[b]thiophene precursor functionalized with a leaving group at the 3-position, such as 3-bromo- or 3-chloro-benzo[b]thiophene.

FAQ 2.1: In my direct N-alkylation with 3-bromo-benzo[b]thiophene, I see a new, highly polar spot by TLC that doesn't move from the baseline. What is it?

Answer:

This is the classic signature of a quaternary ammonium salt, a common byproduct in the N-alkylation of secondary amines.[5]

  • Causality (Over-Alkylation): The desired product, this compound, is a tertiary amine. While it is more sterically hindered than the starting piperidine (a secondary amine), it is still nucleophilic. It can react with a second molecule of the 3-bromo-benzo[b]thiophene electrophile to form a positively charged quaternary ammonium salt. This "over-alkylation" is especially problematic if the electrophile is used in excess or if the reaction is run at high concentrations or temperatures.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents) relative to the 3-bromo-benzo[b]thiophene to ensure the electrophile is consumed before it can react with the product.

  • Slow Addition: Add the 3-bromo-benzo[b]thiophene solution dropwise to the mixture of piperidine and base using a syringe pump over several hours.[5] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant secondary amine.

  • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or a solid-supported base like potassium carbonate (K₂CO₃) to scavenge the HBr formed during the reaction without competing in the alkylation.[5]

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 40-50 °C) to disfavor the higher activation energy pathway of the second alkylation.

FAQ 2.2: My Buchwald-Hartwig amination is giving low yields, and I'm recovering mostly dehalogenated starting material. How can I improve the coupling efficiency?

Answer:

Low yields and significant hydrodehalogenation in Buchwald-Hartwig reactions typically point to issues with the catalyst system (ligand, metal precursor) or suboptimal reaction conditions.[6]

  • Causality (Catalyst & Ligand): The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) are necessary to promote the reductive elimination step (C-N bond formation) over competing side reactions like β-hydride elimination which can lead to dehalogenation. The Pd(0) active catalyst can also be sensitive to oxygen, leading to catalyst deactivation.

  • Causality (Base & Solvent): The base plays a crucial role. A base that is too weak may not facilitate the deprotonation of the amine efficiently. A base that is too strong or has poor solubility can lead to side reactions. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective. The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex.

Troubleshooting Protocol:

  • Ligand Screening: If dehalogenation is a major issue, switch to a more electron-rich and sterically hindered ligand. Perform a small-scale screen of several modern Buchwald-Hartwig ligands.

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with argon or using several freeze-pump-thaw cycles.

  • Base Optimization: Screen different bases. NaOt-Bu is a common starting point, but K₃PO₄ or Cs₂CO₃ may offer milder conditions and reduce side reactions in some cases.

  • Catalyst Source: Use a high-purity palladium precursor. Pre-formed palladium-ligand complexes (e.g., XPhos Pd G3) are often more reliable and air-stable than generating the catalyst in situ.

Diagram 2: N-Alkylation vs. Over-Alkylation

Electrophile1 3-Halo-benzo[b]thiophene Product Desired Product (Tertiary Amine) Electrophile1->Product Desired Reaction (k₁) Favored by [Piperidine] > [Electrophile] Electrophile2 3-Halo-benzo[b]thiophene Byproduct Quaternary Ammonium Salt (Byproduct) Electrophile2->Byproduct Piperidine Piperidine (Secondary Amine) Piperidine->Product Product->Byproduct Side Reaction (k₂) Problematic with excess electrophile

Caption: Competing reaction pathways in direct N-alkylation.

Section 2: General Optimization & Data Summary

This table summarizes the key parameters to consider for minimizing byproducts across both primary synthetic routes.

ParameterRecommendation for Reductive AminationRecommendation for N-Alkylation / CouplingRationale
Stoichiometry Use slight excess (1.1-1.5 eq.) of piperidine.Use slight excess (1.1-1.2 eq.) of piperidine.Ensures the more valuable reactant (benzo[b]thiophene core) is fully consumed and minimizes side reactions involving the product.
Reducing Agent NaBH(OAc)₃ is preferred.Not applicable.Offers high selectivity for the iminium intermediate over the ketone, preventing premature reduction.[4]
Catalyst/Ligand Catalytic acid (e.g., AcOH).Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).Acid catalyzes iminium formation. Advanced ligands accelerate C-N coupling over dehalogenation.
Base Not typically required.Use a non-nucleophilic base (K₂CO₃, DIPEA, NaOt-Bu).Scavenges acid byproduct without competing with the primary nucleophile. Base choice is critical for catalyst turnover in cross-coupling.[5][6]
Temperature 0 °C to Room Temperature.Room Temperature to 80 °C (monitor for degradation).Lower temperatures increase selectivity and prevent thermal degradation of sensitive intermediates.
Atmosphere Air is often acceptable.Strictly inert (Argon or Nitrogen).Buchwald-Hartwig catalysts are highly sensitive to oxygen and moisture, which leads to deactivation.
Solvent Dichloroethane (DCE), Methanol (MeOH), THF.Toluene, Dioxane, DMF (ensure anhydrous).Solvent must fully dissolve reactants and be compatible with the chosen reagents (e.g., avoid protic solvents like MeOH with NaOt-Bu).

Section 3: Analytical & Purification Protocols

Accurate monitoring and robust purification are essential for obtaining a high-purity final product.

FAQ 3.1: What is the most effective method for monitoring reaction progress and identifying byproducts in real-time?

Answer:

A combination of Thin Layer Chromatography (TLC) for quick qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis is the industry standard.

  • TLC Protocol:

    • Prepare a TLC plate (e.g., Silica Gel 60 F₂₅₄).

    • Spot the starting material(s), a co-spot (starting material + reaction mixture), and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., 20-50% Ethyl Acetate in Hexanes).

    • Visualize under UV light (254 nm) and then stain with a potassium permanganate dip to visualize non-UV active species.

    • The disappearance of the limiting reactant and the appearance of a new spot for the product indicate progress. New, undesired spots are potential byproducts.

  • LC-MS Analysis:

    • Quench a small aliquot of the reaction mixture and dilute it in a suitable solvent (e.g., Acetonitrile/Water).

    • Inject onto a C18 HPLC column.

    • Run a gradient method (e.g., 10-95% Acetonitrile in Water with 0.1% formic acid).

    • The UV chromatogram will show the relative amounts of each component, while the mass spectrometer will confirm their molecular weights, allowing for tentative identification of byproducts (e.g., M+2 for dehalogenation, M+electrophile for quaternary salt).[7]

FAQ 3.2: How can I purify the final tertiary amine product from unreacted secondary amine (piperidine) and polar byproducts like quaternary salts?

Answer:

A multi-step purification strategy involving an acidic wash followed by column chromatography is highly effective.

Purification Protocol:

  • Workup - Acidic Wash:

    • After the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired tertiary amine product and any unreacted secondary amine will be protonated and move into the aqueous layer. Neutral impurities and non-basic byproducts will remain in the organic layer, which can be discarded.

    • Basify the acidic aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until pH > 10.

    • Extract the now-neutral free amine back into an organic solvent (e.g., 3x with Ethyl Acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This procedure effectively removes non-basic impurities and can separate the product from highly polar quaternary salts which remain in the aqueous phases.

  • Flash Column Chromatography:

    • Prepare a silica gel column.

    • Load the crude product from the workup onto the column.

    • Elute with a gradient of Ethyl Acetate in Hexanes. To improve peak shape and prevent tailing of the amine product on the acidic silica, it is common to add 0.5-1% triethylamine (TEA) to the eluent system.

    • Collect fractions and analyze by TLC to isolate the pure product.

References

Technical Support Center: Optimizing Solvent Selection for Benzo[b]thiophene Derivative Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzo[b]thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work.

Understanding the Critical Role of Solvents in Benzo[b]thiophene Synthesis

The choice of solvent is a critical parameter in the synthesis of benzo[b]thiophene derivatives, profoundly influencing reaction rates, yields, and even the regioselectivity of certain transformations.[1][2] A solvent is not merely an inert medium but an active participant that can stabilize transition states, solubilize reagents, and in some cases, directly coordinate with catalysts to modulate their reactivity.[3][4] This guide will delve into the nuances of solvent selection for various synthetic routes to benzo[b]thiophenes, providing you with the expertise to optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) for the synthesis of an aryl-benzo[b]thiophene is sluggish and gives a low yield. What is the first solvent-related parameter I should investigate?

A1: The first aspect to consider is the polarity of your solvent and its compatibility with your chosen palladium catalyst system.[1] For instance, with a neutral palladium catalyst like Pd(PPh₃)₄, less polar solvents such as toluene or 1,4-dioxane are often effective.[1] Conversely, if you are using an ionic pre-catalyst, highly polar solvents may be more suitable.[1] It's also crucial to consider that some polar aprotic solvents like DMF and DMSO can favor certain reaction pathways over others, which might not always be the desired outcome.[5] A systematic screening of solvents with varying polarities is a robust starting point for optimization.[6]

Q2: I am attempting a Gewald synthesis of a 2-aminobenzo[b]thiophene, and the reaction is not proceeding. What role does the solvent play here?

A2: In the Gewald reaction, the solvent is crucial for solubilizing elemental sulfur and facilitating the initial Knoevenagel-Cope condensation.[7] If you are experiencing a stalled reaction, your solvent may not be polar enough. Polar solvents like ethanol, methanol, or DMF are generally recommended to enhance the solubility and reactivity of sulfur.[7][8] Additionally, these solvents are effective at promoting the base-catalyzed condensation step.[8] If solubility remains an issue, gentle heating (40-60 °C) can be beneficial, but be cautious of excessive heat which may lead to side reactions.[7]

Q3: During the Friedel-Crafts acylation of a benzo[b]thiophene, I am observing a significant amount of starting material at the end of the reaction. Could the solvent be the culprit?

A3: Yes, the solvent choice is important in Friedel-Crafts acylation. While the primary culprits for low conversion are often catalyst deactivation by moisture or complexation with the product, the solvent plays a key role in maintaining a homogeneous reaction mixture and influencing catalyst activity.[9][10][11] Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane are commonly used.[12][13] It is imperative to use anhydrous solvents, as any water will deactivate the Lewis acid catalyst (e.g., AlCl₃).[9][11] If your substrate has low solubility in the chosen solvent, this can also lead to incomplete reaction.

Q4: I am performing a microwave-assisted synthesis of a benzo[b]thiophene derivative. What are the key considerations for solvent selection in this case?

A4: For microwave-assisted synthesis, the ability of the solvent to efficiently absorb microwave energy is a primary consideration.[14] High-boiling point, polar solvents like DMSO and DMF are often preferred due to their high loss tangent, which allows for rapid heating.[15][16][17] The use of pressurized reaction vessels can also enable the use of lower-boiling point solvents at temperatures above their atmospheric boiling points.[14] However, it is essential to be aware of the potential for solvent decomposition at high temperatures, which can lead to side reactions and impurities.[14]

Troubleshooting Guide
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause Troubleshooting Steps
Suboptimal Solvent Polarity Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF). For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often necessary.[6][18][19]
Poor Catalyst/Ligand Solubility Ensure your palladium catalyst and ligand are fully dissolved in the chosen solvent at the reaction temperature. If not, select a solvent with better solubilizing properties.
Solvent-Catalyst Incompatibility The choice of solvent can influence the active catalytic species.[2][3] For example, coordinating solvents can sometimes displace ligands and inhibit catalysis.[4] Consult the literature for solvent systems compatible with your specific catalyst and ligand combination.[6]
Presence of Water (in anhydrous reactions) For reactions requiring anhydrous conditions, ensure your solvent is thoroughly dried. The presence of water can lead to side reactions, such as the hydrolysis of organoboronic acids in Suzuki-Miyaura couplings.
Issue 2: Side Product Formation in Electrophilic Cyclization Reactions
Possible Cause Troubleshooting Steps
Solvent-Induced Rearrangement Highly polar or protic solvents can sometimes promote undesired rearrangements of intermediates. Consider switching to a less polar, aprotic solvent like dichloromethane or toluene.[20][21]
Solvent Participation in the Reaction Some solvents can react with electrophilic intermediates. Ensure your chosen solvent is inert under the reaction conditions.
Temperature Control Issues Poor heat dissipation in a viscous solvent can lead to localized overheating and side reactions. Ensure efficient stirring and consider a less viscous solvent if necessary.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To identify the optimal solvent for the Suzuki-Miyaura coupling of a bromo-benzo[b]thiophene with an arylboronic acid.

Materials:

  • Bromo-benzo[b]thiophene derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (1.4 equiv)[6]

  • Toluene, 1,4-Dioxane, THF, DMF (anhydrous)

  • Degassed water

Procedure:

  • Set up four parallel reactions in separate, flame-dried reaction vials equipped with stir bars.

  • To each vial, add the bromo-benzo[b]thiophene, arylboronic acid, and K₃PO₄.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the designated solvent (Toluene, 1,4-Dioxane, THF, or DMF) to each vial to achieve a 0.1 M concentration of the limiting reagent.

  • Add degassed water (typically 10-20% of the organic solvent volume).

  • Add the Pd(PPh₃)₄ catalyst to each vial.

  • Seal the vials and heat the reactions to 80 °C.[6]

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Compare the conversion and purity of the product in each solvent to determine the optimal conditions.

Protocol 2: Optimizing Solvent for the Gewald Synthesis of a 2-Aminothiophene

Objective: To improve the yield of a 2-aminothiophene synthesis by optimizing the solvent.

Materials:

  • Carbonyl compound (10 mmol)

  • Active methylene nitrile (e.g., malononitrile) (10 mmol)

  • Elemental sulfur (12 mmol)

  • Morpholine or triethylamine (10-20 mol%)[7]

  • Methanol, Ethanol, DMF

Procedure:

  • Set up three parallel reactions in round-bottom flasks equipped with magnetic stirrers and reflux condensers.

  • To each flask, add the carbonyl compound, active methylene nitrile, and elemental sulfur.[7]

  • Add the designated solvent (Methanol, Ethanol, or DMF) to each flask (20-30 mL).[7]

  • Add the base to each reaction mixture.

  • Stir the reactions at room temperature or gently heat to 40-50 °C.[7]

  • Monitor the reactions by TLC.

  • Upon completion, work up the reactions and compare the isolated yields to identify the most effective solvent.

Data Presentation
Table 1: Common Solvents for Benzo[b]thiophene Synthesis
SolventPolarityBoiling Point (°C)Common ApplicationsNotes
Toluene Non-polar111Suzuki-Miyaura, Friedel-CraftsGood for dissolving organic substrates; often used in anhydrous reactions.[18]
1,4-Dioxane Non-polar101Suzuki-MiyauraA common solvent for cross-coupling reactions; miscible with water.[1][18]
Tetrahydrofuran (THF) Polar aprotic66Suzuki-Miyaura, Base-catalyzed cyclizationsCan form peroxides upon storage; should be freshly distilled or used from a new bottle.[18][22]
Dimethylformamide (DMF) Polar aprotic153Gewald Synthesis, Suzuki-MiyauraHigh boiling point, good for dissolving a wide range of compounds.[7][8][23] Can decompose at high temperatures.[14]
Dimethyl sulfoxide (DMSO) Polar aprotic189Palladium-catalyzed C-H activation, Microwave synthesisVery high boiling point; excellent solvent for many organic and inorganic compounds.[17][24][25]
Ethanol/Methanol Polar protic78/65Gewald SynthesisGood for dissolving sulfur and promoting condensation reactions.[7][8]
Dichloromethane (DCM) Non-polar40Friedel-Crafts, Electrophilic cyclizationsLow boiling point; good for reactions at or below room temperature.[12][20][21]
1,2-Dichloroethane (DCE) Non-polar84Friedel-CraftsHigher boiling point alternative to DCM.[12][13]

Visualizations

Solvent_Selection_Workflow start Start: Define Reaction Type reaction_type Identify Key Reaction Parameters (e.g., Catalyst, Reagents, Temperature) start->reaction_type literature_search Consult Literature for Precedent reaction_type->literature_search solvent_properties Consider Solvent Properties: - Polarity - Boiling Point - Solubility of Reagents - Inertness literature_search->solvent_properties initial_selection Select 2-3 Candidate Solvents solvent_properties->initial_selection screening_exp Perform Small-Scale Screening Experiments initial_selection->screening_exp analysis Analyze Results: - Yield - Purity - Reaction Time screening_exp->analysis optimization Optimize with Best Solvent (Concentration, Temperature) analysis->optimization end Final Protocol optimization->end

Caption: A generalized workflow for rational solvent selection in benzo[b]thiophene synthesis.

Troubleshooting_Low_Yield_Suzuki start Problem: Low Yield in Suzuki-Miyaura Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst Is the Catalyst Active? (Fresh, Handled under Inert Atm.) check_reagents->check_catalyst check_catalyst->start No, Replace Catalyst check_conditions Review Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Yes solvent_issue Investigate Solvent System check_conditions->solvent_issue solvent_polarity Is Solvent Polarity Optimal? solvent_issue->solvent_polarity solvent_screening Screen Solvents (e.g., Toluene, Dioxane, THF/H₂O) solvent_polarity->solvent_screening No base_solubility Is the Base Soluble? solvent_polarity->base_solubility Yes end Optimized Reaction solvent_screening->end change_solvent_base Change Solvent and/or Base (e.g., DMF with Cs₂CO₃) base_solubility->change_solvent_base No ligand_issue Consider Ligand Effects base_solubility->ligand_issue Yes change_solvent_base->end ligand_issue->end

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions for benzo[b]thiophene synthesis.

References

Stability of 4-Benzo[B]thiophen-3-YL-piperidine under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the stability of 4-Benzo[b]thiophen-3-yl-piperidine. Understanding the stability of this compound is critical for ensuring the integrity of experimental results, the viability of drug formulations, and compliance with regulatory standards. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability-related challenges.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent analytical results, such as decreasing peak area in HPLC analysis over a short period.

  • Potential Cause: Degradation of the compound under your experimental or storage conditions. The this compound molecule contains functional groups susceptible to degradation.

  • Troubleshooting Steps:

    • Immediate Analysis: Analyze a freshly prepared sample as a baseline to confirm the initial purity and concentration.

    • Review Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place. For many piperidine derivatives, storage at 2-8°C in a tightly sealed, opaque container is recommended to minimize thermal and photodegradation.[1][2]

    • Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and identify if the new peaks in your chromatogram correspond to these degradants.[3] This will help in understanding the degradation pathway.

Issue 2: Appearance of new, unexpected peaks in your chromatogram after dissolving the compound in certain solvents.

  • Potential Cause: Solvent-induced degradation or reaction. The piperidine nitrogen can be reactive, and the thiophene ring may be susceptible to certain chemical reactions.

  • Troubleshooting Steps:

    • Solvent Selection: Evaluate the compatibility of your chosen solvent with the compound. Avoid highly acidic or basic conditions if possible, as these can promote hydrolysis.

    • Control Experiment: Prepare a solution of the compound in a known inert solvent (e.g., acetonitrile) and compare its chromatogram with that of the solution in the problematic solvent.

    • pH Adjustment: If an aqueous solvent is necessary, ensure the pH is controlled and buffered to a neutral or slightly acidic range to enhance stability.

Issue 3: Discoloration or change in the physical appearance of the solid compound over time.

  • Potential Cause: This is often an indication of oxidative or photodegradation. The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, and many organic compounds are sensitive to light.[4]

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Light Protection: Always store the compound in an amber or opaque container to protect it from light.[1][2]

    • Purity Check: Analyze the discolored sample using a suitable analytical method like HPLC to quantify the extent of degradation and identify the impurities formed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The sulfur atom in the benzo[b]thiophene ring is a likely site for oxidation, potentially forming a sulfoxide or sulfone.[4] The piperidine ring can also undergo oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation, as is common with many heterocyclic aromatic compounds.[1]

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic aqueous conditions could potentially lead to the degradation of the molecule.[5]

  • Thermal Degradation: High temperatures can cause decomposition of the piperidine ring and other parts of the molecule.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: A cool environment, with a recommended temperature range of 2-8°C, is ideal for many piperidine compounds.[1] For less sensitive compounds, storage at a controlled room temperature of 15-25°C may be acceptable, but this should be verified with stability data.[6][7]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent oxidation and moisture absorption.

  • Light: Protect from light by using amber or opaque containers.[1]

  • Humidity: Store in a dry place to prevent hydrolysis. The use of desiccants can be beneficial.[1]

Q3: How can I assess the stability of this compound in my specific formulation?

A3: A forced degradation study is the most effective way to evaluate the stability of the compound in your formulation. This involves subjecting the formulated compound to stress conditions such as heat, light, humidity, and different pH values to accelerate degradation.[3] The results will help you identify potential degradation products and establish a stability-indicating analytical method. Refer to Protocol 1 for a general procedure.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to perform a forced degradation study on this compound to understand its degradation pathways.

1. Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Suitable buffers

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)[8][9][10][11]

  • HPLC system with a UV detector or a mass spectrometer

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3][12]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10][11][13] A control sample should be kept in the dark.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation in each condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

1. Objective: To develop a validated HPLC method capable of quantifying the parent compound and resolving its degradation products.

2. Instrumentation and Columns:

  • HPLC system with a UV-Vis or PDA detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

3. Method Development:

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from a range of degradation products with different polarities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of the parent compound.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Stress ConditionDuration% Assay of Parent Compound% Total ImpuritiesMajor Degradation Product (Hypothetical)
Control 48 hours99.8%0.2%-
0.1 M HCl 24 hours at 60°C95.2%4.8%Hydrolytic Product A
0.1 M NaOH 24 hours at 60°C92.5%7.5%Hydrolytic Product B
3% H₂O₂ 24 hours at RT85.1%14.9%N-oxide, Sulfoxide
Thermal 48 hours at 80°C98.7%1.3%Thermal Degradant X
Photolytic ICH Q1B96.4%3.6%Photodegradant Y

Visualizations

G cluster_storage Optimal Storage Conditions storage This compound temp Temperature (2-8°C) storage->temp Minimize Thermal Degradation light Light (Opaque Container) storage->light Prevent Photodegradation atmosphere Atmosphere (Inert Gas) storage->atmosphere Prevent Oxidation humidity Humidity (Dry/Desiccated) storage->humidity Prevent Hydrolysis G start Start: Compound in Formulation stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress Expose analysis Analyze Samples (HPLC, LC-MS) stress->analysis Sample evaluation Evaluate Data (% Degradation, Impurity Profile) analysis->evaluation Interpret end End: Stability Profile Established evaluation->end Conclude

References

Technical Support Center: Scalable Synthesis of Benzo[b]thiophene Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[b]thiophene intermediates. Benzo[b]thiophenes are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[1][2] The scalability of their synthesis is therefore of critical importance. This guide provides in-depth troubleshooting for common synthetic routes and answers to frequently asked questions, ensuring a self-validating approach to your experimental work.

Part 1: Troubleshooting Common Synthetic Routes

The synthesis of the benzo[b]thiophene core can be approached through several effective strategies. This section addresses common issues encountered during these processes.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes, which can be precursors to benzo[b]thiophenes.[3] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3]

Q1: My Gewald reaction is resulting in a low yield or failing completely. What are the likely causes and how can I resolve this?

A1: Low yields in a Gewald reaction can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Poor Quality of Starting Materials: Ensure all reagents are pure and dry. The presence of water can interfere with the initial Knoevenagel condensation.

  • Incorrect Stoichiometry: Precisely measure all reactants. An excess or deficit of any component can lead to incomplete reaction or the formation of side products.

  • Sub-optimal Reaction Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance the reactivity of sulfur. However, excessive heat can promote side reactions.

  • Ineffective Base: The choice and amount of base are critical. Morpholine or triethylamine are commonly used. The basicity needs to be sufficient to catalyze the Knoevenagel condensation but not so strong as to cause unwanted side reactions.

  • Steric Hindrance: With sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and the base in a separate step.

Q2: I am observing significant byproduct formation in my Gewald reaction, complicating purification. What are these byproducts and how can I minimize them?

A2: The most common byproduct in the Gewald reaction is the dimerization of the Knoevenagel-Cope intermediate.[4][5] This is particularly prevalent when the rate of the initial condensation significantly outpaces the subsequent sulfur addition and cyclization.

  • Mitigation Strategy 1: Controlled Addition of Reagents: Instead of a one-pot addition of all reagents, try adding the sulfur and base after the initial condensation of the carbonyl compound and the active methylene nitrile has been allowed to proceed for a short period.

  • Mitigation Strategy 2: Two-Step Protocol: For particularly problematic substrates, a two-step protocol where the Knoevenagel intermediate is first synthesized and isolated before reacting with sulfur and base can be highly effective in preventing dimer formation.[6]

  • Recyclization of the Dimer: Under certain reaction conditions, it is possible for the dimerized ylidene to recyclize to the desired 2-aminothiophene.[5] Optimizing the reaction time and temperature may favor this process.

Troubleshooting Workflow for the Gewald Reaction

Gewald_Troubleshooting start Low Yield or Reaction Failure in Gewald Synthesis reagent_quality Check Reagent Purity and Stoichiometry start->reagent_quality reaction_conditions Optimize Reaction Temperature and Base reagent_quality->reaction_conditions Reagents OK substrate_issues Consider Steric Hindrance reaction_conditions->substrate_issues byproduct_formation Significant Byproduct Formation? substrate_issues->byproduct_formation dimer_mitigation Implement Controlled Addition or Two-Step Protocol byproduct_formation->dimer_mitigation Yes success Improved Yield and Purity byproduct_formation->success No dimer_mitigation->success

Caption: Troubleshooting workflow for the Gewald reaction.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[7]

Q1: I am struggling with the regioselectivity of my Fiesselmann synthesis. What factors control this?

A1: Regioselectivity in the Fiesselmann synthesis is primarily dictated by the initial nucleophilic attack of the deprotonated thioglycolic acid ester on the α,β-acetylenic ester.[7]

  • Electronic Effects: The position of the initial attack is influenced by the electronic nature of the substituents on the alkyne. Electron-withdrawing groups will direct the attack to the β-position, while electron-donating groups will favor attack at the α-position.

  • Steric Hindrance: Bulky substituents on the alkyne can also influence the regioselectivity by sterically hindering one of the possible sites of attack.

Q2: My Fiesselmann reaction is producing a significant amount of a thioacetal byproduct. How can I avoid this?

A2: The formation of a thioacetal can occur if the reaction conditions favor the double addition of the thioglycolic acid derivative to the alkyne.[6]

  • Stoichiometry Control: Carefully controlling the stoichiometry to a 1:1 ratio of the alkyne and the thioglycolic acid derivative is crucial.

  • Reaction Temperature: Lowering the reaction temperature can help to disfavor the second addition.

  • Base Selection: The choice of base can also play a role. A weaker base may be less likely to promote the formation of the thioacetal.

Transition Metal-Catalyzed Cyclization Reactions

Palladium- and copper-catalyzed reactions are frequently employed for the synthesis of the benzo[b]thiophene core.[8] These reactions often involve the intramolecular cyclization of a suitably substituted benzene precursor.

Q1: My palladium-catalyzed intramolecular cyclization is giving a low yield. What are the common causes of catalyst deactivation?

A1: Catalyst deactivation is a frequent issue in palladium-catalyzed cross-coupling and cyclization reactions.

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that all solvents are thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).[9]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Use fresh, high-quality ligands and handle them under an inert atmosphere.

  • Palladium Black Formation: The formation of palladium black (aggregated palladium particles) is a sign of catalyst decomposition. This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.

Q2: I am having difficulty with the purification of my benzo[b]thiophene product from the catalyst and ligand residues. What are some effective strategies?

A2: Removing residual palladium and phosphine ligands is a common challenge in the purification of products from these reactions.

  • Filtration through Celite or Silica Gel: A simple filtration of the crude reaction mixture through a plug of Celite or silica gel can remove a significant portion of the palladium black.

  • Aqueous Washes: Washing the organic extract with an aqueous solution of a mild oxidizing agent, such as aqueous hydrogen peroxide, can help to oxidize residual phosphines, making them more water-soluble and easier to remove.

  • Specialized Scavengers: For very low levels of metal contamination, specialized metal scavengers (e.g., silica-bound thiols) can be employed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the impact of substituents on the benzene ring on the rate of intramolecular cyclization for benzo[b]thiophene synthesis?

A1: The electronic nature of the substituents on the benzene ring can have a significant impact on the rate of cyclization.

  • Electron-donating groups (e.g., -OCH3, -CH3) generally accelerate electrophilic aromatic substitution-type cyclizations by increasing the nucleophilicity of the aromatic ring.

  • Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) tend to decelerate these reactions by decreasing the electron density of the ring.[10] In such cases, more forcing reaction conditions (higher temperatures, stronger catalysts) may be required.

Q2: I am planning to scale up my benzo[b]thiophene synthesis. What are the key considerations?

A2: Scaling up a reaction requires careful consideration of several factors beyond simply increasing the quantities of reagents.

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure that the reaction vessel has adequate cooling capacity.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat distribution. The type and speed of stirring may need to be adjusted for a larger vessel.

  • Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive or exothermic steps. A controlled addition using a syringe pump or an addition funnel is often necessary on a larger scale.

  • Work-up and Isolation: The work-up and purification procedures may need to be adapted for larger quantities. For example, extraction with large volumes of solvent can be cumbersome, and alternative methods like precipitation and filtration may be more practical.

Part 3: Experimental Protocols and Data

Protocol: Scalable Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (A Raloxifene Intermediate)

This protocol is adapted from a known industrial synthesis of a key intermediate for the drug Raloxifene.[11]

Step 1: Synthesis of α-(3-Methoxyphenylthio)-4-methoxyacetophenone

  • To a solution of 3-methoxythiophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add 2-bromo-4'-methoxyacetophenone (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure α-(3-methoxyphenylthio)-4-methoxyacetophenone.

Step 2: Cyclization to 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • Add polyphosphoric acid (PPA) to a reaction vessel equipped with a mechanical stirrer and heat to 65 °C.

  • Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone (1.0 eq) to the hot PPA under vigorous stirring.

  • Increase the temperature to 90 °C and maintain for 2 hours.

  • Carefully quench the reaction by pouring the hot reaction mixture into ice water with stirring.

  • The product will precipitate as a solid. Filter the solid and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the crude 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. Further purification can be achieved by recrystallization from a suitable solvent like toluene.[12]

Table 1: Effect of Catalyst System on a Representative Suzuki-Miyaura Coupling for Benzo[b]thiophene Functionalization

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)2PPh3K2CO3Toluene/H2O65
2Pd(dppf)Cl2-K2CO3Dioxane/H2O85
3Pd2(dba)3SPhosCs2CO3THF/H2O92

This table provides illustrative data on how the choice of catalyst, ligand, and base can significantly impact the yield of a Suzuki-Miyaura cross-coupling reaction for the functionalization of a benzo[b]thiophene core. The specific conditions and yields will vary depending on the substrates.

Part 4: Visualizations

Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions

Cross_Coupling_Troubleshooting start Low Yield in Cross-Coupling reagent_setup Check Reagent & Setup Integrity (Purity, Inert Atmosphere, Degassed Solvents) start->reagent_setup catalyst_system Optimize Catalyst System (Screen Pd Source & Ligand) reagent_setup->catalyst_system Integrity Confirmed reaction_params Adjust Reaction Parameters (Temperature, Concentration, Time) catalyst_system->reaction_params Optimization Needed success Improved Yield catalyst_system->success Yield Improved reaction_params->success

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

Troubleshooting N-arylation reactions for Boc-protected piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting N-arylation reactions of Boc-protected piperazine derivatives. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers face during these crucial C-N bond-forming reactions. This resource is structured in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Section 1: Low or No Product Conversion

This is the most frequent challenge encountered in Buchwald-Hartwig amination reactions. The issue can often be traced back to one or more components of the reaction system.

Question 1: My reaction shows no or very low conversion of the aryl halide. What are the most likely causes and how can I fix it?

Answer:

Low conversion is a classic issue that typically points to an inactive catalytic system or suboptimal reaction conditions. The palladium-catalyzed Buchwald-Hartwig amination cycle involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3] A failure at any of these stages will stall the reaction.

Troubleshooting Workflow for Low Conversion:

G start Low / No Conversion Identified cat_check Step 1: Catalyst & Ligand Integrity Check start->cat_check base_check Step 2: Base & Solvent Evaluation cat_check->base_check If catalyst is active sub1 Is the Pd source active? Is the ligand appropriate for the substrate? Is the Pd/Ligand ratio correct? cat_check->sub1 sm_check Step 3: Starting Material Quality base_check->sm_check If base/solvent are appropriate sub2 Is the base strong enough? Is the base soluble? Is the solvent anhydrous and degassed? base_check->sub2 temp_check Step 4: Temperature & Time Optimization sm_check->temp_check If materials are pure sub3 Are the aryl halide and piperazine pure? Is the Boc-piperazine stable? sm_check->sub3 result Improved Conversion temp_check->result sub4 Is the temperature high enough for oxidative addition? Has the reaction run long enough? temp_check->sub4

1. Catalyst and Ligand System: The heart of the reaction is the palladium-ligand complex. An inactive catalyst is a primary suspect.

  • Expertise & Experience: The choice of ligand is critical and depends heavily on the nature of the aryl halide.[4][5] For less reactive aryl chlorides, bulky, electron-rich biarylphosphine ligands are often necessary to promote the difficult oxidative addition step.[6] Using a simple ligand like P(o-tol)3 might be sufficient for an aryl bromide but will likely fail with an aryl chloride.[4] Pre-catalysts, which are air-stable and form the active Pd(0) species in situ, often give more reproducible results than using separate Pd sources like Pd(OAc)2 or Pd2(dba)3.[7][8]

  • Trustworthiness (Self-Validating Protocol):

    • Action: Switch to a more robust, modern ligand system. For a challenging aryl chloride, consider a sterically hindered biarylphosphine ligand.

    • Protocol: Screen a set of reliable ligands. A good starting point is comparing a first-generation ligand with a more advanced one.

Table 1: Ligand Selection Guide for Aryl Halides

Aryl Halide TypeReactivityRecommended Ligand ClassSpecific ExamplesRationale
Aryl IodideHighStandard PhosphinesP(tBu)3, BINAPOxidative addition is facile; less demanding ligand required.[2][3]
Aryl BromideMediumBiarylphosphinesRuPhos, XantphosGood balance of activity and stability.[9][10][11]
Aryl ChlorideLowBulky, Electron-Rich BiarylphosphinesXPhos, tBuBrettPhosPromotes the challenging oxidative addition step.[6][12]
Aryl TosylateMediumBiarylphosphinesCyPF-tBuGood leaving group, requires effective ligand.[4]

2. Base Selection: The base's role is to deprotonate the piperazine-palladium complex to form the key intermediate prior to reductive elimination.[1]

  • Expertise & Experience: The base must be strong enough to deprotonate the coordinated amine but not so harsh that it degrades starting materials or the Boc protecting group.[7] Sodium tert-butoxide (NaOtBu) is a common choice, but its high basicity can be problematic.[5] Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are milder alternatives that can be effective, especially for sensitive substrates.[6][9] Base solubility is also crucial; an insoluble base can lead to poor reaction rates.[5]

  • Trustworthiness (Self-Validating Protocol):

    • Action: If using a strong base like NaOtBu with no success, try a milder base like Cs2CO3 or K3PO4, or vice-versa if the issue is suspected to be insufficient basicity.

    • Protocol: Run parallel reactions with different bases. Ensure the base is finely powdered and dry.

3. Solvent and Atmosphere: The Buchwald-Hartwig reaction is highly sensitive to oxygen and water.[10][13]

  • Expertise & Experience: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), while water can hydrolyze the base and interfere with the catalytic cycle. Aprotic, non-polar solvents like toluene or dioxane are standard.[6][9] It is imperative to use anhydrous solvents and to thoroughly degas the reaction mixture.

  • Trustworthiness (Self-Validating Protocol):

    • Action: Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent.

    • Protocol: Degas the solvent and reaction mixture by subjecting it to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). A simple method is to bubble argon through the solvent for 20-30 minutes before adding the catalyst.

Section 2: Common Side Reactions and Impurities

Even when the reaction proceeds, the formation of undesired byproducts can significantly lower the yield and complicate purification.

Question 2: My reaction is consuming the aryl halide, but I'm seeing a significant amount of a dehalogenated arene byproduct. What's causing this and how can I prevent it?

Answer:

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[3][6] It can arise from several pathways, often competing with the desired C-N bond formation.

Mechanism of Hydrodehalogenation: One potential pathway involves a β-hydride elimination from the palladium amide intermediate, which is a known side reaction that competes with reductive elimination.[3]

Troubleshooting Hydrodehalogenation:

G start Dehalogenation Observed ligand_mod Modify Ligand System start->ligand_mod base_mod Adjust Base ligand_mod->base_mod Rationale: Bulky ligands favor reductive elimination temp_mod Lower Temperature base_mod->temp_mod Rationale: Weaker bases can suppress side reactions result Minimized Dehalogenation temp_mod->result Rationale: Reduce rate of competing pathways

  • Expertise & Experience: The choice of ligand can heavily influence the relative rates of reductive elimination (product formation) versus side reactions. Bulky, electron-rich ligands often accelerate reductive elimination, outcompeting the dehalogenation pathway.[6] The strength and nature of the base can also play a role.

  • Trustworthiness (Self-Validating Protocol):

    • Action 1: Change the Ligand. Switch to a bulkier biarylphosphine ligand like XPhos or RuPhos. These ligands create a more sterically crowded environment around the palladium center, which can favor the C-N bond-forming reductive elimination over other pathways.[6][11]

    • Action 2: Lower the Temperature. Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress dehalogenation.[8]

    • Action 3: Screen Different Bases. Sometimes, a weaker base like K3PO4 can reduce the incidence of dehalogenation compared to strong alkoxide bases.[6]

Question 3: I am trying to perform a mono-arylation, but I'm getting a significant amount of the N,N'-bis-arylated piperazine. How can I improve selectivity?

Answer:

The formation of a bis-arylated byproduct is a direct consequence of the piperazine having two reactive secondary amine sites.[6][8] While using a mono-Boc-protected piperazine is the correct strategy to prevent this, double arylation can still occur if the Boc group is unintentionally cleaved or if the reaction conditions are too harsh. More commonly, if starting with unprotected piperazine, this is the expected outcome unless stoichiometry is carefully controlled.

Strategies to Ensure Mono-arylation:

  • Confirm Boc-Group Integrity: Ensure your N-Boc-piperazine starting material is pure and has not degraded. The Boc group can be sensitive to very strong bases or high temperatures.[7] If you suspect cleavage, re-purify your starting material or re-synthesize it.[14]

  • Control Stoichiometry (if using unprotected piperazine):

    • Expertise & Experience: While using Boc-protection is preferred, if you must use unprotected piperazine, using a large excess of the piperazine relative to the aryl halide can statistically favor mono-arylation.[6]

    • Trustworthiness (Self-Validating Protocol):

      • Action: Use a 3-5 fold excess of piperazine.

      • Protocol: Add the aryl halide slowly (e.g., via syringe pump) to the reaction mixture containing the piperazine and catalyst. This maintains a high concentration of piperazine relative to the electrophile, favoring the initial coupling and reducing the chance of the mono-arylated product reacting a second time.[6]

Section 3: Substrate-Specific Challenges

Not all coupling partners are created equal. Steric hindrance and electronic effects can pose significant hurdles.

Question 4: My reaction with a sterically hindered aryl halide (e.g., ortho-substituted) is failing. What adjustments are necessary?

Answer:

Sterically hindered substrates present a major challenge, primarily to the oxidative addition step of the catalytic cycle.[15] The bulky substituents near the halide impede the approach of the palladium catalyst.

Overcoming Steric Hindrance:

  • Expertise & Experience: This is a scenario where advanced catalyst systems are not just beneficial, but often essential. You need a ligand that is both highly active and sterically demanding itself to force the interaction.

  • Trustworthiness (Self-Validating Protocol):

    • Action 1: Employ a Specialized Ligand. Use ligands specifically designed for hindered substrates. Biarylphosphine ligands with bulky substituents (e.g., tBuBrettPhos, XPhos) are excellent candidates.[12][16] These ligands form highly active, low-coordinate Pd(0) species that are better able to access the crowded reaction site.

    • Action 2: Increase Reaction Temperature. The activation barrier for oxidative addition is higher for hindered substrates. Cautiously increasing the reaction temperature can provide the necessary energy to overcome this barrier. Monitor for decomposition.[5]

Table 2: Catalyst System Recommendations for Hindered Substrates

Substrate ChallengeRecommended LigandPalladium SourceTypical BaseRationale
ortho-Substituted Aryl BromideXPhos, RuPhosPd2(dba)3 or G3/G4 PrecatalystNaOtBu, K3PO4Bulky ligand facilitates oxidative addition and reductive elimination.[11][16]
ortho,ortho'-Disubstituted Aryl ChloridetBuBrettPhos[(tBuBrettPhos)Pd(allyl)]OTfLHMDS, KOtBuExtremely active catalyst system required for this highly challenging transformation.[12]
Bulky N-substituent on PiperazineJosiphos-type ligandsPd(OAc)2Cs2CO3Can help accommodate steric bulk on the amine partner.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This protocol is a starting point and should be optimized for specific substrates.[10]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the aryl halide, N-Boc-piperazine, base, palladium source, and ligand.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Benzo[b]thiophen-3-yl-piperidine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the quest for novel ligands with precise activity at monoamine transporters—namely the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is a continuous endeavor. The 4-aryl-piperidine scaffold has emerged as a versatile template for designing such ligands. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising, yet less explored, subclass: 4-benzo[b]thiophen-3-yl-piperidine analogs. We will delve into the rationale behind their design, hypothesize their SAR based on established principles from related chemical series, and provide detailed experimental protocols for their evaluation, thereby offering a framework for the rational design of novel central nervous system (CNS) agents.

The 4-Aryl-Piperidine Scaffold: A Privileged Structure for Monoamine Transporter Inhibition

The 4-aryl-piperidine motif is a cornerstone in the development of monoamine reuptake inhibitors. The core structure, consisting of a piperidine ring with an aromatic substituent at the 4-position, provides a rigid framework that can be systematically modified to achieve desired potency and selectivity for DAT, SERT, and NET. The nitrogen atom of the piperidine ring is a key interaction point, and its substitution pattern profoundly influences the pharmacological profile of the compounds.

Benzo[b]thiophene as a Phenyl Bioisostere: Rationale and Potential Advantages

In many successful 4-aryl-piperidine based monoamine transporter inhibitors, the aryl group is a simple phenyl or a substituted phenyl ring. The strategic replacement of this phenyl ring with a benzo[b]thiophene moiety represents a classic example of bioisosterism.[1] A bioisosteric replacement involves substituting one atom or group of atoms with another that produces a molecule with similar biological activity.[1] The rationale for this substitution is multi-faceted:

  • Altered Electronic and Lipophilic Properties: The sulfur atom in the thiophene ring of benzo[b]thiophene introduces unique electronic properties and can alter the overall lipophilicity of the molecule compared to a phenyl analog. This can lead to different binding interactions with the transporter proteins.

  • Metabolic Stability: The benzo[b]thiophene ring system may offer a different metabolic profile compared to a phenyl ring, potentially leading to improved pharmacokinetic properties.

  • Novel Intellectual Property: The exploration of less common scaffolds like benzo[b]thiophene can open up new avenues for patentable chemical matter.

  • Potential for Enhanced Selectivity: The distinct shape and electronic nature of the benzo[b]thiophene ring could be exploited to achieve higher selectivity for one monoamine transporter over the others.

Deciphering the Structure-Activity Relationship of this compound Analogs

While specific, comprehensive SAR studies on a wide range of this compound analogs are not abundantly available in the public domain, we can extrapolate and hypothesize the key SAR trends based on extensive research on related 4-aryl-piperidine series. The following sections outline the critical structural features and their likely impact on activity at DAT, SERT, and NET.

The Piperidine Nitrogen (N1-Position)

The substituent on the piperidine nitrogen is a crucial determinant of both potency and selectivity.

  • N-Methyl vs. N-H: In many piperidine-based monoamine transporter inhibitors, an N-methyl group is optimal for DAT affinity. Removal of the methyl group (N-H) often leads to a decrease in DAT potency but can enhance SERT and NET activity.[2]

  • Larger N-Alkyl and N-Arylalkyl Substituents: Increasing the size of the N-alkyl substituent can have varied effects. In some series, larger groups are well-tolerated and can even enhance potency, while in others, they lead to a significant loss of activity. N-arylalkyl substituents can introduce additional binding interactions and modulate the overall pharmacological profile.

The Benzo[b]thiophene Moiety (4-Position)

The positioning and substitution of the benzo[b]thiophene ring are critical for high-affinity binding.

  • Point of Attachment: The attachment of the piperidine ring to the 3-position of the benzo[b]thiophene is a key structural feature. Isomeric analogs with attachment at other positions of the benzo[b]thiophene ring are likely to have significantly different binding affinities and selectivities.

  • Substitution on the Benzo[b]thiophene Ring: The introduction of substituents on the benzene ring portion of the benzo[b]thiophene scaffold is a common strategy to fine-tune the electronic and steric properties of the molecule.

    • Electron-Withdrawing Groups (e.g., Halogens, CF3): These groups can influence the electrostatic interactions with the transporter binding pocket and may enhance potency.

    • Electron-Donating Groups (e.g., Methoxy, Methyl): These groups can also modulate binding affinity, and their optimal position would need to be determined empirically.

Stereochemistry

For chiral centers within the piperidine ring or its substituents, stereochemistry is expected to play a significant role in determining the affinity and selectivity for the monoamine transporters. Different stereoisomers of 3,4-disubstituted piperidines have been shown to exhibit varying degrees of selectivity for DAT, SERT, and NET.[2]

Comparative Analysis with Other 4-Aryl-Piperidine Analogs

To provide context for the potential of this compound analogs, the following table summarizes the monoamine transporter binding affinities of some representative 4-aryl-piperidine derivatives from the literature. This data highlights how modifications to the aryl group and other parts of the scaffold can impact potency and selectivity.

Compound ID4-Aryl GroupN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
(-)-6 2-Naphthyl-CH3217.6-[2]
14 2-Naphthyl-CH3---[2]
JJC8-091 Bis(4-fluorophenyl)methylsulfinylethyl-230>10,000-[3]
JJC8-088 Bis(4-fluorophenyl)methylsulfinylethyl-2.64885-[3]

Note: A comprehensive table with a wider range of analogs would be beneficial for a complete SAR analysis. The data presented here is illustrative.

Experimental Protocols for Evaluating this compound Analogs

To empirically determine the SAR of this novel series of compounds, standardized in vitro assays are essential. The following are detailed protocols for radioligand binding and neurotransmitter uptake assays.

Radioligand Binding Assays

These assays measure the affinity of a test compound for a specific transporter by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT (hDAT), hSERT, or hNET (e.g., HEK293 cells).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [³H]GBR 12935

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

    • For hNET: [³H]Nisoxetine or [³H]Mazindol

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known potent inhibitor for each transporter, such as 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, and 10 µM desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • Test compound at various concentrations (typically a 10-point concentration-response curve).

    • Radioligand at a concentration near its Kd value.

    • Cell membrane preparation (protein concentration optimized for each transporter).

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plates at an appropriate temperature and duration to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound Wells) prepare_reagents->setup_plate add_membranes Add Cell Membranes setup_plate->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC50 value of a test compound for inhibiting dopamine, serotonin, or norepinephrine uptake.

Materials:

  • Cells stably expressing hDAT, hSERT, or hNET, cultured in appropriate plates (e.g., 24- or 96-well plates).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Test compounds at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Uptake_Assay_Workflow start Start plate_cells Plate Transfected Cells start->plate_cells pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate initiate_uptake Add Radiolabeled Neurotransmitter pre_incubate->initiate_uptake incubate_uptake Incubate at 37°C initiate_uptake->incubate_uptake terminate_uptake Terminate Uptake & Wash incubate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells quantify Scintillation Counting lyse_cells->quantify analyze Data Analysis (IC50 Determination) quantify->analyze end End analyze->end

Caption: Workflow for a neurotransmitter uptake assay.

Conclusion

The this compound scaffold holds significant promise for the development of novel monoamine transporter ligands. By leveraging the principles of bioisosterism and building upon the extensive knowledge of the SAR of 4-aryl-piperidines, researchers can rationally design and synthesize new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel compounds, paving the way for the discovery of the next generation of CNS therapeutics.

References

A Senior Application Scientist's Guide to the In Vivo Evaluation of Antiseizure and Antinociceptive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: Bridging Preclinical Models and Clinical Realities

The journey of a novel antiseizure or antinociceptive agent from bench to bedside is paved with rigorous preclinical evaluation. In vivo models are the cornerstone of this process, providing the first critical insights into a compound's potential efficacy and safety profile within a complex biological system.[1][2] While no single model can perfectly replicate the human condition, a carefully selected battery of tests allows us to characterize a drug's mechanism of action, predict its therapeutic window, and identify potential liabilities.[2] This guide provides an in-depth comparison of validated, field-proven in vivo models, explaining the causality behind experimental choices and presenting the data necessary for informed decision-making in drug development.

Part I: In Vivo Evaluation of Antiseizure Agents

The primary goal of antiseizure drug (ASD) discovery is to identify compounds that can suppress or prevent seizure activity.[3] Preclinical screening relies on a tiered approach, beginning with simple, high-throughput acute models and progressing to more complex chronic models for promising candidates.

Core Acute Seizure Models: The First Line of Screening

Three rodent models have been historically validated for their significant predictive value for clinical efficacy: the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6-Hz Psychomotor Seizure test.[3][4]

The MES test is a benchmark model for identifying drugs effective against generalized tonic-clonic seizures.[5][6][7] It assesses a compound's ability to prevent the spread of a seizure after a maximal neuronal stimulus.[5][7]

  • Scientific Rationale: A supramaximal electrical stimulus is applied via corneal electrodes, inducing a characteristic tonic hindlimb extension (THLE).[5][6][7] The endpoint is straightforward: the abolition of the THLE phase indicates that the drug has successfully prevented the propagation of the seizure discharge from the brainstem.[5][7] This model is highly predictive for drugs that act by blocking voltage-gated sodium channels, a common mechanism for many established ASDs like phenytoin and carbamazepine.

The PTZ test is considered a model for generalized absence (petit mal) and myoclonic seizures.[6][8] It is particularly sensitive to compounds that enhance GABAergic neurotransmission.

  • Scientific Rationale: Pentylenetetrazole is a GABA-A receptor antagonist.[8][9] When administered systemically, it induces a predictable sequence of seizure behaviors, culminating in generalized clonic and tonic-clonic seizures.[9][10] A test compound's efficacy is measured by its ability to increase the latency to, or completely prevent, the onset of these seizures.[8] This model helped identify the clinical utility of drugs like benzodiazepines and valproate.

This model is invaluable for identifying agents that may be effective against therapy-resistant focal seizures, a significant unmet medical need.[11][12] Unlike MES and PTZ, it is less sensitive to standard sodium channel blockers like phenytoin, allowing for the discovery of novel mechanisms.[13][14]

  • Scientific Rationale: A low-frequency (6 Hz), long-duration electrical stimulus is delivered via corneal electrodes.[12] This induces a psychomotor seizure characterized by behaviors like locomotor agitation, rearing, and forelimb clonus.[11] The model's key feature is its ability to be tuned by current intensity; higher currents (e.g., 44 mA) create a more pharmacoresistant seizure, identifying broadly active compounds like levetiracetam and valproic acid.[13][14]

Workflow & Data Interpretation

A typical screening cascade begins with these acute models to establish a profile of activity. The results are often expressed as the median effective dose (ED50), the dose required to protect 50% of the animals.

Screening Cascade for Antiseizure Agents

G cluster_0 Primary Screening (High Throughput) cluster_1 Secondary Screening (Pharmacoresistance) cluster_2 Side Effect Profiling cluster_3 Advanced Characterization MES MES Test (Tonic-Clonic Seizures) SixHz 6-Hz Test (32/44 mA) (Therapy-Resistant Focal) MES->SixHz Active Compounds PTZ PTZ Test (Absence/Myoclonic) PTZ->SixHz Active Compounds Rotarod Rotarod Test (Motor Impairment) SixHz->Rotarod Kindling Kindling Models (Chronic Epilepsy) Rotarod->Kindling Favorable Profile Compound Library Compound Library Compound Library->MES Compound Library->PTZ G cluster_0 Periphery cluster_1 Spinal Cord cluster_2 Brain Stimulus Noxious Stimulus (Heat, Chemical, Mechanical) Nociceptor Nociceptor Activation (e.g., TRPV1, TRPA1) Stimulus->Nociceptor DorsalHorn Dorsal Horn (Signal Transmission & Modulation) Nociceptor->DorsalHorn 1st Order Neuron CentralSens Central Sensitization (Chronic Pain State) DorsalHorn->CentralSens Brain Thalamus / Cortex (Pain Perception) DorsalHorn->Brain 2nd Order Neuron Descending Descending Modulation (Inhibition/Facilitation) Brain->Descending Descending->DorsalHorn

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Anticonvulsant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant therapies is a continuous endeavor, driven by the need to improve seizure control and reduce the treatment gap for the millions of people worldwide affected by epilepsy.[1] A critical step in this journey is the rigorous validation of a new compound's mechanism of action (MoA). Understanding how a drug exerts its effects at a molecular and systemic level is paramount for predicting its efficacy, potential side effects, and patient populations that are most likely to benefit. This guide provides an in-depth comparison of essential experimental approaches for elucidating the MoA of novel anticonvulsant candidates, grounded in scientific integrity and field-proven insights.

The Landscape of Anticonvulsant Mechanisms: A Balancing Act

Epileptic seizures arise from an imbalance between excitatory and inhibitory neurotransmission in the brain.[2][3] Consequently, the majority of current antiepileptic drugs (AEDs) work by either enhancing inhibitory signals, primarily through the gamma-aminobutyric acid (GABA) system, or by dampening excitatory signals, largely mediated by glutamate.[4][5][6] A third major strategy involves the modulation of voltage-gated ion channels to reduce neuronal excitability.[7][8][9]

Novel anticonvulsants often target these established pathways in unique ways or engage entirely new molecular machinery. Validating the MoA therefore requires a multi-pronged approach, progressing from in vitro target engagement to in vivo proof-of-concept.

Core Experimental Workflow for MoA Validation

A robust validation strategy should be designed as a self-validating system, where findings from one experimental level inform and are confirmed by the next.

G Target Identification & Binding Target Identification & Binding Cell-Based Functional Assays Cell-Based Functional Assays Target Identification & Binding->Cell-Based Functional Assays Brain Slice Electrophysiology Brain Slice Electrophysiology Cell-Based Functional Assays->Brain Slice Electrophysiology Acute Seizure Models Acute Seizure Models Brain Slice Electrophysiology->Acute Seizure Models Chronic Epilepsy Models Chronic Epilepsy Models Acute Seizure Models->Chronic Epilepsy Models Neurochemical & Biomarker Analysis Neurochemical & Biomarker Analysis Chronic Epilepsy Models->Neurochemical & Biomarker Analysis

Caption: A streamlined workflow for validating the mechanism of action of novel anticonvulsant compounds.

Part 1: In Vitro and Ex Vivo Characterization - Pinpointing the Molecular Target

The initial phase of MoA validation focuses on identifying the direct molecular target of a novel compound and characterizing its functional consequences in a controlled environment.

Target Identification and Binding Assays

The first crucial step is to determine if the compound directly interacts with a putative target.

  • Radioligand Binding Assays: This classic technique is invaluable for quantifying the affinity and selectivity of a compound for a specific receptor or ion channel. By competing with a radiolabeled ligand, the binding affinity (Ki) of the novel compound can be determined. For instance, to validate a compound's interaction with the SV2A protein, a known target for drugs like levetiracetam, a binding assay using a radiolabeled SV2A ligand would be employed.[10][11] A strong correlation between the binding affinities of a series of related compounds and their anticonvulsant potency provides compelling evidence for target engagement.[12][13]

  • Affinity Chromatography and Mass Spectrometry: For compounds with an unknown target, affinity chromatography can be used to "fish out" its binding partners from brain tissue lysates. The captured proteins are then identified using mass spectrometry.

Cell-Based Functional Assays

Once a target is identified, the next step is to understand the functional consequences of the compound's binding.

  • Patch-Clamp Electrophysiology in Recombinant Cells: This is the gold standard for characterizing the effects of a compound on ion channel function.[14] Cells (e.g., HEK293 or CHO cells) are genetically engineered to express the specific ion channel subunit of interest (e.g., a particular subtype of voltage-gated sodium or calcium channel). The patch-clamp technique allows for precise measurement of the ionic currents flowing through these channels in response to voltage changes and in the presence of the test compound. This allows for the determination of whether the compound is a blocker, opener, or modulator of the channel's gating properties.

  • Fluorescent and Luminescent Assays: High-throughput screening (HTS) compatible assays are essential for early-stage drug discovery. These can include:

    • Membrane Potential Dyes: These dyes change their fluorescence intensity in response to changes in the cell's membrane potential, providing an indirect measure of ion channel activity.

    • Calcium Imaging: For compounds targeting calcium channels or receptors that modulate intracellular calcium, fluorescent calcium indicators can be used to visualize and quantify changes in intracellular calcium concentration.[15]

    • Reporter Gene Assays: For compounds that modulate receptor signaling pathways, cells can be engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway of interest.

Brain Slice Electrophysiology

Moving from recombinant systems to a more physiologically relevant context, ex vivo brain slice preparations are invaluable.[1]

  • Field Potential and Patch-Clamp Recordings: Thin slices of brain tissue, typically from the hippocampus or cortex, can be kept viable in vitro for several hours. This allows for the study of synaptic transmission and neuronal excitability in an intact neural circuit. By recording field potentials or using patch-clamp to record from individual neurons, one can assess how a novel compound affects synaptic responses, action potential firing, and network oscillations. For example, a compound that enhances GABAergic inhibition would be expected to increase the amplitude and duration of inhibitory postsynaptic currents (IPSCs).

Part 2: In Vivo Validation - From Seizure Models to Neurochemical Correlates

In vivo studies are essential to confirm that the molecular mechanism identified in vitro translates into anticonvulsant activity in a living organism.

Acute Seizure Models

These models are used for the initial screening of anticonvulsant efficacy and provide clues about the compound's potential clinical utility.[16][17]

  • Maximal Electroshock (MES) Test: This test is a good predictor of efficacy against generalized tonic-clonic seizures.[18][19] An electrical stimulus is delivered to induce a tonic hindlimb extension seizure. A compound's ability to prevent this seizure endpoint suggests it may be effective against this seizure type.[20] Drugs that block voltage-gated sodium channels are typically effective in this model.[4]

  • Pentylenetetrazol (PTZ) Test: The PTZ test is a model for generalized absence and myoclonic seizures.[21][22] PTZ is a GABA-A receptor antagonist that induces clonic seizures. Compounds that are effective in this model often act by enhancing GABAergic neurotransmission or blocking T-type calcium channels.[19][20]

  • 6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant partial seizures. It is particularly useful for identifying compounds with novel mechanisms of action that may be effective in patients who do not respond to traditional AEDs.

Table 1: Comparison of Acute Seizure Models

ModelSeizure Type ModeledPrimary Mechanism DetectedKey AdvantagesKey Limitations
Maximal Electroshock (MES) Generalized Tonic-ClonicSodium Channel BlockadeHigh throughput, good predictivity for generalized seizures.[18]Not sensitive to all anticonvulsant mechanisms.
Pentylenetetrazol (PTZ) Absence, MyoclonicGABAergic Enhancement, T-type Calcium Channel BlockadeComplements MES, identifies different MoAs.May not predict efficacy against partial seizures.
6-Hz Psychomotor Seizure Therapy-Resistant PartialBroad, including novel mechanismsIdentifies compounds for drug-resistant epilepsy.More complex to perform than MES or PTZ.
Chronic Epilepsy Models

While acute models are useful for initial screening, chronic models that more closely mimic the human condition of epilepsy are necessary for more advanced preclinical validation.[22]

  • Kindling Model: This model involves the repeated application of a subconvulsive electrical or chemical stimulus to a specific brain region, typically the amygdala. Over time, this leads to a progressive intensification of the seizure response, eventually resulting in spontaneous seizures. The kindling model is considered a good model of temporal lobe epilepsy and is useful for studying the process of epileptogenesis.[18]

  • Post-Status Epilepticus Models: In these models, a prolonged seizure (status epilepticus) is induced by a chemical convulsant like kainic acid or pilocarpine. Following a latent period, the animals develop spontaneous recurrent seizures. These models are also relevant to temporal lobe epilepsy.

Neurochemical and Biomarker Analysis

To further solidify the MoA, it is important to measure the neurochemical changes induced by the compound in the brain.

  • In Vivo Microdialysis: This technique allows for the sampling of neurotransmitters and other molecules from the extracellular space of the brain in awake, freely moving animals.[23] By implanting a microdialysis probe into a specific brain region, one can measure changes in the levels of GABA, glutamate, and other neurotransmitters following administration of the novel compound.[23]

  • Biomarker Analysis: The identification of biomarkers that are modulated by the compound can provide further evidence for its MoA and may also have translational value for clinical trials.[24] For example, changes in the expression of specific proteins or genes in the brain following treatment can be assessed using techniques like Western blotting or qPCR.

Case Studies: Validating Novel Anticonvulsant Mechanisms

Perampanel: A Non-Competitive AMPA Receptor Antagonist

Perampanel is a first-in-class AED that acts as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[15][25] Its MoA was validated through a series of experiments:

  • In Vitro: Perampanel was shown to inhibit AMPA-mediated increases in intracellular calcium in a concentration-dependent manner in cultured neurons.[15] It demonstrated high selectivity for AMPA receptors over other glutamate receptor subtypes.[26][27]

  • In Vivo: Perampanel was effective in a wide range of animal seizure models, including the MES, PTZ, and kindling models, consistent with a broad spectrum of activity.[15]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_Receptor->Na_Ca_Influx Activates Neuronal_Excitation Neuronal_Excitation Na_Ca_Influx->Neuronal_Excitation Leads to Perampanel Perampanel Perampanel->AMPA_Receptor Blocks (Non-competitively)

Caption: Perampanel's mechanism of action at the glutamatergic synapse.

Cenobamate: A Dual-Mechanism Anticonvulsant

Cenobamate is a newer AED with a unique dual mechanism of action.[28] Its MoA validation involved:

  • In Vitro:

    • Sodium Channel Modulation: Patch-clamp studies revealed that cenobamate preferentially blocks the persistent sodium current (INaP) over the transient sodium current (INaT).[29] This is significant because the persistent sodium current is thought to contribute to the generation of seizures.

    • GABA-A Receptor Modulation: Cenobamate was also shown to be a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site, thereby enhancing inhibitory neurotransmission.[30][31][32]

  • In Vivo: Cenobamate demonstrated broad-spectrum anticonvulsant activity in various animal models.[28] Its efficacy in difficult-to-treat focal seizures in clinical trials supports its potent and unique MoA.[29]

G cluster_0 Neuronal Membrane Persistent_Na_Channel Persistent Na+ Channel GABA_A_Receptor GABA-A Receptor Cl_Influx Cl_Influx GABA_A_Receptor->Cl_Influx Increases Cl- Influx Cenobamate Cenobamate Cenobamate->Persistent_Na_Channel Blocks Cenobamate->GABA_A_Receptor Enhances GABA effect GABA GABA GABA->GABA_A_Receptor Binds Inhibition Inhibition Cl_Influx->Inhibition Leads to

Caption: Cenobamate's dual mechanism of action on sodium channels and GABA-A receptors.

Conclusion

Validating the mechanism of action for a novel anticonvulsant compound is a meticulous and multi-faceted process. It requires a logical progression from in vitro target identification and functional characterization to in vivo efficacy studies in relevant seizure and epilepsy models. By employing a self-validating experimental workflow and integrating data from various levels of investigation, researchers can build a comprehensive and compelling case for a compound's MoA. This not only advances our fundamental understanding of epilepsy but also paves the way for the development of more effective and targeted therapies for patients in need.

References

A Comparative Guide to 4-Substituted Benzo[b]thiophene-2-carboxamidines as Potent and Selective uPA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-substituted benzo[b]thiophene-2-carboxamidines as a promising class of inhibitors for urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer progression and metastasis. This document is intended for researchers, scientists, and drug development professionals actively seeking novel therapeutic agents targeting the uPA system.

The Rationale for Targeting uPA in Oncology

The urokinase-type plasminogen activator (uPA) system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM).[1][2] uPA, a serine protease, converts the inactive zymogen plasminogen into the broad-spectrum protease plasmin.[2] This activation of plasmin triggers a proteolytic cascade that is essential for tissue remodeling in physiological processes like wound healing.[1] However, in the context of malignancy, the uPA system is frequently overexpressed, facilitating tumor cell invasion, migration, and metastasis.[3][4] High levels of uPA in primary tumors are often associated with poor prognosis in various cancers, including breast cancer.[2] Consequently, the development of potent and selective uPA inhibitors represents a compelling therapeutic strategy to impede cancer progression.[5]

Benzo[b]thiophene-2-carboxamidines: A Scaffold for Potent uPA Inhibition

The benzo[b]thiophene-2-carboxamidine scaffold has emerged as a foundational structure for the design of potent and selective uPA inhibitors. The carboxamidine group is a known pharmacophore that can interact with the active site of serine proteases. Research has demonstrated that substitutions at the 4-position of the benzo[b]thiophene ring system can significantly enhance inhibitory potency and selectivity against uPA.[6][7]

Mechanism of Action

4-Substituted benzo[b]thiophene-2-carboxamidines act as competitive inhibitors of uPA.[7] This mode of inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrate, plasminogen. The carboxamidine moiety is believed to interact with the aspartate residue in the S1 pocket of the uPA active site, a common feature for inhibitors of trypsin-like serine proteases. The substituents at the 4-position likely engage in additional interactions with the enzyme surface, contributing to the overall binding affinity and selectivity.

Below is a diagram illustrating the uPA-mediated plasminogen activation cascade and the point of intervention for competitive inhibitors.

uPA_Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation promotes uPA uPA (Urokinase-type Plasminogen Activator) uPA->Plasminogen cleaves Inhibitor 4-Substituted Benzo[b]thiophene -2-carboxamidine Inhibitor Inhibitor->uPA competitively inhibits Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion

Caption: uPA-mediated plasminogen activation and inhibition.

Comparative Efficacy of 4-Substituted Analogues

Experimental data has highlighted a significant increase in potency for 4-substituted benzo[b]thiophene-2-carboxamidines compared to earlier, less potent inhibitors like amiloride. The nature of the substituent at the 4-position plays a crucial role in determining the inhibitory activity.

Compound ID4-Position SubstituentIC50 (µM)Ki (µM)Selectivity vs. tPASelectivity vs. PlasminReference
B428 Iodo0.320.53>300-fold>1000-fold[7]
B623 (E)-2-Phenylvinyl0.070.16>300-fold>1000-fold[7]
Compound 1 Iodo0.32---[6]
Compound 2 Phenylethynyl0.133---[6]
Compound 3 (E)-2-Phenylvinyl0.07---[6]
Amiloride -~7---[7]
4-Chlorophenylguanidine -~6---[7]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; tPA: tissue-type plasminogen activator.

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals key structure-activity relationships:

  • Impact of 4-Substitution: The introduction of a substituent at the 4-position dramatically increases potency. The unsubstituted parent compound is significantly less active.

  • Effect of Substituent Size and Type: The iodo-substituted compounds (B428 and Compound 1) exhibit potent inhibition in the low nanomolar range. However, the introduction of larger, more complex groups like phenylethynyl (Compound 2) and (E)-2-phenylvinyl (B623 and Compound 3) further enhances the inhibitory activity, with the vinyl-substituted compound being the most potent. This suggests that the 4-position can accommodate bulky substituents that likely form favorable interactions with a sub-pocket on the uPA enzyme surface.

  • High Selectivity: A critical feature of these compounds is their high selectivity for uPA over other related serine proteases like tissue-type plasminogen activator (tPA) and plasmin.[7] This selectivity is crucial for minimizing off-target effects in a therapeutic setting.

Experimental Protocols for Efficacy Determination

The evaluation of these uPA inhibitors relies on robust and reproducible in vitro assays. Below is a detailed protocol for a standard chromogenic uPA inhibition assay.

Chromogenic uPA Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of uPA on a synthetic chromogenic substrate.

Materials:

  • Human uPA (high molecular weight)

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8

  • Test compounds (4-substituted benzo[b]thiophene-2-carboxamidines) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer

    • 25 µL of the test compound dilution (or vehicle control - Assay Buffer with DMSO)

    • 25 µL of human uPA solution (pre-diluted in Assay Buffer to a final concentration that gives a linear rate of substrate cleavage over the desired time course).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the chromogenic uPA substrate (pre-warmed to 37°C) to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The following diagram outlines the experimental workflow for evaluating the uPA inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Setup Add Buffer, Compound, and uPA to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare uPA Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 405 nm) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc IC50_Calc Calculate % Inhibition and Determine IC50 Rate_Calc->IC50_Calc

Caption: Experimental workflow for uPA inhibitor screening.

Conclusion and Future Directions

4-Substituted benzo[b]thiophene-2-carboxamidines represent a highly potent and selective class of competitive uPA inhibitors. The structure-activity relationship studies indicate that the 4-position is a key site for modification to enhance inhibitory activity, with larger aromatic substituents leading to increased potency. The high selectivity of these compounds for uPA over other serine proteases makes them attractive candidates for further preclinical and clinical development as anti-cancer agents.

Future research should focus on a more extensive exploration of the chemical space at the 4-position to further optimize potency and pharmacokinetic properties. Additionally, in vivo studies in relevant animal models of cancer are necessary to validate the therapeutic potential of these promising uPA inhibitors.

References

A Senior Application Scientist's Guide to the Cytotoxic Landscape of Piperidine Derivatives in Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Melanoma with a Privileged Scaffold

Malignant melanoma remains one of the most aggressive and treatment-refractory forms of skin cancer.[1] Its propensity for metastasis and the development of resistance to conventional therapies necessitate a continuous search for novel therapeutic agents. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[2][3] Its structural versatility allows for the synthesis of diverse derivatives with a wide array of pharmacological activities, including potent anticancer effects.[4][5] This guide provides a comparative analysis of the cytotoxic performance of various piperidine derivatives against melanoma cell lines, grounded in experimental data and field-proven methodologies. We will explore the causality behind experimental choices, present detailed protocols for key assays, and delve into the molecular mechanisms that underpin the anti-melanoma activity of these promising compounds.

The Experimental Canvas: A Comparative Look at Melanoma Cell Lines

The choice of cell line is a critical first step in any in vitro study, as it dictates the translational relevance of the findings. The cytotoxicity of piperidine derivatives has been assessed across several well-characterized melanoma cell lines, each with unique features.

  • A375 (Human Melanoma): Derived from a malignant melanoma tumor, the A375 cell line is highly tumorigenic and serves as a robust model for investigating melanoma biology.[6] It is genetically well-characterized and is frequently used to screen for potential anticancer agents and study signaling pathways like PI3K/AKT and MAPK/ERK that are crucial to its proliferation.[6]

  • B16-F10 (Murine Melanoma): This is a subclone of the B16 mouse melanoma cell line, specifically selected for its high potential to form lung metastases in vivo.[7] This makes the B16-F10 line an invaluable tool for studying the processes of cancer cell invasion and metastasis and for evaluating compounds that may inhibit these later-stage malignant events.[7][8]

  • SK-MEL-28 (Human Melanoma): This cell line was established from a metastatic site (skin) of a patient with malignant melanoma.[9] It is a widely used line in cancer research and drug sensitivity studies, often employed to test the efficacy of chemotherapeutic agents.[10][11][12]

Comparative Cytotoxicity: A Quantitative Look at Piperidine Derivatives

The central measure of a compound's effectiveness is its cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC50)—the concentration required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. Below is a comparative summary of various piperidine derivatives evaluated against melanoma cell lines.

Derivative ClassSpecific CompoundMelanoma Cell LineIC50 Value (µM)Key Findings & MechanismReference
N-Arylpiperidine-3-carboxamide Compound 54 A3750.03Potent antiproliferative activity by inducing a senescence-like phenotype.[13][14]
N-Arylpiperidine-3-carboxamide Hit Compound 1 A3750.88Moderate activity, induced senescence-like changes without high toxicity to normal cells.[14][15]
Acryloyl Pyridinone Compound 7b A3753.5Induces cell cycle arrest in the G1 phase and inhibits cell migration.[16]
Acryloyl Pyridinone Compound 7c A3754.3Induces cell cycle arrest, primarily in the G1 phase.[16]
Acryloyl Pyridinone Compound 7g Patient-Derived Metastatic Melanoma0.4Potently inhibited proliferation with moderate selectivity over normal fibroblasts.[16]
Natural Alkaloid (Piperine) PiperineA375SM (metastatic)Not specified (growth inhibition shown)Induces apoptosis by modulating MAPK and other signaling pathways.[17]
Cannabidiol (CBD) Derivative Bipiperidinyl CBD (22 )B16-F10~10-20 (estimated from graphs)Enhanced cytotoxicity compared to CBD alone; induces apoptosis.[18]
Cannabidiol (CBD) Derivative Bipiperidinyl CBD (34 )B16-F10~10-20 (estimated from graphs)Enhanced cytotoxicity compared to CBD alone; induces apoptosis.[18]
Adamantylpiperazine Compound 7 MDA-MB-435 (Melanoma)Not specified (viability reduction shown)Induces stronger and more sustained cytotoxic effects; triggers apoptosis and autophagy.[19]

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of piperidine derivatives are not merely a result of non-specific toxicity but are often orchestrated through the modulation of specific cellular signaling pathways that control cell fate.[20][21]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which anticancer agents eliminate tumor cells.[20] Several piperidine derivatives have been shown to initiate this process. For instance, Piperine has been demonstrated to suppress the growth of human melanoma cells by inducing apoptosis.[17] This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the expression of Bax while decreasing Bcl-2, and activating key executioner proteins like caspases.[17][20] Similarly, adamantylpiperazine and bipiperidinyl CBD derivatives trigger cell death in melanoma cells via apoptosis.[18][19]

Modulation of Key Signaling Pathways

The life and death of a cancer cell are governed by a complex network of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, is frequently hyperactivated in melanoma and is a critical driver of cell proliferation.[22] Piperine has been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing this pro-survival signal and promoting apoptosis.[17] The PI3K/Akt pathway is another crucial survival pathway often dysregulated in cancer, and its inhibition is a common strategy for anticancer drug development.[6][20]

Apoptosis_Signaling_Pathway Simplified Apoptosis Pathway Targeted by Piperidine Derivatives cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Piperidine_Derivative Piperidine_Derivative MAPK_Pathway MAPK Pathway (e.g., ERK) Piperidine_Derivative->MAPK_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Piperidine_Derivative->PI3K_Akt_Pathway Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Piperidine_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piperidine_Derivative->Bax Upregulates MAPK_Pathway->Bcl2 Suppresses (Pro-survival signal) PI3K_Akt_Pathway->Bcl2 Suppresses (Pro-survival signal) Mitochondrial_Stress Mitochondrial Stress Bcl2->Mitochondrial_Stress Inhibits Bax->Mitochondrial_Stress Induces Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase_Activation->Apoptosis Mitochondrial_Stress->Caspase_Activation

Caption: Targeted signaling pathways leading to apoptosis in melanoma cells.

Induction of Cellular Senescence

An alternative mechanism to apoptosis is the induction of cellular senescence, a state of irreversible growth arrest. This is an emerging therapeutic strategy to halt cancer progression.[14] N-arylpiperidine-3-carboxamide derivatives were identified through high-throughput screening as potent inducers of a senescence-like phenotype in A375 melanoma cells, effectively stopping their proliferation at very low concentrations.[13][15]

Experimental Corner: Protocols for Cytotoxicity Assessment

The reliability of any cytotoxicity data hinges on the rigorous application of validated experimental protocols. Here, we detail the methodologies for three fundamental assays used to assess the anti-melanoma potential of piperidine derivatives.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Screening Start Start: Select Cell Line Seed_Cells 1. Seed Cells in 96-well plates Start->Seed_Cells Incubate 2. Incubate (24h) for cell adherence Seed_Cells->Incubate Treat 3. Treat with Piperidine Derivative (serial dilutions) Incubate->Treat Incubate_Treat 4. Incubate (24, 48, or 72h) Treat->Incubate_Treat Assay 5. Perform Assay Incubate_Treat->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT Viability LDH LDH Assay (Membrane Integrity) Assay->LDH Necrosis Apoptosis Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis Mechanism Analyze 6. Data Acquisition (Plate Reader/Flow Cytometer) MTT->Analyze LDH->Analyze Apoptosis->Analyze Calculate 7. Calculate % Viability & IC50 Value Analyze->Calculate End End: Compare Potency Calculate->End

Caption: A generalized workflow for assessing compound cytotoxicity.

MTT Assay for Cell Viability
  • Principle: This colorimetric assay is a cornerstone of cytotoxicity testing. It measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[23] In live cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[23][24]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed melanoma cells (e.g., A375, B16-F10) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[25][26]

    • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[10]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[23]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.[26]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
  • Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity (a hallmark of necrosis).[27][28] This assay is often used to differentiate cytotoxic effects from cytostatic (growth-inhibiting) effects.[29]

  • Step-by-Step Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (vehicle-treated cells).[27]

    • Incubation: Incubate for the desired period.

    • Sample Collection: After incubation, centrifuge the plate (e.g., at 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.[26]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]

    • Stop Reaction & Absorbance: Add 50 µL of the stop solution provided in the kit and measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.[28]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis
  • Principle: This flow cytometry-based assay provides detailed insight into the mode of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[29] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[26]

  • Step-by-Step Protocol:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the piperidine derivative for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin, and the reaction should be stopped with complete medium. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the kit manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Conclusion and Future Directions

The evidence strongly supports the piperidine scaffold as a highly promising framework for the development of novel anti-melanoma agents. Synthetic derivatives, such as N-arylpiperidine-3-carboxamides, have demonstrated exceptional potency in the nanomolar range against human melanoma cells by inducing senescence.[13][14] Natural alkaloids like piperine and modified natural products like CBD derivatives further underscore the versatility of this chemical class, showing efficacy through the induction of apoptosis and modulation of critical cancer-related signaling pathways.[17][18]

The comparative data presented here, derived from standardized cytotoxicity assays, provides a valuable resource for researchers in the field. The detailed protocols offer a self-validating system for screening new chemical entities. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their selectivity for cancer cells over normal cells, thereby improving their therapeutic index. Furthermore, promising in vitro candidates must be advanced into preclinical in vivo xenograft models to validate their efficacy and safety in a more complex biological system, bringing us one step closer to developing a new generation of treatments for malignant melanoma.

References

A Comparative Guide to Tyrosinase Inhibition: Piperidine Amides vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical comparison of a promising class of synthetic tyrosinase inhibitors, piperidine amides, against the well-established benchmark, kojic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and experimental evaluation of these compounds, offering a robust framework for their assessment in cosmetic and therapeutic applications.

Introduction: The Rationale for Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that serves as the rate-limiting catalyst in the biosynthesis of melanin. This pigment is crucial for protecting the skin against UV radiation, but its overproduction or uneven distribution leads to common hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for these dermatological conditions.

For decades, kojic acid , a metabolite derived from fungal species, has been the industry and research gold standard for tyrosinase inhibition. Its efficacy is well-documented, but its application is often hampered by issues of instability in formulations and potential for skin irritation.[1][2] This has driven the exploration of novel, more potent, and safer inhibitors. Among the most promising synthetic challengers are piperidine amides , a versatile class of compounds whose structure can be systematically modified to optimize interactions with the tyrosinase active site.[3][4][5] This guide will dissect the scientific evidence comparing these two classes of inhibitors.

The Biochemical Pathway: Understanding Melanogenesis

Effective inhibition begins with a thorough understanding of the target pathway. Melanogenesis is a multi-step process initiated by tyrosinase, which catalyzes two distinct, sequential reactions within the melanosomes of melanocytes.

  • Monophenolase Activity : The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Diphenolase Activity : The oxidation of L-DOPA to the highly reactive L-dopaquinone.

L-dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to polymerize into either black-brown eumelanin or yellow-red pheomelanin. As the gatekeeper of this entire cascade, inhibiting tyrosinase effectively halts melanin production at its source.

Melanogenesis_Pathway cluster_0 Tyrosinase-Catalyzed Steps Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase Activity) Tyrosine->Tyrosinase1 O2 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase Activity) DOPA->Tyrosinase2 O2 Dopaquinone L-Dopaquinone Melanins Eumelanin / Pheomelanin Dopaquinone->Melanins Spontaneous & Enzymatic Rxns Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Lineweaver_Burk Lineweaver-Burk Plots for Inhibition Types cluster_C Competitive cluster_NC Non-competitive cluster_M Mixed y_int_c x_int_c1 x_int_c2 start_c1 start_c1->y_int_c No Inhibitor start_c2 start_c2->y_int_c + Inhibitor y_int_nc1 y_int_nc2 x_int_nc start_nc1 start_nc1->y_int_nc1 start_nc2 start_nc2->y_int_nc2 y_int_m1 y_int_m2 x_int_m1 x_int_m2 start_m1 start_m1->y_int_m1 start_m2 start_m2->y_int_m2 Assay_Workflow start Start plate_setup 1. Prepare 96-Well Plate (Inhibitor, Control, Buffer) start->plate_setup add_enzyme 2. Add Tyrosinase Solution plate_setup->add_enzyme pre_incubate 3. Pre-incubate (25°C, 10 min) add_enzyme->pre_incubate add_substrate 4. Initiate Reaction (Add L-Tyrosine) pre_incubate->add_substrate read_plate 5. Kinetic Reading (OD 475nm over time) add_substrate->read_plate analyze 6. Data Analysis (Calculate V, % Inhibition, IC50) read_plate->analyze end End analyze->end

References

Navigating the Chemical Maze: A Comparative Guide to Theoretical Structure-Activity Studies of Benzodiazepine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system therapeutics, benzodiazepines remain a cornerstone for managing anxiety, insomnia, seizures, and muscle spasms. Their efficacy is intrinsically linked to their chemical structure, a relationship that has been extensively explored through theoretical structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the predominant computational methodologies used to elucidate the SAR of benzodiazepine analogues, offering a critical analysis of their principles, applications, and predictive power. By understanding the nuances of these theoretical approaches, researchers can more effectively design and identify novel benzodiazepine derivatives with enhanced therapeutic profiles.

The Foundation: Understanding Benzodiazepine Action

Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] These drugs bind to a specific site on the receptor, known as the benzodiazepine binding site, which is located at the interface between the α and γ subunits.[2] This binding event enhances the affinity of the receptor for its endogenous ligand, GABA, leading to an increased frequency of chloride ion channel opening, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.[2] The diverse pharmacological effects of benzodiazepines, including anxiolytic, sedative-hypnotic, anticonvulsant, and myorelaxant properties, are mediated by their interactions with different GABA-A receptor subtypes, which are characterized by the presence of different α subunits (α1, α2, α3, α5).[3]

Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Descriptors of Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4][5] For benzodiazepine analogues, QSAR studies have been instrumental in identifying the key molecular features that govern their binding affinity for the GABA-A receptor.[6][7]

The QSAR Workflow: A Step-by-Step Protocol

A typical QSAR study for benzodiazepine analogues involves the following key steps:

  • Data Set Selection: A diverse set of benzodiazepine analogues with experimentally determined biological activities (e.g., binding affinities, IC50 values) is compiled.[8] This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive ability.[6]

  • Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors.[9]

  • Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity.[10]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.[8] A statistically robust model should have a high correlation coefficient (R²) and a low root mean square error (RMSE).[6]

G cluster_0 QSAR Workflow Data Set Selection Data Set Selection Descriptor Calculation Descriptor Calculation Data Set Selection->Descriptor Calculation Diverse Analogues Model Development Model Development Descriptor Calculation->Model Development Numerical Representation Model Validation Model Validation Model Development->Model Validation Mathematical Equation Predictive Model Predictive Model Model Validation->Predictive Model Statistical Assessment

Comparative Analysis of QSAR Models for Benzodiazepines

Different QSAR studies on benzodiazepine analogues have highlighted the importance of various molecular descriptors in determining their binding affinity.

QSAR Model ReferenceKey Descriptors IdentifiedModel Performance (R²)
Waters et al. (2018)[6]H-bond acceptors, aromatic rings, hydrophobic groupsTraining set: 0.90, Test set: 0.86
Loza-Mejía et al. (2021)[3]Physicochemical, topological, electronic, and steric propertiesTraining set: 0.75, Test set: 0.66
Thakur et al. (2010)[9]Graph theoretical indices, physicochemical propertiesMultivariate models with R > 0.50

These studies collectively demonstrate that a combination of steric, electronic, and hydrophobic features are crucial for the interaction of benzodiazepines with the GABA-A receptor. The predictive power of these models allows for the virtual screening of large compound libraries to identify novel benzodiazepine analogues with desired activities.[5]

Molecular Docking: Visualizing the Ligand-Receptor Tango

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] For benzodiazepine analogues, docking studies provide invaluable insights into their binding modes within the GABA-A receptor's benzodiazepine binding site.[12][13]

The Molecular Docking Workflow: A Step-by-Step Protocol

A typical molecular docking study for benzodiazepine analogues follows these steps:

  • Receptor and Ligand Preparation: The 3D structure of the GABA-A receptor is obtained from a protein database (e.g., PDB) or generated through homology modeling. The structures of the benzodiazepine analogues are built and optimized.[14]

  • Binding Site Definition: The benzodiazepine binding site at the α/γ subunit interface of the GABA-A receptor is defined.[15]

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on their predicted binding affinity.[11]

  • Pose Analysis and Validation: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor.[14] The docking protocol is often validated by its ability to reproduce the known binding mode of a co-crystallized ligand.

G cluster_0 Molecular Docking Workflow Receptor & Ligand Prep Receptor & Ligand Prep Binding Site Definition Binding Site Definition Receptor & Ligand Prep->Binding Site Definition 3D Structures Docking Simulation Docking Simulation Binding Site Definition->Docking Simulation α/γ Interface Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Scoring Functions Validated Binding Mode Validated Binding Mode Pose Analysis->Validated Binding Mode Key Interactions

Insights from Docking Studies of Benzodiazepine Analogues

Molecular docking studies have revealed that different benzodiazepine analogues can adopt distinct binding modes within the GABA-A receptor.[15] For instance, the orientation of the C5-phenyl substituent has been shown to be a critical determinant of binding affinity.[11] Furthermore, these studies have identified key amino acid residues within the binding pocket that are crucial for ligand recognition and subtype selectivity.[12]

Pharmacophore Modeling: Identifying the Essential Chemical Features

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[16] Pharmacophore modeling for benzodiazepine analogues aims to define the key chemical features required for binding to the GABA-A receptor.[17][18]

The Pharmacophore Modeling Workflow: A Step-by-Step Protocol

Pharmacophore models for benzodiazepine analogues can be generated using the following steps:

  • Training Set Selection: A set of active benzodiazepine analogues with known binding affinities is selected.[17]

  • Feature Identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, are identified among the active compounds.[6]

  • Pharmacophore Model Generation: A 3D arrangement of these features is generated that is common to all active molecules. This can be done based on the ligands themselves (ligand-based) or on the structure of the receptor's binding site (structure-based).[19]

  • Model Validation and Screening: The pharmacophore model is validated by its ability to distinguish between active and inactive compounds. It can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.[17]

G cluster_0 Pharmacophore Modeling Workflow Training Set Selection Training Set Selection Feature Identification Feature Identification Training Set Selection->Feature Identification Active Analogues Model Generation Model Generation Feature Identification->Model Generation Common Features Validation & Screening Validation & Screening Model Generation->Validation & Screening 3D Arrangement Novel Hit Identification Novel Hit Identification Validation & Screening->Novel Hit Identification Database Search

The Benzodiazepine Pharmacophore

Pharmacophore models for benzodiazepine binding to the GABA-A receptor typically include features such as:

  • Two hydrogen bond acceptors.

  • Two aromatic rings.

  • A hydrophobic group.[6]

These models have been successfully used to identify novel, non-benzodiazepine scaffolds that can bind to the benzodiazepine site, opening up new avenues for drug discovery.[17]

A Comparative Overview of Theoretical Approaches

FeatureQSARMolecular DockingPharmacophore Modeling
Primary Goal Predict biological activity based on molecular descriptors.[5]Predict the binding mode and affinity of a ligand to a receptor.[11]Identify the essential chemical features for biological activity.[16]
Input Data A series of analogues with known activities.[8]3D structures of the receptor and ligand(s).[14]A set of active molecules (ligand-based) or a receptor structure (structure-based).[17][19]
Output A mathematical equation correlating structure and activity.[10]A ranked list of binding poses with their scores.[11]A 3D arrangement of chemical features.[18]
Key Strength High-throughput screening and prediction of activity for novel compounds.[5]Provides a detailed visualization of ligand-receptor interactions.[12]Useful for scaffold hopping and identifying novel chemical entities.[17]
Limitation Applicable only to congeneric series of compounds; does not provide a 3D interaction model.Accuracy depends on the quality of the receptor structure and the scoring function.Can be overly simplistic and may miss important interactions.

Conclusion: An Integrated Approach for Rational Drug Design

The theoretical structure-activity studies of benzodiazepine analogues, encompassing QSAR, molecular docking, and pharmacophore modeling, provide a powerful toolkit for modern drug discovery. While each method has its own strengths and limitations, their synergistic application offers a comprehensive understanding of the molecular determinants of benzodiazepine activity. QSAR models can rapidly screen large virtual libraries, molecular docking can refine the binding hypotheses for the most promising candidates, and pharmacophore models can guide the design of entirely new chemical scaffolds. By leveraging these computational approaches, researchers can accelerate the discovery and development of next-generation benzodiazepine analogues with improved efficacy, selectivity, and safety profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Benzo[B]thiophen-3-YL-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Benzo[B]thiophen-3-YL-piperidine, a heterocyclic compound whose handling requires a thorough understanding of its chemical nature and the associated regulatory landscape. Our objective is to empower you with the knowledge to manage this process not just as a requirement, but as an integral part of rigorous scientific practice.

Hazard Profile and Chemical Assessment: The "Why" Behind the Protocol

This compound is a molecule that combines the structural features of benzothiophene and piperidine. This composition dictates its hazard profile and, consequently, its disposal requirements.

  • Piperidine Moiety: Piperidine itself is a flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Its vapors can form explosive mixtures in the air.[4][5] Therefore, any derivative, including our target compound, must be presumed to share some of these hazardous characteristics.

  • Benzothiophene Moiety: Benzothiophene and its derivatives are recognized as environmental hazards, particularly toxic to aquatic life.[6][7] Combustion may produce toxic oxides of sulfur and nitrogen.[8][9]

  • Overall Profile: The Safety Data Sheet (SDS) for this compound confirms that the material should be handled with care.[10][11] While specific toxicity data may be limited, the structural alerts from its constituent parts necessitate treating it as hazardous waste.

This assessment is the foundational step. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's legal responsibility to determine if their waste is hazardous.[12][13] Given the properties of its parent structures, this compound waste must be managed as hazardous.

Pre-Disposal Planning: Segregation and Containment

Effective disposal begins long before the waste container is full. Proper planning prevents dangerous chemical reactions and ensures regulatory compliance.

Waste Segregation

Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It is particularly crucial to segregate it from:

  • Strong Oxidizing Agents & Acids: The piperidine moiety can react violently with strong acids and oxidizers.[4]

  • Incompatible Solvents: Avoid mixing with chlorinated solvents or other reactive waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.

Selecting the Right Waste Container
  • Primary Container: Collect liquid waste containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene). The container must have a tightly sealing cap.[6]

  • Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and absorbent materials should be collected in a separate, clearly labeled, leak-proof container, such as a designated hazardous waste bag or a drum.[14]

The following diagram outlines the initial decision-making process for waste characterization and segregation.

start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid liquid_container Use dedicated, sealed liquid waste container (e.g., glass). is_solid->liquid_container Liquid solid_container Use designated solid waste container (e.g., labeled bag/drum). is_solid->solid_container Solid (PPE, contaminated labware) check_compat Check for compatibility with other collected waste. liquid_container->check_compat label_waste Label container with 'Hazardous Waste' and full chemical name. solid_container->label_waste segregate Segregate from incompatible materials (acids, oxidizers). check_compat->segregate Incompatible check_compat->label_waste Compatible segregate->label_waste

Caption: Decision workflow for waste characterization and segregation.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for safety and compliance.[15][16]

Step 1: Wear Appropriate PPE Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (consult a glove compatibility chart for the specific solvents in use).[6] All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood.[14]

Step 2: Waste Collection

  • Liquid Waste: Carefully transfer the waste solution into the designated hazardous waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]

  • Solid Waste: Place all contaminated disposables (e.g., gloves, pipette tips, absorbent pads) directly into the solid hazardous waste container.[14]

Step 3: Labeling the Container Proper labeling is a critical OSHA and EPA requirement.[18][19] The label on your waste container must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • A list of all other components in the container (e.g., solvents like methanol, dichloromethane).

  • An approximate percentage of each component.

  • The relevant hazard characteristics (e.g., Toxic, Flammable).

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat sources, open flames, and incompatible chemicals.[6][17]

  • Within a secondary containment bin to capture any potential leaks.

Step 5: Arranging for Final Disposal Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][18] Provide them with a complete and accurate description of the waste. The final disposal method will be determined by the contractor but is typically high-temperature incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][14]

The following diagram illustrates the operational workflow for waste collection and storage.

start Begin Waste Collection ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect 2. Transfer Waste to Designated Container (<90% full) ppe->collect labeling 3. Securely Cap and Label Container (Contents, Hazards, Date) collect->labeling storage 4. Store in Secondary Containment in Satellite Accumulation Area labeling->storage contact_ehs 5. Schedule Pickup with EHS or Licensed Contractor storage->contact_ehs end Disposal Process Complete contact_ehs->end

Caption: Operational workflow for hazardous waste collection and storage.

Spill Management

Accidents happen, and preparedness is key. In the event of a spill, follow these procedures:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is in a flammable solvent, immediately remove all sources of ignition.[4]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or dry earth to contain the spill. Do not use combustible materials like paper towels.[4][14]

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[14]

For large spills, contact your institution's emergency response team immediately.[15]

Summary of Key Disposal Parameters

ParameterGuidelineRationale & Sources
Waste Classification Hazardous WasteBased on structural alerts from piperidine (flammable, toxic, corrosive) and benzothiophene (aquatic toxicity).[1][5][6][7]
Disposal Method Licensed Chemical Destruction / IncinerationEnsures complete destruction and neutralization of hazardous components.[3][10]
Container Type Labeled, sealed, chemically compatible container (e.g., glass).Prevents leaks, reactions, and ensures proper identification for disposal contractor.[6]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsRisk of violent reaction due to the piperidine moiety.[4]
Storage Location Designated Satellite Accumulation Area with secondary containment.Complies with EPA/OSHA regulations and minimizes risk of spills and exposure.[6][17]
Spill Cleanup Inert, non-combustible absorbent material (e.g., vermiculite, sand).Safely contains the spill without reacting or creating a fire hazard.[4][14]

By adhering to these scientifically grounded and regulation-compliant procedures, you safeguard yourself, your colleagues, and the environment. This commitment to responsible chemical management is a hallmark of excellence in the scientific community.

References

A Senior Application Scientist's Guide to Handling 4-Benzo[B]thiophen-3-YL-piperidine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. For compounds like 4-Benzo[B]thiophen-3-YL-piperidine, where specific toxicological data may be limited, a rigorous, first-principles-based safety protocol is not just recommended—it is essential. This guide provides a comprehensive operational plan for personal protective equipment (PPE) and handling, grounded in the known hazards of its constituent chemical motifs: benzo[b]thiophene and piperidine. Our directive is to treat any compound of unknown toxicity as highly hazardous.

Hazard Analysis: A Tale of Two Moieties

The structure of this compound combines two key functional groups, and our safety assessment must presume the hazards are at least a combination of both.

  • Piperidine: This component is a cyclic secondary amine. Piperidine itself is a corrosive, flammable liquid and is toxic by inhalation, ingestion, and skin contact. It can cause severe skin burns and eye damage. As an amine, it is a base and can react exothermically with acids.

  • Benzo[b]thiophene: This is an aromatic heterocyclic compound containing a thiophene ring fused to a benzene ring. While less acutely hazardous than piperidine, it is classified as an irritant and is harmful if swallowed or inhaled. Thiophene derivatives can also carry risks of skin irritation and sensitization.

Synthesized Risk Profile: Based on this analysis, we must handle this compound as a substance that is potentially corrosive, toxic, and irritating, with unknown long-term health effects. The primary routes of exposure to be protected against are inhalation of fine powders, skin contact, and eye contact.

The Core Protocol: Engineering Controls and PPE

The foundation of safe handling is to minimize exposure through engineering controls first, with PPE serving as the critical final barrier.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, protecting the user from inhaling aerosolized powders or vapors.

Personal Protective Equipment (PPE) Selection

The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned)Not required if inside a certified fume hood
Preparing Solution Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab Coat & Chemical ApronNot required if inside a certified fume hood
Small Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit or ApronAir-Purifying Respirator (APR) with Organic Vapor/P100 cartridges
Step-by-Step PPE Protocol & Rationale

1. Eye and Face Protection:

  • Procedure: Wear snug-fitting, indirectly vented chemical safety goggles at all times. In addition, wear a full-face shield when weighing the solid or transferring solutions.

  • Rationale: The piperidine moiety presents a significant risk of corrosivity. Standard safety glasses offer insufficient protection against splashes. Goggles provide a seal around the eyes, and the face shield protects the entire face from splashes during transfers or accidental releases.

2. Hand Protection:

  • Procedure: Use double-gloving technique. Wear a lighter-weight nitrile glove as the base layer and a heavier-weight nitrile or neoprene glove as the outer layer. Check the manufacturer's glove compatibility charts for the specific solvents you are using. Change gloves immediately if you suspect contamination.

  • Rationale: Double-gloving provides redundant protection and allows for the safe removal of a contaminated outer glove without exposing the skin. Given the compound's potential for skin absorption and irritation from both its parent structures, robust barrier protection is critical.

3. Body Protection:

  • Procedure: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. When handling larger quantities or preparing solutions, supplement this with a chemically resistant apron.

  • Rationale: The lab coat protects against incidental contact and small splashes. An apron provides an additional barrier for the torso against larger volume spills of potentially corrosive solutions.

4. Respiratory Protection:

  • Procedure: Under normal operating conditions within a fume hood, a respirator is not required. However, one must be available for emergency situations like a spill. An air-purifying respirator (APR) fitted with organic vapor and P100 (particulate) cartridges is appropriate.

  • Rationale: The fume hood is the primary barrier against inhalation. The respirator is a secondary, emergency-use system for situations where containment is breached. The P100 filter is for solid particulates, and the organic vapor cartridge is for any potential vapors.

Operational and Disposal Plans

Workflow for Safe Handling and Solution Preparation

The following diagram illustrates the mandatory workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A 1. Verify Fume Hood Certification is Current B 2. Don Full PPE (Goggles, Shield, Double Gloves, Lab Coat) A->B C 3. Assemble All Glassware, Reagents, and Waste Containers B->C D 4. Place Weigh Paper/Boat on Analytical Balance C->D E 5. Carefully Weigh Solid Compound D->E F 6. Transfer Solid to Reaction Vessel E->F G 7. Slowly Add Solvent to Dissolve F->G H 8. Rinse Weigh Paper/Spatula with Solvent into Vessel G->H I 9. Seal Primary Waste Container H->I J 10. Remove Outer Gloves; Dispose as Hazardous Waste I->J K 11. Wipe Down Fume Hood Sash and Work Surface J->K

Caption: Workflow for handling this compound.

Emergency Plan: Spill Management
  • Small Spill (Inside Fume Hood):

    • Alert others in the immediate area.

    • Using a spill kit with an appropriate absorbent (e.g., vermiculite or a universal chemical absorbent), cover the spill.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, followed by soap and water. All wipes must be disposed of as hazardous waste.

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and management immediately.

    • If safe to do so, close the doors to the laboratory to contain any potential vapors.

    • Follow your institution's emergency response protocol. Do not attempt to clean a large spill without proper training and equipment.

Disposal Plan

All materials contaminated with this compound are to be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh papers, absorbent pads, and wipes must be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles or spatulas must be disposed of in a designated sharps container for hazardous chemical waste.

All waste disposal must adhere strictly to your institution's and local environmental regulations.

Conclusion: A Culture of Safety

Handling novel compounds like this compound requires a mindset where safety is an integral part of the scientific procedure. By understanding the risks inherent in the molecule's structure and adhering to a comprehensive PPE and handling protocol, we can conduct our research with confidence and integrity. This guide serves as a foundational document, but it must be supplemented by continuous evaluation of laboratory procedures and a commitment to a proactive safety culture.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzo[B]thiophen-3-YL-piperidine
Reactant of Route 2
Reactant of Route 2
4-Benzo[B]thiophen-3-YL-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.